Simetryn
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLWZSOBALDPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037596 | |
| Record name | Simetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-70-6 | |
| Record name | Simetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simetryn [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simetryn | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Simetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036180247V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Simetryn mechanism of action on photosystem II
<Simetryn's Interaction with Photosystem II: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the triazine class of herbicides, exerts its phytotoxic effects by potently inhibiting photosynthetic electron transport within Photosystem II (PSII). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. We will dissect its binding affinity for the D1 protein, the consequential disruption of the electron transport chain, and the resulting downstream physiological effects. Furthermore, this guide details established experimental protocols, including chlorophyll fluorescence analysis, thermoluminescence, and oxygen evolution measurements, which are pivotal for characterizing and quantifying the inhibitory effects of this compound and other PSII-targeting compounds. This comprehensive resource is designed to equip researchers and professionals in drug and herbicide development with the foundational knowledge and practical methodologies required to investigate PSII inhibition.
Introduction: The Central Role of Photosystem II in Photosynthesis
Photosystem II (PSII) is a large, multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1][2] It plays a vital role in the light-dependent reactions of photosynthesis by harnessing light energy to oxidize water, thereby releasing electrons, protons, and molecular oxygen.[3][4] The electrons derived from water splitting are transferred through a series of redox-active cofactors within the PSII reaction center. This electron flow is ultimately coupled to the reduction of plastoquinone (PQ) to plastoquinol (PQH2), a mobile electron carrier in the thylakoid membrane.[3][5] The PQH2 then shuttles electrons to the cytochrome b6f complex, contributing to the generation of a proton gradient that drives ATP synthesis.[3] The electrons are eventually transferred to Photosystem I (PSI), where they are used to reduce NADP+ to NADPH.[4] Both ATP and NADPH are essential energy currencies for the fixation of carbon dioxide in the Calvin cycle.
The core of the PSII reaction center is a heterodimer of the D1 (PsbA) and D2 (PsbD) proteins.[4] These proteins bind the majority of the redox-active cofactors involved in electron transport, including the primary electron donor P680, pheophytin, and the primary and secondary quinone acceptors, QA and QB.[4] The QB-binding site, located on the D1 protein, is a critical juncture for electron flow and serves as the primary target for a wide range of herbicides, including this compound.[2][6][7][8]
The Molecular Mechanism of this compound's Inhibitory Action
This compound, a triazine herbicide, functions by disrupting the photosynthetic electron transport chain at the level of PSII.[1][6][9][10] Its mechanism of action is characterized by its high affinity for and binding to the QB-binding niche on the D1 protein.[6][8]
Competitive Inhibition at the QB-Binding Site
Under normal physiological conditions, a plastoquinone molecule from the membrane pool binds to the QB site on the D1 protein. It accepts two electrons sequentially from the primary quinone acceptor, QA, and is subsequently protonated to form plastoquinol (PQH2).[3] This reduced plastoquinol then detaches from the D1 protein and diffuses into the thylakoid membrane to transfer its electrons to the cytochrome b6f complex.[3]
This compound acts as a competitive inhibitor, vying with plastoquinone for the same binding pocket on the D1 protein.[6][8] Due to its structural similarity to the quinone head group of plastoquinone, this compound can occupy this site, effectively blocking the binding of the native plastoquinone molecule.[6][8] This physical obstruction prevents the transfer of electrons from QA to QB, bringing the linear electron transport chain to a halt.[6][7][8]
The Consequences of Blocked Electron Transport
The blockage of electron flow between QA and QB has several immediate and severe consequences for the photosynthetic apparatus:
-
Inhibition of ATP and NADPH Synthesis: The interruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.[6][8] Without these essential energy carriers, the plant cannot fix carbon dioxide and produce the carbohydrates needed for growth and survival.
-
Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA that results from the blocked electron flow leads to the formation of highly reactive and damaging oxygen species (ROS), such as singlet oxygen and superoxide radicals.[8][11] The accumulation of these ROS leads to oxidative stress, causing lipid peroxidation, protein damage, and ultimately, cell death.[8]
-
Photoinhibition: The inability to dissipate absorbed light energy through photochemistry increases the likelihood of photoinhibitory damage to the PSII reaction center.[11] This can involve damage to the D1 protein itself, further impairing photosynthetic capacity.
The visible symptoms of this compound toxicity in plants, such as interveinal chlorosis (yellowing between the leaf veins) followed by necrosis (tissue death), are a direct result of these molecular events.[9]
Visualizing the Mechanism of Action
Photosystem II and the Electron Transport Chain
The following diagram illustrates the key components of Photosystem II and the linear electron transport chain, highlighting the site of this compound inhibition.
Caption: this compound competitively inhibits electron transfer at the QB site on the D1 protein of PSII.
Experimental Protocols for Studying this compound's Effects
Several biophysical techniques are routinely employed to investigate the mechanism of action of PSII-inhibiting herbicides like this compound. These methods provide quantitative data on the impact of the inhibitor on different aspects of PSII function.
Chlorophyll a Fluorescence Analysis
Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry.[12][13][14] By measuring the fluorescence emitted from chlorophyll a molecules in PSII, one can gain insights into the efficiency of light energy conversion and the status of the electron transport chain.[12][13]
Key Parameters:
-
Fv/Fm (Maximum Quantum Yield of PSII): This parameter reflects the potential maximum efficiency of PSII photochemistry. A decrease in Fv/Fm indicates stress or damage to the PSII reaction centers.[13]
-
OJIP Transient: The polyphasic rise in chlorophyll fluorescence upon illumination (the OJIP curve) provides detailed information about the redox state of the electron acceptors QA and QB.[7][15] Herbicides that block electron transport at the QB site, like this compound, cause a characteristic change in the shape of the OJIP curve, particularly a rapid rise to the maximal fluorescence level (P-step).[16]
Experimental Protocol: Measuring Fv/Fm and the OJIP Transient
-
Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 20-30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is oxidized).[13]
-
Minimal Fluorescence (Fo) Measurement: A weak measuring light is applied to determine the minimal fluorescence level (Fo), when the PSII reaction centers are open.
-
Maximal Fluorescence (Fm) Measurement: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers (QA is fully reduced). The peak fluorescence during this pulse is the maximal fluorescence (Fm).
-
OJIP Transient Recording: Following dark adaptation, a continuous, high-intensity actinic light is applied, and the fluorescence emission is recorded over a period of about one second to capture the full OJIP transient.
-
Data Analysis: The Fv/Fm is calculated as (Fm - Fo) / Fm.[13] The OJIP curve is analyzed to determine the fluorescence levels at the J, I, and P steps, which correspond to the reduction states of QA and the plastoquinone pool.
Thermoluminescence
Key Bands:
-
B-band: Arises from the recombination of the S2/S3 states of the oxygen-evolving complex with the reduced secondary quinone acceptor, QB-.[20]
-
Q-band: Results from the recombination of the S2 state with the reduced primary quinone acceptor, QA-.[21]
Experimental Protocol: Thermoluminescence Measurement
-
Sample Preparation: Isolated thylakoid membranes or leaf discs are prepared and placed in the thermoluminescence instrument.
-
Pre-illumination: The sample is illuminated with a specific number of saturating flashes at a low temperature (e.g., -5°C) to generate specific charge-separated states.
-
Heating and Detection: The sample is then heated at a constant rate (e.g., 0.5°C/s) in the dark, and the emitted light is detected by a photomultiplier tube.
-
Glow Curve Analysis: The intensity of the emitted light is plotted against the temperature to generate the glow curve. The positions and intensities of the B and Q bands are then analyzed.
Oxygen Evolution Measurement
The rate of photosynthetic oxygen evolution is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.[23][24] A Clark-type oxygen electrode or an optode can be used to measure changes in the concentration of dissolved oxygen in a suspension of isolated chloroplasts, thylakoids, or algal cells.[24][25]
Experimental Protocol: Measuring Oxygen Evolution
-
Sample Preparation: A suspension of the photosynthetic material is placed in the temperature-controlled chamber of the oxygen electrode.
-
Addition of Electron Acceptor: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide, is added to the suspension.[25] These acceptors can accept electrons from the electron transport chain, allowing for the measurement of PSII activity even when downstream processes are inhibited.
-
Illumination: The sample is illuminated with a known light intensity, and the rate of oxygen evolution is recorded.
-
Inhibitor Addition: this compound or another inhibitor is added to the suspension, and the new rate of oxygen evolution is measured.
-
Data Analysis: The inhibition of oxygen evolution is calculated as the percentage decrease in the rate of oxygen evolution in the presence of the inhibitor compared to the control. The I50 value (the concentration of inhibitor required to cause 50% inhibition) can be determined by measuring the inhibition at a range of inhibitor concentrations.[7]
Data Summary
The following table summarizes the expected effects of this compound on the key parameters measured by the experimental techniques described above.
| Experimental Technique | Parameter | Expected Effect of this compound |
| Chlorophyll a Fluorescence | Fv/Fm | Minimal to slight decrease |
| OJIP Transient | Rapid rise to P-step, disappearance of J-I phase | |
| Thermoluminescence | B-band | Suppression or elimination |
| Q-band | Enhancement | |
| Oxygen Evolution | Rate of O2 Evolution | Inhibition |
Conclusion
This compound is a potent and specific inhibitor of Photosystem II, exerting its herbicidal activity by blocking electron transport at the QB-binding site on the D1 protein. This disruption of a fundamental process in photosynthesis leads to a cascade of events, including the cessation of energy production and the generation of damaging reactive oxygen species, ultimately resulting in plant death. The experimental techniques detailed in this guide provide robust and quantitative methods for elucidating the precise mechanism of action of this compound and other PSII-inhibiting compounds. A thorough understanding of these mechanisms is crucial for the development of new, more effective, and selective herbicides, as well as for fundamental research into the intricate workings of the photosynthetic apparatus.
References
- 1. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Frontiers | Photoinhibition of Photosystem I Provides Oxidative Protection During Imbalanced Photosynthetic Electron Transport in Arabidopsis thaliana [frontiersin.org]
- 12. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5.1 Chlorophyll fluorescence – ClimEx Handbook [climexhandbook.w.uib.no]
- 14. Editorial: Chlorophyll fluorescence analysis in biotic and abiotic stress, volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the alterations of the chlorophyll a fluorescence induction curve after addition of Photosystem II inhibiting herbicides | Semantic Scholar [semanticscholar.org]
- 17. Thermoluminescence [thermoluminescence.psi.cz]
- 18. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermoluminescence investigations on the site of action of o-phthalaldehyde in photosynthetic electron transport | Semantic Scholar [semanticscholar.org]
- 20. Inhibition of photosynthetic electron transport by UV-A radiation targets the photosystem II complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Simetryn Binding Site on the Photosystem II D1 Protein
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the binding site of simetryn, a triazine herbicide, on the D1 protein of Photosystem II (PSII). This compound disrupts photosynthetic electron transport by competitively inhibiting the binding of plastoquinone at the QB niche on the D1 protein.[1] This document delineates the molecular architecture of this binding site, identifies key interacting amino acid residues, and presents detailed methodologies for its characterization. By synthesizing crystallographic data, site-directed mutagenesis studies, and biophysical assays, this guide offers a robust framework for researchers engaged in herbicide development, resistance mechanism studies, and the broader field of photosynthesis research.
Introduction: The D1 Protein as the Achilles' Heel of Photosystem II
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria.[2][3] It catalyzes the light-driven oxidation of water, a fundamental process that sustains the Earth's oxygenic atmosphere.[2] At the heart of PSII lies the reaction center, a heterodimer of the D1 and D2 proteins, which orchestrates the initial charge separation events of photosynthesis.[4]
The D1 protein, encoded by the psbA gene, is not only central to the function of PSII but also represents a critical vulnerability.[5][6] It harbors the binding niche for the secondary plastoquinone electron acceptor, QB.[1][2] The sequential reduction of QB is a crucial step in the photosynthetic electron transport chain. Many classes of herbicides, including the s-triazines like this compound, have been designed to exploit this site.[1][2] These herbicides act as competitive inhibitors, displacing QB from its binding pocket and thereby blocking electron flow, ultimately leading to photooxidative damage and plant death.[1][7]
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 1: Overview of this compound's inhibitory action on the D1 protein within Photosystem II."
The Molecular Architecture of the this compound Binding Niche
The binding site for this compound is a well-defined pocket on the stromal side of the D1 protein, formed by amino acid residues from transmembrane helices IV and V and the connecting loop.[1] While a crystal structure of this compound specifically bound to PSII is not yet available, high-resolution structures of PSII complexed with the structurally similar triazine herbicide, terbutryn, provide profound insights into the key interactions.[8][9]
These studies reveal that the triazine ring of the herbicide lies at the heart of the binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The following amino acid residues of the D1 protein are critical for creating this binding environment:
-
Phenylalanine 255 (Phe255): The phenyl ring of this residue engages in π-π stacking interactions with the triazine ring of the herbicide, providing significant hydrophobic stabilization.[10]
-
Serine 264 (Ser264): The hydroxyl group of this serine residue forms a crucial hydrogen bond with the side chain of the triazine herbicide.[1][11] Mutations at this position are a common cause of triazine resistance in weeds.[10]
-
Leucine 271 (Leu271): This residue contributes to the hydrophobic character of the binding pocket, interacting with the alkyl side chains of the herbicide.[1][11]
-
Histidine 215 (His215): This residue is involved in hydrogen bonding with some PSII-inhibiting herbicides, such as terbutryn and metribuzin.[12][13]
-
Phenylalanine 274 (Phe274): This residue also contributes to the hydrophobic environment of the binding niche.[10]
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption="Figure 2: Inferred key amino acid interactions at the this compound binding site on the D1 protein."
Impact of D1 Protein Mutations on this compound Binding
Site-directed mutagenesis has been a powerful tool for dissecting the contributions of individual amino acid residues to herbicide binding.[1][11] Mutations in the psbA gene that alter key residues within the QB niche can confer resistance to triazine herbicides. The following table summarizes known mutations and their effects on herbicide binding, which are highly likely to be relevant for this compound.
| Mutation | Effect on Triazine Binding | Rationale | Reference |
| Ser264 -> Gly | High resistance | Loss of a critical hydrogen bond with the herbicide. | [10] |
| Phe274 -> Val | Moderate resistance | Indirectly affects hydrogen bond formation between Ser264 and the herbicide. | [10] |
Experimental Methodologies for Characterizing the this compound-D1 Interaction
A multi-pronged experimental approach is necessary to fully characterize the binding of this compound to the D1 protein. This section provides detailed protocols for key techniques.
Thylakoid Isolation for Herbicide Binding Assays
Causality: The isolation of intact and functionally active thylakoid membranes is the foundational step for in vitro herbicide binding and activity assays. This protocol is designed to minimize damage to the photosynthetic complexes and preserve their native functionality.
Protocol:
-
Harvesting and Homogenization:
-
Harvest fresh, healthy leaves (e.g., spinach, pea) and keep them on ice.
-
Perform all subsequent steps at 4°C in dim light.
-
Grind the leaves in an ice-cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 10 mM NaF, 1 mM ascorbate) using a blender.[14][15]
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[14][15]
-
-
Chloroplast Isolation:
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet the chloroplasts.[15]
-
Gently resuspend the pellet in a wash buffer (similar to the grinding buffer but without ascorbate) and repeat the centrifugation.
-
-
Thylakoid Membrane Isolation:
-
Resuspend the chloroplast pellet in a hypotonic shock buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2 mM MgCl₂) to lyse the chloroplasts and release the thylakoids.[15]
-
Centrifuge at a higher speed (e.g., 4,000 x g for 10 minutes) to pellet the thylakoid membranes.[14]
-
Wash the thylakoid pellet with a storage buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂) and centrifuge again.
-
-
Quantification and Storage:
dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 3: Workflow for the isolation of thylakoid membranes."
Photoaffinity Labeling to Identify Herbicide-Binding Proteins
Causality: Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site upon photoactivation.[16][17] By using a radiolabeled or otherwise tagged azido-analog of a triazine herbicide, the specific protein and even the peptide fragment containing the binding site can be identified.
Protocol:
-
Probe Selection and Preparation:
-
Synthesize an azido-derivative of a triazine herbicide (e.g., azido-atrazine) that is radiolabeled (e.g., with ¹⁴C or ³H).[16] Azido-triazines are used as they are structurally similar to their parent compounds and can be photoactivated to form a highly reactive nitrene that covalently binds to nearby amino acid residues.
-
-
Binding and Photolysis:
-
Incubate isolated thylakoids (from section 3.1) with the radiolabeled azido-herbicide in the dark to allow for binding equilibrium to be reached.
-
As a control for non-specific binding, include a parallel incubation with a large excess of the non-labeled parent herbicide (e.g., this compound or atrazine).
-
Expose the samples to UV light for a defined period to induce covalent cross-linking of the azido-probe to its binding site.[16]
-
-
Protein Separation and Detection:
-
Solubilize the thylakoid membranes and separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins using autoradiography or fluorography.[16] A specifically labeled protein band should be present in the sample without the competitor but absent or significantly reduced in the control sample.
-
-
Binding Site Identification (Optional):
-
Excise the labeled protein band from the gel.
-
Perform enzymatic digestion (e.g., with trypsin) to generate peptide fragments.
-
Separate the peptides by HPLC and identify the radiolabeled peptide(s) by scintillation counting.
-
Sequence the radiolabeled peptide(s) using mass spectrometry to identify the specific amino acid residues that were cross-linked.
-
dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 4: Experimental workflow for photoaffinity labeling."
Chlorophyll a Fluorescence Measurement (OJIP Test) for Assessing Herbicide-Induced Inhibition
Causality: Chlorophyll a fluorescence is a non-invasive probe of PSII activity.[18][19][20] The polyphasic fluorescence rise, known as the OJIP transient, reflects the redox state of the electron acceptors in PSII.[19] Herbicides that block electron flow from QA to QB, like this compound, cause a characteristic change in the OJIP curve, providing a rapid and sensitive measure of their inhibitory activity.[18]
Protocol:
-
Sample Preparation and Dark Adaptation:
-
Use intact leaves or isolated thylakoids.
-
Dark-adapt the samples for at least 20-30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is oxidized).[18]
-
-
Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA).
-
Apply a short, saturating pulse of light to the sample.
-
Record the fluorescence emission over time, typically from microseconds to a few seconds.
-
-
Data Analysis (OJIP Transient):
-
The resulting fluorescence induction curve will show several distinct phases:
-
O (F₀): The initial, minimal fluorescence level when all reaction centers are open.
-
J: An intermediate peak reflecting the accumulation of QA⁻.
-
I: Another intermediate peak.
-
P (Fm): The maximal fluorescence level when all reaction centers are "closed" (QA is fully reduced).
-
-
In the presence of a PSII inhibitor like this compound, the rise from O to J and then to P will be much faster and the overall shape of the curve will be altered, indicating a block in electron transport beyond QA.
-
-
Calculation of IC₅₀ Values:
-
Perform measurements with a range of this compound concentrations.
-
Calculate a parameter that reflects PSII inhibition, such as the variable fluorescence (Fv = Fm - F₀) or the quantum yield of PSII (Fv/Fm).
-
Plot the inhibition of this parameter as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of herbicide that causes 50% inhibition).
-
dot graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 5: Workflow for assessing herbicide inhibition using chlorophyll a fluorescence."
Conclusion and Future Directions
The binding site of this compound on the D1 protein of Photosystem II is a well-characterized example of a successful herbicide target. The intricate network of hydrogen bonds and hydrophobic interactions within the QB niche provides a high-affinity binding site for triazine herbicides. Understanding the molecular details of this interaction is paramount for the rational design of new herbicides and for managing the evolution of herbicide resistance.
Future research should focus on obtaining a high-resolution crystal structure of PSII with this compound bound to definitively map its interactions. Furthermore, the application of advanced computational modeling and simulation techniques can provide deeper insights into the dynamics of this compound binding and the mechanisms of resistance. The methodologies outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of herbicide-protein interactions and to develop innovative solutions for sustainable agriculture.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metribuzin resistance in photoautotrophic Chenopodium rubrum cell cultures. Characterization of double and triple mutations in the psbA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting mutations to the plastidial psbA gene of Chlamydomonas reinhardtii without direct positive selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of the Relation of Electron Transport and ATP Synthesis to the Photodamage and Repair of Photosystem II in Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 11. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agrisera.com [agrisera.com]
- 15. agrisera.com [agrisera.com]
- 16. Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. plantscienceresearch.co.in [plantscienceresearch.co.in]
- 20. researchgate.net [researchgate.net]
Introduction: Understanding Simetryn's Environmental Profile
An In-Depth Technical Guide to the Ecotoxicology of Simetryn on Non-Target Aquatic Organisms
This compound (N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective, systemic triazine herbicide primarily absorbed through the roots and foliage of target plants[1][2]. Its primary application is in controlling annual grasses and broad-leaved weeds in agricultural settings. Due to its use in agriculture, this compound can enter aquatic ecosystems through pathways such as surface runoff and spray drift, raising concerns about its potential impact on non-target aquatic life[3]. As a member of the triazine family, which includes more extensively studied herbicides like atrazine and simazine, its ecotoxicological profile warrants careful examination. Triazine herbicides are known for their chemical stability and persistence in the environment; this compound has reported soil half-lives of 60-100 days and can persist in water for extended periods[4]. This guide provides a comprehensive technical overview of the known and inferred ecotoxicological effects of this compound on various trophic levels within freshwater ecosystems, grounded in established scientific principles and experimental evidence.
Part 1: Core Mechanism of Action - Inhibition of Photosynthesis
The herbicidal activity of this compound, and triazines in general, stems from a highly specific molecular interaction within photosynthetic organisms. The primary target is the D1 protein of Photosystem II (PSII), a critical component of the electron transport chain located in the thylakoid membranes of chloroplasts[4].
Under normal conditions, a molecule called plastoquinone (PQ) binds to a specific site on the D1 protein. Upon excitation by light energy, PSII facilitates the transfer of an electron to PQ, initiating a chain of events that ultimately produces ATP and NADPH—the energy currencies required for carbon fixation and plant growth. This compound acts as a competitive inhibitor at this PQ-binding site. By occupying this site, it physically blocks the binding of plastoquinone, thereby halting the electron flow from PSII[4]. This interruption of the photosynthetic process starves the plant of energy, leading to oxidative stress and eventual death. Because this mechanism is fundamental to oxygenic photosynthesis, this compound is inherently toxic to all photosynthetic aquatic organisms, including algae and macrophytes.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Field effects of simazine at lower trophic levels--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Simetryn's Effect on Chlorophyll Fluorescence in Plants
Introduction: Unveiling Herbicide Action Through the Lens of Photosynthesis
Simetryn is a selective, systemic herbicide belonging to the s-triazine chemical class, primarily utilized for the control of annual broadleaf weeds and grasses in crops like paddy rice.[1][2] Its efficacy lies in its ability to disrupt the fundamental process of photosynthesis, a mechanism it shares with other triazine herbicides such as atrazine and prometryn.[3][4] this compound is absorbed through both the roots and foliage and translocates within the plant, ultimately inhibiting photosynthesis.[1][2]
For researchers and professionals in plant science and herbicide development, understanding the precise molecular interactions and their physiological consequences is paramount. Chlorophyll a fluorescence analysis has emerged as a powerful, non-invasive, and highly sensitive technique to probe the photosynthetic apparatus in real-time.[5][6][7] It provides a window into the functional integrity of Photosystem II (PSII), the primary target of this compound, allowing for early detection of herbicide-induced stress long before visible symptoms like chlorosis or necrosis appear.[8][9]
This guide provides a detailed examination of the molecular mechanism of this compound and delineates how its action is manifested in specific, quantifiable changes in chlorophyll fluorescence parameters. We will explore the causality behind experimental choices and provide a robust, self-validating protocol for researchers to accurately assess the impact of this compound and other PSII-inhibiting compounds on plant physiology.
The Molecular Mechanism of this compound: A Targeted Disruption of Electron Flow
The primary mode of action for this compound is the potent inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex, which is embedded within the thylakoid membranes of chloroplasts.[2][10]
The Core Interaction:
-
Target Site: this compound specifically targets the D1 protein, a core subunit of the PSII reaction center.[4][11]
-
Competitive Inhibition: It acts as a competitive inhibitor, binding to the plastoquinone-binding niche (the Q_B site) on the D1 protein.[4][11][12] This is the precise location where the mobile electron carrier, plastoquinone (PQ), would normally dock to accept electrons.
-
Electron Transport Blockade: By occupying the Q_{B} site, this compound physically prevents the binding of plastoquinone. This creates a bottleneck, interrupting the electron transport chain and blocking the flow of electrons from the primary quinone acceptor, Q_{A}, to Q_{B}.[4][11][13]
This blockage has immediate and severe downstream consequences. The inability to transfer electrons halts the synthesis of ATP and NADPH, the energy and reducing power essential for carbon fixation. Furthermore, the buildup of highly reduced electron carriers and the excess excitation energy that cannot be used for photochemistry lead to the formation of reactive oxygen species (ROS), causing secondary oxidative damage to cellular components.
Caption: this compound's mechanism of action within Photosystem II.
Principles of Chlorophyll Fluorescence Analysis
When chlorophyll molecules in the light-harvesting antennae of PSII absorb light energy, they enter an excited state. This energy has three potential fates:
-
Photochemistry: The energy is used to drive the separation of charge in the PSII reaction center, initiating the electron transport chain. This is the primary and most desirable pathway.
-
Heat Dissipation (Non-Photochemical Quenching - NPQ): Excess energy is safely dissipated as heat, a crucial photoprotective mechanism.
-
Chlorophyll Fluorescence: A small fraction of the energy is re-emitted as red light.
These three processes are in constant competition. Therefore, any change in the efficiency of photochemistry or heat dissipation will cause a corresponding, inverse change in the yield of chlorophyll fluorescence.[14] This relationship is the foundation of using fluorescence to assess photosynthetic performance. By measuring the intensity of emitted fluorescence, we can deduce the status of the photochemical pathway.
The Signature of this compound on Key Fluorescence Parameters
The blockage of electron transport by this compound causes distinct and predictable changes in several key chlorophyll fluorescence parameters. These parameters are typically measured using a Pulse Amplitude Modulated (PAM) fluorometer.
A. Dark-Adapted Parameters (Measuring Maximum Potential)
Before measurement, the plant sample must be adapted to darkness for at least 20-30 minutes.[15][16] This ensures that all PSII reaction centers are "open" (i.e., Q_{A} is fully oxidized), allowing for the measurement of the maximum potential quantum efficiency of PSII.
-
Minimal Fluorescence (F_{0}): This is the fluorescence level when all PSII reaction centers are open. In this compound-treated plants, the blockage downstream of Q_{A} leads to a rapid reduction of the Q_{A} pool even by the weak measuring light, preventing its full re-oxidation. This causes F_{0} to rise significantly.[14][17]
-
Maximum Fluorescence (F_{m}): Measured during a short, intense pulse of saturating light that temporarily closes all PSII reaction centers (by fully reducing Q_{A}). In acutely treated plants, F_{m} may not change significantly or may slightly decrease.[14][16]
-
Maximum Quantum Yield of PSII (F_{v}/F_{m}): Calculated as (F_{m} - F_{0}) / F_{m}, this is one of the most widely used indicators of plant stress.[9][18][19] For most healthy, unstressed plants, this value is consistently around 0.83. This compound's action causes a dramatic increase in F_{0}, which directly leads to a sharp and significant decrease in the F_{v}/F_{m} ratio.[6][20] This parameter is a robust indicator of photoinhibition and damage to the PSII reaction centers.
B. Light-Adapted Parameters (Measuring Actual Performance)
These measurements are taken while the leaf is actively photosynthesizing under a constant, "actinic" light source. They reflect the actual performance of PSII under operational conditions.
-
Effective Quantum Yield of PSII (Φ_{PSII} or ΔF/F_{m}'): This parameter measures the proportion of absorbed light energy that is actually being used in photochemistry at a given moment.[21][22] this compound's blockage of electron flow means that very little of the absorbed energy can be used photochemically. Consequently, Φ_{PSII} plummets to near-zero values in treated plants. Many researchers have found Φ_{PSII} to be an even more sensitive indicator of PSII-inhibiting herbicide stress than F_{v}/F_{m}.[5][23]
-
Photochemical Quenching (qP): This parameter provides an estimate of the proportion of PSII reaction centers that are photochemically "open".[21][22] Since this compound prevents the re-oxidation of Q_{A}, the reaction centers become chronically "closed" (reduced). This results in a rapid and substantial decrease in qP.[24]
-
Non-Photochemical Quenching (NPQ): This reflects the rate of heat dissipation. When photochemistry is inhibited, the plant must upregulate heat dissipation to protect itself from excess light energy. However, the primary mechanism of NPQ is dependent on the buildup of a proton gradient across the thylakoid membrane, which is itself driven by electron transport. Since this compound blocks electron transport, the formation of this proton gradient is severely impaired. As a result, NPQ is significantly suppressed or collapses entirely in the presence of the herbicide.
-
Electron Transport Rate (ETR): This is a relative measure of the rate of electrons moving through PSII. It is calculated from Φ_{PSII} and the intensity of the actinic light. As this compound directly blocks electron transport, the ETR value decreases dramatically, correlating with the drop in Φ_{PSII}.[24][25]
| Parameter | Description | Expected Effect of this compound | Causal Explanation |
| F_{0} | Minimal fluorescence (dark-adapted) | ↑↑ (Strong Increase) | Blockage at Q_{B} site causes Q_{A} to remain reduced, preventing reaction centers from fully opening.[14][17] |
| F_{v}/F_{m} | Maximum quantum yield of PSII | ↓↓ (Strong Decrease) | The mathematical consequence of a large increase in F_{0}. Indicates severe stress and photoinhibition.[6][20] |
| Φ_{PSII} | Effective quantum yield of PSII | ↓↓↓ (Collapse to near zero) | Electron transport is halted, so absorbed light cannot be used for photochemistry.[5][23] |
| qP | Photochemical quenching | ↓↓ (Strong Decrease) | Reaction centers are stuck in a "closed" (reduced) state as Q_{A} cannot be re-oxidized.[21][24] |
| NPQ | Non-photochemical quenching | ↓↓ (Strong Decrease) | The proton gradient needed to induce heat dissipation cannot be established due to the lack of electron flow. |
| ETR | Electron Transport Rate | ↓↓↓ (Collapse to near zero) | A direct consequence of the physical blockage of the electron transport chain.[24][25] |
Experimental Protocol: A Self-Validating System for Assessing this compound's Impact
This protocol describes a robust method for quantifying the effects of this compound on plant chlorophyll fluorescence using a PAM fluorometer. The inclusion of dose-response and time-course elements makes the system self-validating.
References
- 1. Simetryne | 1014-70-6 [chemicalbook.com]
- 2. rayfull.com [rayfull.com]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]
- 9. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Different Metals on Photosynthesis: Cadmium and Zinc Affect Chlorophyll Fluorescence in Durum Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chlorophyll Fluorescence Imaging for Early Detection of Drought and Heat Stress in Strawberry Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Simetryn's Persistence in Soil: A Technical Guide to Half-Life Determination and Influential Factors
Foreword
Simetryn, a member of the s-triazine class of herbicides, has been utilized in agriculture for its efficacy in controlling a range of weeds. As with any agrochemical, understanding its environmental fate is paramount for sustainable agricultural practices and ecological safety. The persistence of this compound in the soil, quantified by its half-life (DT50), is a critical parameter that dictates its potential for carryover to subsequent crops, off-site mobility, and overall environmental impact. This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the factors governing this compound's half-life in various soil matrices, detailed methodologies for its empirical determination, and an exploration of its degradation kinetics and pathways. The insights presented herein are grounded in established scientific principles and aim to facilitate a deeper understanding of this compound's behavior in the terrestrial environment.
The Crucial Role of Soil in this compound's Degradation
The soil environment is a complex and dynamic system where a multitude of biotic and abiotic processes collectively determine the fate of herbicides like this compound. The half-life of this compound is not an intrinsic property of the molecule itself but is rather a reflection of its interaction with the specific soil environment it enters. A thorough understanding of these interactions is essential for predicting its persistence.
Key Influencing Factors
The degradation rate of this compound in soil is governed by a complex interplay of soil properties, environmental conditions, and the soil's microbial community.
-
Soil Properties:
-
Organic Matter: Soil organic matter (SOM) is a primary driver of this compound sorption. Higher SOM content generally leads to increased adsorption, which can reduce the concentration of this compound in the soil solution, making it less available for microbial degradation or plant uptake. However, SOM also supports a larger and more active microbial population, which can enhance the overall degradation rate.
-
Soil Texture: The relative proportions of sand, silt, and clay define the soil texture and significantly influence this compound's persistence.
-
Clay Content: Clay minerals, with their large surface area and charged surfaces, contribute to the sorption of this compound. Soils with higher clay content may exhibit slower degradation rates due to the increased binding of the herbicide.
-
Sand Content: Sandy soils, characterized by larger particles and lower surface area, tend to have lower adsorptive capacity. This can lead to higher concentrations of this compound in the soil solution, potentially making it more available for degradation, but also more susceptible to leaching.
-
-
pH: Soil pH affects both the chemical stability of this compound and the activity of soil microorganisms. While s-triazines are generally stable under neutral to slightly alkaline conditions, extremes in pH can influence hydrolysis rates. More importantly, soil pH is a critical determinant of the composition and metabolic activity of the microbial communities responsible for biodegradation.
-
-
Environmental Conditions:
-
Temperature: The degradation of this compound, particularly microbial degradation, is highly dependent on temperature. As temperature increases, microbial metabolism and enzymatic activity generally accelerate, leading to a shorter half-life.[1]
-
Moisture: Soil moisture is essential for microbial activity. Optimal moisture levels, typically between 40% and 60% of the soil's maximum water holding capacity, promote the highest rates of biodegradation.[1] Excessively dry or waterlogged conditions can inhibit microbial activity and slow down degradation.[2]
-
-
Microbial Activity:
-
Biodegradation by soil microorganisms, including bacteria and fungi, is the primary mechanism for the dissipation of s-triazine herbicides.[3][4][5] The presence of a diverse and active microbial community adapted to utilizing such compounds as a carbon or nitrogen source is crucial for their breakdown. The rate of microbial degradation is influenced by the factors mentioned above (organic matter, pH, temperature, and moisture).
-
Caption: Interconnected factors influencing this compound's degradation in soil.
Experimental Determination of this compound's Half-Life in Soil
To accurately determine the half-life of this compound, controlled laboratory studies are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a robust framework for such investigations.[6][7]
Laboratory Incubation Study Protocol (Following OECD 307 Principles)
This protocol outlines a standardized approach to measure the aerobic degradation of this compound in different soil types.
Step 1: Soil Collection and Characterization
-
Collect fresh soil samples from the top 0-20 cm layer of the desired locations, avoiding areas with recent pesticide application.
-
For comparative studies, select soils with distinct textures (e.g., sandy loam, silt loam, clay loam).
-
Characterize each soil type for its physicochemical properties:
-
Particle size distribution (sand, silt, clay content)
-
Organic carbon content
-
pH
-
Maximum water holding capacity (WHC)
-
-
Sieve the fresh soil (e.g., through a 2 mm sieve) to ensure homogeneity and remove large debris.
Step 2: Preparation of Test System
-
Adjust the moisture content of each soil to 40-60% of its WHC.
-
Pre-incubate the soils in the dark at the desired temperature (e.g., 20 ± 2 °C) for a period of 7-14 days to allow the microbial community to stabilize.
-
Prepare a stock solution of this compound of known concentration. For studies involving degradation pathways, the use of 14C-labeled this compound is highly recommended to facilitate mass balance calculations.
Step 3: Application of this compound
-
Apply the this compound solution to the soil samples to achieve the desired test concentration. The application should be done as uniformly as possible, for instance, by spraying the solution onto the soil and then mixing thoroughly.
-
Prepare untreated control samples for each soil type.
-
Prepare triplicate samples for each treatment and time point.
Step 4: Incubation
-
Place the treated and control soil samples into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain soil moisture throughout the experiment by periodic addition of water.
-
If using 14C-labeled this compound, trap evolved 14CO2 in an alkaline solution to quantify mineralization.
Step 5: Sampling and Analysis
-
Collect soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture).
-
Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the concentration of this compound at each time point.
Step 6: Data Analysis and Half-Life Calculation
-
Plot the concentration of this compound against time for each soil type.
-
Assuming first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time.
-
Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.
Caption: Workflow for determining this compound's half-life in soil.
Degradation Kinetics and Potential Pathways
The degradation of this compound in soil typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. This model is widely used to calculate the DT50, providing a standardized measure of persistence.
While specific degradation pathways for this compound in soil are not extensively detailed in readily available literature, inferences can be drawn from studies on other s-triazine herbicides like ametryn and prometryn. The primary degradation routes are expected to involve microbial-mediated reactions.[8][9]
-
Oxidation of the Methylthio Group: A likely initial step is the oxidation of the methylthio (-SCH3) group to form sulfoxide and subsequently sulfone metabolites.
-
Hydroxylation: The sulfone group can be hydrolyzed, replacing it with a hydroxyl (-OH) group to form hydroxy-simetryn.
-
N-Dealkylation: The ethylamino side chains can be sequentially removed through N-dealkylation, leading to the formation of de-ethylated metabolites.
The complete mineralization of the triazine ring to carbon dioxide and ammonia is a slower process carried out by specialized microorganisms.
Caption: A plausible degradation pathway for this compound in soil.
Summary of this compound Half-Life in Soil
Direct comparative data for the half-life of this compound across different standard soil types (sandy loam, clay, silt loam) under controlled laboratory conditions is scarce in the published literature. Most available studies focus on its dissipation in paddy fields, which represents a more complex system involving water and soil interactions. Therefore, the following table provides a generalized overview based on the principles discussed and data from related compounds. It is crucial to recognize that these values are indicative and can vary significantly based on the specific conditions outlined in this guide.
| Soil Type | Predominant Texture | Organic Matter | Expected Half-Life (DT50) Range | Key Influencing Factors |
| Sandy Loam | Sand | Low to Moderate | Shorter | Lower sorption, higher bioavailability for microbes, but potential for leaching. |
| Silt Loam | Silt | Moderate | Intermediate | Good balance of water retention and aeration, supporting microbial activity. |
| Clay Loam | Clay | Moderate to High | Longer | High sorption to clay and organic matter, reducing bioavailability for degradation. |
| Paddy Soil | Variable | Variable | Variable (Dissipation) | Flooded conditions, anaerobic zones, runoff, and percolation influence persistence. |
Note: The expected half-life ranges are qualitative and intended for comparative purposes. Actual DT50 values must be determined experimentally for specific soils and conditions.
Conclusion and Future Research Directions
The half-life of this compound in soil is a critical, yet variable, parameter that is profoundly influenced by soil properties, environmental conditions, and microbial activity. While the principles governing its degradation are well-understood within the context of s-triazine herbicides, there is a notable lack of specific, comparative data on this compound's persistence in different soil types under standardized laboratory conditions.
Future research should prioritize:
-
Comparative laboratory studies to determine the DT50 of this compound in a range of well-characterized soils (e.g., sandy loam, silt loam, clay loam) following standardized protocols like OECD 307.
-
Identification and quantification of major degradation products in different soil types to fully elucidate the degradation pathway and assess the environmental relevance of its metabolites.
-
Field studies across different climatic regions and soil types to validate laboratory findings and develop more accurate predictive models for this compound's environmental fate.
By addressing these research gaps, a more complete and quantitative understanding of this compound's behavior in the soil environment can be achieved, leading to more informed risk assessments and sustainable use of this herbicide in agriculture.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Indiana Soils:Evaluation and Conservation Online Manual [agry.purdue.edu]
- 3. Simazine biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simazine: Degradation by Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. smithers.com [smithers.com]
- 8. Degradation of Atrazine, Simazine and Ametryn in an arable soil using thermal-activated persulfate oxidation process: Optimization, kinetics, and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution | MDPI [mdpi.com]
Introduction: Simetryn and the Environmental Imperative for its Degradation
An In-Depth Technical Guide to the Photodegradation Rate of Simetryn in Aqueous Solutions
This compound (N²,N⁴-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the s-triazine class, widely used for the pre- and post-emergence control of annual broadleaf weeds and grasses in crops such as rice and sugarcane.[1][2][3][4] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[3][5] Due to its application method and relatively high water solubility (400 mg/L at 20 °C), this compound is prone to contaminating surface and groundwater through runoff and leaching, posing potential risks to non-target aquatic organisms and ecosystems.[3][6] Understanding the environmental fate of this compound is therefore critical, and photodegradation—the breakdown of molecules by light—represents a primary pathway for its natural attenuation in aqueous environments.[7]
This guide provides a comprehensive technical overview of the principles, mechanisms, influencing factors, and experimental methodologies related to the photodegradation of this compound in water. It is designed for researchers and environmental scientists seeking to design, execute, and interpret studies on the photochemical fate of this and similar compounds.
Core Mechanisms and Kinetics of this compound Photodegradation
The photochemical decomposition of this compound in water can proceed through two principal mechanisms: direct and indirect photolysis. The overall degradation process typically follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of this compound.[8][9]
Direct Photolysis
In direct photolysis, the this compound molecule itself absorbs photons from a light source (primarily UV radiation, λ > 290 nm), promoting it to an electronically excited state.[10] This excited state is highly reactive and can undergo molecular rearrangement, fragmentation, or cleavage, leading to degradation products. The efficiency of this process is governed by the molecule's molar absorption coefficient and its quantum yield.
Indirect Photolysis: The Role of Reactive Oxygen Species (ROS)
Indirect photolysis is often the more dominant pathway in natural waters. It is mediated by photosensitizing agents present in the water, such as dissolved organic matter (e.g., humic acids), nitrate ions, or photocatalysts like titanium dioxide (TiO₂).[7][11] These substances absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS). The most significant ROS in herbicide degradation are:
-
Hydroxyl Radicals (•OH): These are extremely powerful and non-selective oxidizing agents (oxidation potential of 2.8 eV) that can rapidly attack and degrade organic pollutants.[12] They are a primary product of advanced oxidation processes (AOPs), such as the UV/H₂O₂ and photo-Fenton systems, which significantly accelerate herbicide degradation.[8][11][13]
-
Superoxide Radical Anions (O₂•⁻): Formed from the interaction between excited sensitizers and oxygen, this radical also contributes to the degradation cascade.[11][14]
The proposed degradation pathways for triazine herbicides like this compound, based on studies of its close analog prometryn, involve several key reactions: hydroxylation, dealkylation (loss of ethyl groups), and dethiomethylation (cleavage of the methylthio group).[15]
Caption: Proposed photodegradation pathways for this compound in aqueous solution.
Key Factors Influencing Photodegradation Rate
The efficiency and rate of this compound photodegradation are not intrinsic properties but are heavily influenced by a range of environmental and experimental parameters. Understanding these factors is crucial for both predicting environmental persistence and designing effective remediation strategies.
| Factor | Effect on Degradation Rate | Causality / Scientific Rationale |
| Light Wavelength & Intensity | Increases with higher intensity and shorter wavelength (UV > Visible) | Higher light intensity provides more photons, increasing the rate of excitation. UV light carries more energy per photon than visible light, which is necessary to break the chemical bonds in this compound or activate photosensitizers.[10][15] |
| pH | Variable; often optimal near neutral or slightly acidic pH | pH affects the chemical speciation of both the herbicide and photosensitizers (like humic acids or iron complexes). It is a critical variable in Fenton and photo-Fenton processes, which are highly efficient for generating •OH radicals.[11][16] |
| Photosensitizers / Photocatalysts | Significant Increase | Substances like hydrogen peroxide (H₂O₂), titanium dioxide (TiO₂), and dissolved organic matter absorb light and generate ROS, initiating indirect photolysis which is often much faster than direct photolysis.[7][8][9] For instance, a combination of a Fe₃O₄/SiO₂/TiO₂ photocatalyst and UV irradiation led to 50% this compound degradation in 60 minutes and complete degradation within 120 minutes.[6][17] |
| Initial Herbicide Concentration | Rate may decrease at very high concentrations | At high concentrations, pollutant molecules can compete for the limited photons or active sites on a photocatalyst, leading to a saturation effect. Additionally, intermediates can absorb light, creating a screening effect that slows the degradation of the parent compound.[18] |
| Water Matrix Composition | Variable (can increase or decrease) | Natural waters contain ions (e.g., carbonate, bicarbonate) that can scavenge •OH radicals, reducing the degradation rate. Conversely, the presence of dissolved organic matter (DOM) can act as a photosensitizer, accelerating the rate.[8][9] |
Experimental Design and Protocols
A robust and self-validating experimental design is paramount for obtaining reliable photodegradation kinetics. The protocol must isolate the photochemical effects from other potential degradation pathways.
Caption: A typical workflow for a laboratory photodegradation kinetics study.
Protocol 1: Bench-Scale Photodegradation Kinetics Study
This protocol describes a standardized method for determining the photodegradation rate constant of this compound under controlled laboratory conditions.
1. Materials & Equipment:
-
This compound analytical standard (≥99% purity)
-
HPLC-grade methanol and water
-
Phosphate buffer solution (e.g., 10 mM, pH 7)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or solar simulator with controlled temperature.
-
Quartz reaction vessels (essential to allow UV transmission)
-
Magnetic stirrer and stir bars
-
Aluminum foil
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Syringe filters (0.22 µm)
2. Experimental Procedure:
-
Step 1: Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Step 2: Working Solution Preparation: Prepare the aqueous working solution (e.g., 5 mg/L) by spiking the appropriate volume of stock solution into the buffered water. Causality: Buffering the solution is critical as pH significantly influences degradation rates.[11]
-
Step 3: Reactor Setup: Add a defined volume of the working solution (e.g., 100 mL) to several quartz vessels, each with a small stir bar. Place them in the photoreactor.
-
Step 4: Dark Control: Wrap at least one vessel completely in aluminum foil. This control is crucial to account for any degradation not caused by light (e.g., hydrolysis or adsorption to the vessel walls).[8][9]
-
Step 5: Irradiation and Sampling: Turn on the light source and start a timer. At predetermined intervals (e.g., 0, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) from each vessel (including the dark control).
-
Step 6: Sample Preparation for Analysis: Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. If analysis is not immediate, quench the reaction by adding an equal volume of methanol or storing it in the dark at 4°C.
-
Step 7: HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
3. Data Analysis:
-
Confirm that the concentration in the dark control remains constant. If it decreases, this indicates other loss pathways that must be accounted for.
-
Assuming first-order kinetics, plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) against time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.
-
The data should yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k.
Protocol 2: Determination of Quantum Yield (Φ)
The quantum yield is a fundamental measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules degraded to the number of photons absorbed.
1. Rationale: Determining Φ requires a chemical actinometer—a compound with a known quantum yield that can be irradiated simultaneously with the target compound (this compound) to accurately measure the photon flux of the light source.[19] This protocol uses a comparative method with a well-characterized actinometer.
2. Materials & Equipment:
-
Same as Protocol 1, plus:
-
Chemical actinometer (e.g., p-nitroanisole/pyridine (PNA/PYR) or ferrioxalate).[19]
-
Monochromatic light source (e.g., a lamp with bandpass filters) or a polychromatic lamp with known spectral output.
-
UV-Vis Spectrophotometer.
3. Experimental Procedure:
-
Step 1: Molar Absorptivity: Determine the molar absorption spectra (ε) for both this compound and the chosen actinometer across the wavelength range of the light source.
-
Step 2: Parallel Irradiation: Prepare separate, optically dilute solutions of this compound and the actinometer. Irradiate them in parallel under identical conditions (same light source, geometry, temperature, and stirring).
-
Step 3: Kinetic Analysis: Monitor the degradation of both compounds over time, as described in Protocol 1, to determine their respective first-order rate constants (kthis compound and kactinometer).
-
Step 4: Quantum Yield Calculation: The quantum yield of this compound (Φthis compound) at a specific wavelength (λ) can be calculated using the following equation:
Φthis compound = Φactinometer × (kthis compound / kactinometer) × (Σ εactinometer,λ / Σ εthis compound,λ)
Where Σ ελ is the molar absorption coefficient integrated over the emission spectrum of the lamp.
4. Self-Validation: The trustworthiness of this measurement relies on the accuracy of the actinometer's known quantum yield and the precise control of experimental conditions to ensure both solutions receive the same photon flux.[19]
Degradation Products and Ecotoxicological Implications
A critical aspect of photodegradation studies is the identification of transformation products (TPs) and the assessment of their toxicity. Complete mineralization to CO₂, water, and inorganic ions is the ideal outcome, but often, stable and potentially harmful intermediates are formed.[6][17]
Studies on similar triazines have shown that initial degradation products can sometimes exhibit higher toxicity than the parent compound.[17][20] For example, during the photocatalytic degradation of prometryn, a temporary increase in phytotoxicity was observed, suggesting the formation of more toxic intermediates before their eventual breakdown.[6][17] Therefore, a complete environmental risk assessment requires coupling chemical analysis (e.g., LC-MS/MS to identify TPs) with biological assays (e.g., algae or daphnia toxicity tests) to evaluate the overall detoxification of the water.[20]
Conclusion
The photodegradation rate of this compound in aqueous solutions is a complex process governed by first-order kinetics and influenced by a multitude of factors, including light conditions, water chemistry, and the presence of photosensitizing substances. Indirect photolysis mediated by hydroxyl radicals is a particularly efficient degradation pathway. Rigorous, controlled experimental studies are essential to accurately determine kinetic parameters like rate constants and quantum yields. Future research should continue to focus on identifying the full range of transformation products and assessing their ecotoxicological impact to ensure a comprehensive understanding of this compound's environmental fate and to develop effective water remediation technologies.
References
- 1. smagrichem.com [smagrichem.com]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. rayfull.com [rayfull.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of triazine herbicides in aqueous solutions and natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ecetoc.org [ecetoc.org]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of surfactants by hydroxyl radicals photogenerated from hydroxoiron(iii) complexes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The impact of operational factors on degradation of formaldehyde as a human carcinogen using Ag3 PO4 /TiO2 photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi | Semantic Scholar [semanticscholar.org]
CAS number 1014-70-6 toxicological profile
An In-depth Technical Guide to the Toxicological Profile of CAS Number 1014-70-6: Simetryn
Foreword
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive toxicological profile of the substance associated with CAS number 1014-70-6. As a Senior Application Scientist, my objective is to synthesize publicly available data into a coherent and practical narrative, grounded in scientific integrity. This document clarifies the chemical's identity and delves into its toxicological properties, emphasizing the causality behind toxicological assessments and providing a framework for understanding its potential hazards.
Chemical Identification and Clarification
A critical first step in assessing any chemical's toxicology is unambiguous identification. Literature and database searches for CAS number 1014-70-6 can be misleading, with some sources incorrectly associating it with N-(1-Naphthyl)ethylenediamine dihydrochloride. However, authoritative chemical inventories, including PubChem, CAS Common Chemistry, and commercial supplier databases, definitively assign CAS No. 1014-70-6 to the triazine herbicide, This compound .[1][2][3] This guide will exclusively focus on the toxicological profile of this compound.
This compound is a synthetic compound belonging to the methylthiotriazine class of herbicides.[4] It is primarily used for the pre- and post-emergence control of annual broadleaf weeds and grasses in various crops, notably paddy rice.[5][6]
Table 1: Chemical Identity of this compound (CAS 1014-70-6)
| Identifier | Value | Source(s) |
| CAS Number | 1014-70-6 | [1][3] |
| IUPAC Name | N2,N4-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | [1][7] |
| Synonyms | Simetryne, GY-Bon, 2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine | [1][4][8] |
| Molecular Formula | C₈H₁₅N₅S | [1][2][3] |
| Molecular Weight | 213.30 g/mol | [1][2] |
| Chemical Structure | CCNC1=NC(=NC(=N1)SC)NCC | [1] |
Mechanism of Action: The Foundation of its Biological Activity
Understanding a substance's mechanism of action is fundamental to interpreting its toxicological profile. This compound exerts its herbicidal effects by inhibiting photosynthesis.[4][6] Specifically, it acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[6] By binding to the QB site of the D1 protein in PSII, it blocks the electron flow from quinone A to quinone B. This disruption halts ATP production and the fixation of CO₂, ultimately leading to the generation of reactive oxygen species, lipid peroxidation, and cell death in susceptible plants.[5][9] This targeted mechanism is highly effective in plants but also provides a basis for assessing potential off-target effects in non-plant organisms.
Figure 1: Mechanism of Action of this compound at Photosystem II.
Mammalian Toxicological Profile
The assessment of mammalian toxicity is crucial for determining human health risks. Data is primarily derived from studies on laboratory animals, such as rats and rabbits.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. This compound exhibits low to moderate acute toxicity via oral and dermal routes and is harmful if inhaled.[1][6][10]
Table 2: Summary of Acute Toxicity Data for this compound
| Endpoint | Species | Value | Classification/Reference |
| Oral LD₅₀ | Rat | >750 mg/kg | Slightly Hazardous[6] |
| Rat | 750 mg/kg | Harmful if swallowed[10][11] | |
| Mouse | 1600 mg/kg | [10] | |
| Dermal LD₅₀ | Rat | >3100 mg/kg | [6] |
| Inhalation LC₅₀ (4h) | Rat | 4.88 mg/L | Harmful if inhaled[6] |
The primary hazard classification for acute exposure is "Harmful if swallowed" (GHS Acute Toxicity, Oral: Category 4).[1][12] Symptoms of acute oral toxicity are generally non-specific but may include details not reported other than the lethal dose value.[11]
Experimental Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure)
The selection of an appropriate acute toxicity protocol is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement). The Up-and-Down Procedure (UDP), outlined in OECD Test Guideline 425, is a validated method that minimizes the number of animals required.
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used as they are often slightly more sensitive.
-
Housing & Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least 5 days.
-
Dosing: A single animal is dosed with the test substance (this compound) via oral gavage. The starting dose is selected based on available information, often near the estimated LD₅₀.
-
Observation: The animal is observed for mortality or signs of toxicity for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint Determination: Dosing continues sequentially until stopping criteria are met, allowing for the calculation of the LD₅₀ and its confidence interval using maximum likelihood methods.
Figure 2: Workflow for an Acute Oral Toxicity Study (OECD 425).
Skin and Eye Irritation & Sensitization
There is some conflicting data regarding irritation. One source reports that this compound is non-irritating to the skin and eyes of rabbits.[6] However, other safety data sheets classify it as a potential irritant to the skin, eyes, and respiratory system.[10] Given this discrepancy, it is prudent to handle this compound as a potential irritant.
In a guinea pig study, this compound was not found to be a skin sensitizer.[6]
Genotoxicity
Carcinogenicity
Long-term carcinogenicity studies in animals are used to assess the potential for a substance to cause cancer. According to available safety data, this compound is not classifiable as to its carcinogenicity to humans and is not listed as a carcinogen by major regulatory bodies like IARC or NTP.[13][14]
Reproductive and Developmental Toxicity
The assessment of reproductive and developmental toxicity is a key component of the toxicological profile. Data in this area for this compound is limited and contains some ambiguity. The Registry of Toxic Effects of Chemical Substances (RTECS) notes that it has been investigated as a "reproductive effector".[10][11] One safety data sheet includes hazard statements indicating it is "Suspected of damaging fertility. Suspected of damaging the unborn child".[15] Conversely, another source reports "No data available" for reproductive toxicity.[16] This lack of clear, harmonized data indicates an area where further investigation may be warranted to fully characterize the risk.
Ecotoxicological Profile
While mammalian toxicity appears low to moderate, this compound poses a significant hazard to the aquatic environment. This is consistent with its mode of action, which targets a fundamental biological process (photosynthesis) also present in aquatic primary producers like algae.
Table 3: Summary of Aquatic Ecotoxicity Data for this compound
| Endpoint | Species | Value | Classification/Reference |
| Acute LC₅₀ (96h) | Rainbow Trout (Oncorhynchus mykiss) | 7.0 mg/L | [6][13][15] |
| Acute EC₅₀ (48h) | Water Flea (Daphnia magna) | 50.0 mg/L | [6] |
| Acute EC₅₀ (72h) | Green Algae (Anabaena flos-aquae) | 0.0098 mg/L | Very Toxic to Algae[6] |
The data clearly demonstrates that this compound is very toxic to aquatic life, with particularly high toxicity to algae.[1][6] This leads to its classification as hazardous to the aquatic environment, both acute and chronic.[1]
Hazard Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.
Table 4: GHS Hazard Classification for this compound (CAS 1014-70-6)
| Hazard Class | Hazard Statement | Code | Source(s) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | [1][17] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life | H400 | [1][17] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects | H410 | [1][17] |
Conclusion
The toxicological profile of this compound (CAS 1014-70-6) is characterized by low to moderate acute mammalian toxicity, with the primary route of concern being oral ingestion. It is not considered to be genotoxic or carcinogenic based on current data. However, there is a notable lack of clarity and some conflicting information regarding its potential for reproductive and developmental toxicity, which warrants a cautious approach.
The most significant toxicological concern associated with this compound is its high toxicity to aquatic organisms, particularly algae, leading to its classification as a serious environmental hazard. This profile is consistent with its targeted mechanism of action as a photosystem II inhibitor. Professionals handling this substance should employ appropriate personal protective equipment to mitigate exposure, especially considering the conflicting data on irritation, and take stringent measures to prevent its release into the environment.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound [sitem.herts.ac.uk]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. rayfull.com [rayfull.com]
- 7. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. smagrichem.com [smagrichem.com]
- 10. canbipharm.com [canbipharm.com]
- 11. RTECS NUMBER-XY4025000-Chemical Toxicity Database [drugfuture.com]
- 12. echemi.com [echemi.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
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- 17. This compound (1014-70-6) | PSC [substances.ineris.fr]
An In-depth Technical Guide on the Uptake and Translocation of Simetryn in Rice Plants
Introduction to Simetryn and Its Role in Rice Cultivation
This compound (N2,N4-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective, systemic herbicide belonging to the triazine chemical class. It is widely utilized in rice (Oryza sativa) cultivation for the pre- and post-emergence control of a broad spectrum of annual broadleaf weeds and some grasses. Its efficacy relies on its ability to be absorbed by the plant and transported to its site of action. The primary mode of action for this compound, like other triazines, is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1] By binding to the D1 protein of the PSII complex, it blocks the electron transport chain, leading to a cascade of events including the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death and necrosis in susceptible plants.[1]
The selectivity of this compound in rice is a complex interplay of differential uptake, translocation, and, most critically, the plant's ability to metabolize the herbicide into non-toxic compounds. Understanding the physiological and biochemical journey of this compound from the soil or water into and throughout the rice plant is paramount for optimizing its efficacy, ensuring crop safety, and assessing its environmental fate. This guide provides a detailed technical overview of the mechanisms governing the uptake, translocation, and metabolism of this compound in rice, supported by established experimental methodologies.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅N₅S | Generic |
| Molar Mass | 213.3 g/mol | Generic |
| Water Solubility | 520 mg/L (at 20°C) | Generic |
| Mode of Action | Photosystem II (PSII) Inhibitor | [1] |
| Uptake Pathway | Roots and Foliage | Generic |
Table 1: Key Physicochemical and Herbicidal Properties of this compound.
The Process of this compound Uptake in Rice Roots
The primary route of entry for soil-applied this compound into rice plants is through the root system. While foliar absorption is possible with post-emergence applications, root uptake is the dominant pathway for pre-emergence control.[2] The process is not one of simple diffusion but is influenced by the plant's physiological activities and the structure of the root itself.
2.1 Causal Mechanisms of Root Absorption
The absorption of this compound by rice roots is largely a passive process, driven by the mass flow of water into the plant via transpiration.[3] The herbicide, dissolved in the soil solution or paddy water, is carried along with water towards the root surface. While triazine herbicides are generally considered to be absorbed passively, the intricate anatomy of the rice root dictates the precise path.
-
Initial Entry: this compound enters the root apoplast (the non-living continuum of cell walls and intercellular spaces).
-
Radial Transport: The herbicide moves radially across the root cortex towards the central vascular cylinder (stele). This movement occurs primarily through the apoplastic pathway.
-
The Casparian Strip: A critical control point is the Casparian strip in the endodermis, a band of waterproof suberin that blocks the apoplastic pathway. To enter the xylem for long-distance transport, this compound must cross the cell membrane of an endodermal cell and enter the symplast (the living continuum of interconnected protoplasts). This step is crucial and suggests that membrane permeability characteristics play a significant role.
-
Role of Root Structures: Studies on nutrient uptake in rice have shown that the mature zone of the roots, particularly the lateral roots, are the primary sites of absorption, whereas root hairs play a negligible role.[4][5] This is attributed to the extensive surface area and developed vascular connections of the lateral roots.
2.2 Factors Influencing Uptake Efficiency
Several environmental and physiological factors can modulate the rate of this compound uptake:
-
Transpiration Rate: Higher transpiration rates, driven by factors like low humidity, high temperature, and light, increase water flow into the roots, thereby accelerating the passive uptake of this compound.[2][3]
-
Soil/Water Concentration: The rate of uptake is directly proportional to the concentration of this compound available in the soil solution, up to a saturation point.
-
Soil Properties: Soil organic matter and clay content can adsorb this compound, reducing its bioavailability for plant uptake.
Xylem-Mediated Translocation and Distribution
Once this compound successfully enters the root xylem, it is translocated throughout the plant, a process known as long-distance transport.
3.1 The Apoplastic Pathway
This compound is predominantly translocated via the apoplastic pathway, moving upward with the transpiration stream in the xylem.[1][3] This unidirectional, upward movement means that the herbicide primarily accumulates in organs with high transpiration rates, such as mature leaves.
-
Driving Force: The primary driving force is the negative pressure potential created by transpiration from the leaves, which pulls the column of water and dissolved solutes (including this compound) up from the roots.[3]
-
Distribution Pattern: The distribution of apoplastically-mobile herbicides is non-uniform. Higher concentrations are typically found at the margins and tips of leaves where transpiration is most intense. There is minimal downward movement (phloem translocation) to sinks like roots or developing grains. This translocation pattern is a key reason for its effectiveness against photosynthesizing weeds, as it delivers the herbicide directly to the leaves where its target, PSII, is located.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. ucanr.edu [ucanr.edu]
- 4. Role of root hairs and lateral roots in silicon uptake by rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Root Hairs and Lateral Roots in Silicon Uptake by Rice - PMC [pmc.ncbi.nlm.nih.gov]
Simetryn's Impact on Freshwater Plankton Communities: An In-depth Technical Guide
Foreword
The escalating presence of herbicides in freshwater ecosystems necessitates a comprehensive understanding of their ecological ramifications. Simetryn, a persistent and toxic triazine herbicide, is of particular concern due to its widespread use in agriculture, primarily in rice cultivation.[1][2][3] This guide provides a technical and in-depth analysis of the impacts of this compound on freshwater plankton communities, the foundational trophic level of aquatic food webs. Synthesizing toxicological data, standardized experimental protocols, and ecological consequences, this document is intended to be an essential resource for researchers, scientists, and environmental professionals engaged in ecotoxicology and water quality management. Our approach is grounded in the principles of scientific integrity, providing not just data, but the causal logic behind experimental design and the broader ecological implications of this compound contamination.
This compound: A Profile of a Photosystem II Inhibitor
This compound (N2,N4-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective, systemic herbicide belonging to the triazine class.[1][4] It is absorbed through the roots and foliage of target plants, where it disrupts photosynthesis.[2][3][5]
Chemical and Physical Properties
A thorough understanding of this compound's physicochemical properties is fundamental to predicting its environmental fate and bioavailability.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅N₅S | [2][4] |
| Molecular Weight | 213.3 g/mol | [1] |
| CAS Number | 1014-70-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Water Solubility | Sparingly soluble | [2] |
| Mode of Action | Inhibition of photosynthesis at photosystem II (PSII) | [1][5] |
Mechanism of Action: The Disruption of Photosynthesis
This compound's herbicidal activity, and its toxicity to phytoplankton, stems from its ability to inhibit photosynthetic electron transport at the photosystem II (PSII) complex in chloroplasts.[1][3] This disruption has a cascade of detrimental effects on the primary producers of aquatic ecosystems.
Figure 1: Mechanism of this compound's inhibitory action on Photosystem II.
Ecotoxicological Impact on Freshwater Phytoplankton
As primary producers, phytoplankton are at the forefront of this compound's impact in freshwater environments. Due to their photosynthetic nature, they are directly susceptible to its mode of action.
Acute and Chronic Toxicity: Species-Specific Sensitivities
The sensitivity of freshwater algae to this compound varies significantly among different taxonomic groups.[6] Studies have shown a wide range of EC50 values (the concentration that causes a 50% effect on a measured endpoint, typically growth) for different algal species. This differential sensitivity can lead to significant shifts in phytoplankton community structure upon exposure to this compound.[6]
Table 1: Acute Toxicity of this compound to Freshwater Phytoplankton (72-hour EC50 for Growth Inhibition)
| Species | Taxonomic Group | 72-h EC50 (µg/L) | Reference |
| Chlamydomonas sp. | Chlorophyceae (Green Algae) | Highly Sensitive (Specific value not provided) | [6] |
| Volvocales | Chlorophyceae (Green Algae) | Generally Sensitive | [6] |
| Cyanophyceae | Cyanobacteria (Blue-green Algae) | Generally Sensitive | [6] |
| Desmidiales | Charophyceae (Green Algae) | Generally Tolerant | [6] |
| Bacillariophyceae | Diatoms | Generally Tolerant | [6] |
Sublethal Effects and Community-Level Impacts
Beyond acute toxicity, sublethal concentrations of this compound can induce significant changes in phytoplankton communities. A microcosm study using a natural plankton community from a eutrophic lake demonstrated that environmentally realistic concentrations of this compound (20 and 100 µg/L) led to a significant decrease in total phytoplankton biomass, with a particularly pronounced negative effect on green algae (Chlorophyceae), such as Chlamydomonas sp.[6] In contrast, diatoms appeared to be less affected.[6] This selective pressure can alter the community composition, potentially favoring more tolerant species and leading to a decline in overall biodiversity.
Ecotoxicological Impact on Freshwater Zooplankton
Zooplankton, as primary consumers of phytoplankton, are affected by this compound both directly through toxic effects and indirectly through changes in their food source.
Acute Toxicity: The Case of Daphnia magna
Daphnia magna, a keystone species in many freshwater ecosystems, is a standard model organism for ecotoxicological testing. The acute toxicity of this compound to Daphnia magna has been determined following standardized protocols.
Table 2: Acute Toxicity of this compound to Daphnia magna
| Endpoint | Value | Test Duration | Reference |
| EC50 (Immobilisation) | 8.3 mg/L (8300 µg/L) | 48 hours | [1] |
| NOEC (No Observed Effect Concentration) | 2.5 mg/L (2500 µg/L) | 48 hours | [1] |
Sublethal Effects and Indirect Impacts
While direct acute toxicity to zooplankton like Daphnia magna occurs at relatively high concentrations, sublethal and indirect effects can manifest at much lower, environmentally relevant levels. The reduction in palatable phytoplankton, such as green algae, due to this compound exposure can lead to a decrease in the food supply for herbivorous zooplankton.[6] This can result in reduced growth, reproduction, and overall fitness of zooplankton populations.[4][5]
Furthermore, the alteration of the phytoplankton community structure can lead to a shift in the dominant zooplankton species, favoring those that can either tolerate this compound directly or are better adapted to the altered food source. This can have cascading effects throughout the food web.[6][7]
Experimental Protocols for Assessing this compound's Impact
To ensure the generation of reliable and comparable data, standardized testing methodologies are crucial. The following protocols, based on OECD guidelines, are fundamental for evaluating the toxicity of this compound to freshwater plankton.
Protocol 1: Freshwater Alga and Cyanobacteria Growth Inhibition Test (Adapted from OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.
Objective: To determine the ECx values (e.g., EC10, EC20, EC50) for the inhibition of algal growth and the No Observed Effect Concentration (NOEC).
Test Organisms: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).
Methodology:
-
Preparation of Test Solutions: A series of at least five concentrations of this compound are prepared in a suitable nutrient-rich growth medium (e.g., EPA medium). A control group with no this compound is also included.
-
Inoculation: Exponentially growing cultures of the test alga are inoculated into the test solutions to achieve a low initial cell density.
-
Incubation: The cultures are incubated for 72 hours under constant temperature, lighting, and shaking to ensure uniform exposure and growth.
-
Biomass Measurement: Algal biomass is measured at least once every 24 hours. This can be done through direct cell counts using a microscope and hemocytometer, or indirectly by measuring surrogates like chlorophyll fluorescence or optical density.
-
Data Analysis: The average specific growth rate and yield are calculated for each concentration and the control. The ECx values are then determined by regression analysis, and the NOEC is determined through statistical comparison to the control.
Figure 2: Workflow for the Algal Growth Inhibition Test (OECD 201).
Protocol 2: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
This test determines the acute toxicity of a substance to Daphnia.
Objective: To determine the 48-hour EC50 for the immobilisation of Daphnia magna.
Test Organisms: Daphnia magna neonates (less than 24 hours old).
Methodology:
-
Preparation of Test Solutions: A range of this compound concentrations is prepared in a suitable culture water. A control group without this compound is included.
-
Exposure: Young daphnids are exposed to the test solutions for 48 hours under controlled temperature and light conditions. The organisms are not fed during the test.
-
Observation: The number of immobilised daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 is calculated using statistical methods such as probit analysis or logistic regression.
Figure 3: Workflow for the Daphnia Acute Immobilisation Test (OECD 202).
Protocol 3: Freshwater Plankton Community Microcosm Study
Microcosm studies provide a more ecologically relevant assessment of a substance's impact by incorporating community-level interactions.
Objective: To evaluate the effects of this compound on the structure and function of a natural freshwater plankton community.
Methodology:
-
Microcosm Setup: A series of replicate microcosms (e.g., 50-liter tanks) are established using water and plankton collected from a natural freshwater source. This ensures a realistic starting community.
-
Acclimation: The microcosms are allowed to acclimate for a period to stabilize the plankton community.
-
Treatment Application: this compound is introduced to the treatment microcosms at environmentally relevant concentrations. A set of control microcosms with no this compound addition is maintained.
-
Sampling: Samples are collected from each microcosm at regular intervals over a defined experimental period (e.g., 12 days).
-
Plankton Analysis:
-
Phytoplankton: Species identification and enumeration are performed using microscopy. Biomass can be estimated from biovolume calculations or chlorophyll-a measurements.
-
Zooplankton: Species identification and enumeration are conducted using a dissecting microscope.
-
Bacterioplankton and Protozoa: Abundance can be determined using epifluorescence microscopy.
-
-
Water Chemistry: Key water quality parameters (e.g., nutrients, pH, dissolved oxygen) are monitored throughout the experiment.
-
Data Analysis: Statistical analyses (e.g., ANOVA, Principal Response Curves) are used to assess the effects of this compound on the abundance, diversity, and composition of the different plankton groups over time.
Ecological Consequences and Trophic Cascades
The direct impacts of this compound on phytoplankton can trigger a series of indirect effects that propagate through the food web, a phenomenon known as a trophic cascade.[6][7][8]
Figure 4: Potential trophic cascade initiated by this compound in a freshwater plankton community.
The reduction of preferred algal food sources can lead to a decline in herbivorous zooplankton populations. This, in turn, can reduce the food available for higher trophic levels, such as fish. Concurrently, the decline in grazing pressure from zooplankton may allow less palatable or tolerant phytoplankton species to flourish, further altering the community structure and potentially impacting water quality.
Conclusion and Future Research Directions
This compound poses a significant threat to the structure and function of freshwater plankton communities. Its mode of action as a photosystem II inhibitor makes phytoplankton particularly vulnerable, with species-specific sensitivities leading to shifts in community composition. While direct acute toxicity to zooplankton occurs at higher concentrations, indirect effects through food web alterations are a major concern at environmentally relevant levels.
To further refine our understanding of this compound's ecological impact, future research should focus on:
-
Expanding the Phytoplankton Toxicity Database: Generating standardized EC50 data for a wider range of freshwater algal species is crucial for more accurate risk assessments.
-
Investigating Sublethal Effects: Detailed studies on the sublethal impacts of this compound on zooplankton reproduction, growth, and development are needed.
-
Long-term Community and Ecosystem Studies: Mesocosm and field studies that examine the long-term effects of this compound exposure and the potential for community recovery are essential for understanding its lasting ecological consequences.
-
Mixture Toxicity: Assessing the toxicity of this compound in combination with other common agricultural contaminants to reflect realistic environmental exposure scenarios.
By continuing to investigate these critical areas, the scientific community can provide the necessary data to inform effective management strategies and protect the integrity of our freshwater ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. oipub.com [oipub.com]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Effects of common-use pesticides on developmental and reproductive processes in Daphnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salinization triggers a trophic cascade in experimental freshwater communities with varying food-chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beyondpesticides.org [beyondpesticides.org]
Methodological & Application
Preparation of Simetryn Analytical Standard and Stock Solutions: An Application Note and Protocol
Introduction
Simetryn (CAS No. 1014-70-6) is a selective, systemic triazine herbicide used to control broad-leaved weeds and grasses in various crops.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][3] Accurate and precise quantification of this compound in environmental, agricultural, and toxicological samples is paramount for regulatory compliance, environmental monitoring, and research. The foundation of reliable quantitative analysis lies in the meticulous preparation of accurate analytical standards and stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound analytical standards and stock solutions, emphasizing scientific integrity and best laboratory practices.
This application note deviates from a rigid template to provide a narrative that explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Key procedural steps are supported by authoritative sources to ground the methodology in established scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for selecting appropriate solvents, ensuring complete dissolution, and establishing stable storage conditions.
| Property | Value | Source |
| CAS Number | 1014-70-6 | [4][5] |
| Molecular Formula | C₈H₁₅N₅S | [4][6] |
| Molecular Weight | 213.30 g/mol | [7][8] |
| Appearance | White crystalline solid | [2][4] |
| Melting Point | 82-83 °C | [2][4] |
| Solubility | ||
| in Water | 450 mg/L at 22 °C | [2][4] |
| in Organic Solvents | Soluble in methanol, ethanol, chloroform, DMF, and DMSO.[1][2][4] For example, solubility in DMF, DMSO, and Ethanol is ≥ 30 mg/mL.[1] | [1][2][4] |
| Stability | Decomposes in the presence of strong acids, alkalis, or at high temperatures.[2][4] Stable for at least 4 years when stored at -20°C.[1] | [1][2][4] |
Materials and Reagents
The quality of the analytical standard and the solvents directly impacts the accuracy of the final results. Therefore, using high-purity materials is non-negotiable.
-
This compound analytical standard: Purity ≥98%.[1] Procure from a reputable supplier that provides a Certificate of Analysis (CoA), such as Sigma-Aldrich (PESTANAL®) or Cayman Chemical.[1][8] The CoA is a critical document that verifies the identity and purity of the standard.
-
Solvents: HPLC-grade or equivalent purity. Recommended solvents include methanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The choice of solvent will depend on the analytical technique and the desired concentration. For chromatographic applications, the solvent should be compatible with the mobile phase.[9][10]
-
Volumetric flasks: Class A, of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL) with ground glass stoppers. The use of Class A volumetric glassware is essential for ensuring the accuracy of dilutions, as mandated by good laboratory practices (GLP).[11]
-
Analytical balance: Calibrated and capable of weighing to at least four decimal places (0.1 mg).
-
Pipettes: Calibrated micropipettes and/or Class A volumetric pipettes.
-
Glassware: Beakers, amber glass vials with PTFE-lined caps.
-
Ultrasonic bath: To aid in dissolution.
-
Vortex mixer: For thorough mixing.
Experimental Protocol: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
The primary stock solution is the cornerstone of the entire quantitative analysis. Its accurate preparation is of utmost importance. This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution.
Rationale: A high-concentration primary stock solution allows for the preparation of a wide range of working standards through serial dilutions. Methanol is often a suitable solvent due to its volatility and compatibility with reversed-phase chromatography systems.[9][12]
Step-by-Step Methodology:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Allow the this compound analytical standard to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Weighing the Standard: Accurately weigh approximately 10.0 mg of the this compound analytical standard onto a clean weighing paper or into a small beaker. The principle of weighing by difference is recommended for the highest accuracy. Record the exact weight to four decimal places.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This is a critical step to ensure that all of the weighed standard is transferred.[11] Use a small funnel to aid the transfer and prevent loss of the solid.
-
Initial Solubilization: Add a small volume (approximately 5-7 mL) of HPLC-grade methanol to the volumetric flask.
-
Complete Dissolution: Cap the flask and gently swirl to dissolve the this compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[9] Visually inspect the solution to ensure no particulate matter remains.
-
Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol dropwise to the calibration mark of the volumetric flask. Use a pipette for the final addition to avoid overshooting the mark.
-
Homogenization: Stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[13] Inadequate mixing is a common source of error.
-
Labeling and Storage: Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined cap. The label should include:
Calculation of the Exact Concentration:
The exact concentration of the primary stock solution should be calculated based on the actual weight of the this compound standard and its purity as stated in the CoA.
Concentration (µg/mL) = (Weight of this compound (mg) × Purity (%)) / Volume of flask (mL) × 1000
For example, if 10.2 mg of this compound with a purity of 99.5% was dissolved in 10 mL of methanol:
Concentration = (10.2 mg × 0.995) / 10 mL × 1000 = 1014.9 µg/mL
Experimental Protocol: Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to concentrations that span the expected range of the samples to be analyzed. These solutions are used to construct a calibration curve.
Rationale: Serial dilution from a concentrated stock solution is a standard and accurate method for preparing low-concentration standards.[11][14] This approach minimizes the weighing errors associated with preparing dilute solutions directly from a solid.
Step-by-Step Methodology:
-
Intermediate Stock Solution (Optional but Recommended): For preparing very low concentration working standards, it is advisable to first prepare an intermediate stock solution (e.g., 100 µg/mL or 10 µg/mL) from the primary stock solution. This reduces the potential for large dilution errors.
-
To prepare a 100 µg/mL intermediate stock solution, pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask and dilute to the mark with the appropriate solvent.
-
-
Serial Dilutions: Prepare a series of working standards by serially diluting the primary or intermediate stock solution. The following equation is used for dilution calculations:
C₁V₁ = C₂V₂[14]
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the working standard
-
V₂ = Final volume of the working standard
Example Dilution Series from a 100 µg/mL Intermediate Stock:
-
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |
| 10.0 | 1.0 | 10 |
| 5.0 | 0.5 | 10 |
| 2.5 | 0.25 | 10 |
| 1.0 | 0.1 | 10 |
| 0.5 | 0.05 | 10 |
-
Preparation: For each working standard, accurately pipette the calculated volume of the stock solution into the appropriate size Class A volumetric flask. Dilute to the mark with the solvent, cap, and mix thoroughly by inverting the flask multiple times.
-
Storage: Transfer the working standards to labeled amber glass vials and store under the same conditions as the primary stock solution. It is recommended to prepare fresh working solutions regularly, as their stability at low concentrations may be reduced.[15]
Workflow Diagram
Caption: Workflow for the preparation of this compound stock and working solutions.
Quality Control and Verification
To ensure the integrity of the prepared standards, a verification step is highly recommended. This aligns with the principles of creating a self-validating system as outlined in pharmacopeial guidelines.[16][17][18][19]
-
Concentration Verification: The concentration of the primary stock solution can be verified spectrophotometrically if a reference extinction coefficient for this compound in the chosen solvent is available. Cayman Chemical reports a λmax of 222 nm.[1]
-
Purity and Identity Confirmation: The purity of the prepared stock solution can be assessed using a chromatographic method, such as HPLC-UV or HPLC-MS. A single, sharp peak at the expected retention time for this compound confirms its purity and identity.[20]
-
Record Keeping: Maintain a detailed logbook for the preparation of all standards. This should include all raw data (weights, volumes), calculations, dates, analyst information, and CoA details for the analytical standard used.
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and reliable preparation of this compound analytical standards and stock solutions. By adhering to these guidelines, researchers can establish a solid foundation for their quantitative analyses, ensuring data of the highest quality and integrity. The emphasis on using high-purity materials, calibrated equipment, and proper techniques, coupled with an understanding of the chemical properties of this compound, is essential for achieving accurate and reproducible results in any research or drug development setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simetryne | 1014-70-6 [chemicalbook.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 西草净 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. unmc.edu [unmc.edu]
- 10. organomation.com [organomation.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. accustandard.com [accustandard.com]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
- 15. Chemical stability of suramin in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. USP Reference Standards [usp.org]
- 18. uspnf.com [uspnf.com]
- 19. 5.imimg.com [5.imimg.com]
- 20. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Algal Growth Inhibition Test Protocol for Simetryn
Introduction: The Ecotoxicological Assessment of Simetryn
This compound (CAS No. 1014-70-6) is a methylthiotriazine herbicide used for selective control of broadleaf and grass weeds in various agricultural settings.[1] As with many agricultural chemicals, runoff from treated fields can lead to the contamination of surface waters.[2] this compound's mode of action involves the inhibition of Photosystem II (PSII) in plants, disrupting photosynthesis and leading to cell death.[2][3] Because algae are primary producers that share this photosynthetic pathway, they are highly susceptible to the effects of PSII-inhibiting herbicides.[3] Therefore, assessing the toxicity of this compound to algae is a critical component of its environmental risk assessment.
This application note provides a detailed protocol for conducting a 72-hour algal growth inhibition test with this compound, based on internationally recognized guidelines such as OECD Guideline 201, ISO 8692, and EPA OCSPP 850.4500.[4][5][6][7][8][9] The objective is to determine the concentration of this compound that causes a 50% reduction in algal growth (EC50), providing a key endpoint for regulatory evaluation and environmental protection efforts.[5][10][11]
Principle of the Method
The freshwater algal growth inhibition test is a static assay that exposes exponentially growing populations of a selected algal species, typically Pseudokirchneriella subcapitata, to a range of this compound concentrations over several generations (typically 72 hours).[4][6][9][12] The inhibition of growth is quantified by comparing the increase in cell biomass or cell density in the test cultures to that of a negative (this compound-free) control.[8][13] The primary endpoint is the average specific growth rate, from which the ECx values (e.g., EC10, EC50) are derived through regression analysis.[10][14][15] This relatively short-term test is highly sensitive because it assesses effects across multiple generations of the rapidly dividing algal cells.[6][9]
Materials and Reagents
Test Organism
-
Species: Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum or Raphidocelis subcapitata).[16][17] This species is recommended due to its high growth rate, sensitivity to toxicants, and extensive use in standardized testing.[16][18]
-
Source: Obtain from a recognized culture collection (e.g., ATCC, UTEX, CCAP) to ensure strain purity.[19]
-
Culture Conditions: Maintain axenic, exponentially growing stock cultures in a standard algal growth medium (see Section 3.2) under continuous, uniform illumination and constant temperature.[20]
Reagents and Media
-
This compound: Analytical grade standard (purity >98%).
-
Solvent: Reagent-grade acetone or dimethyl sulfoxide (DMSO) for preparing the primary stock solution.
-
Algal Growth Medium: Prepare according to OECD 201 or ISO 8692 guidelines.[6][15] This involves preparing several sterile stock solutions of macronutrients, trace metals, and EDTA, which are then combined to make the final medium.
-
Reagent Water: Deionized or distilled water, free of toxic substances.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): 0.1 M or 1 M solutions for pH adjustment.
Apparatus
-
Glassware: Erlenmeyer flasks (e.g., 250 mL), volumetric flasks, pipettes, and graduated cylinders. All glassware must be thoroughly cleaned and sterilized to prevent contamination.
-
Incubation Chamber/Growth Chamber: Capable of maintaining a constant temperature of 23 ± 2 °C and providing continuous, uniform "cool white" fluorescent illumination (60-120 µE/m²/s or 4440-8880 lux).[8][15]
-
Shaker Table: For continuous agitation of flasks to ensure uniform cell distribution and gas exchange.
-
Cell Counting Device: Hemocytometer, electronic particle counter, or spectrophotometer/fluorometer for measuring algal biomass.
-
pH Meter: Calibrated.
-
Analytical Balance: Accurate to 0.01 mg.
-
Sterilization Equipment: Autoclave or sterile filtration apparatus (0.22 µm pore size).
Experimental Workflow Diagram
Caption: Workflow for the 72h algal growth inhibition test with this compound.
Detailed Experimental Protocol
Preparation of this compound Stock and Test Solutions
-
Primary Stock Solution: Accurately weigh a precise amount of analytical grade this compound.[21] Due to the low water solubility of many herbicides, a solvent is typically required. Dissolve the weighed this compound in a minimal volume of acetone or DMSO in a volumetric flask to prepare a concentrated primary stock solution (e.g., 1,000 mg/L).[22]
-
Causality: Using a solvent ensures the chemical is fully dissolved before being introduced into the aqueous test medium, preventing inaccurate dosing. The volume of solvent used should be minimized (typically ≤ 0.01% of the final test volume) to avoid solvent toxicity.[20]
-
-
Test Concentrations: Prepare a geometric series of at least five test concentrations by diluting the stock solution with the algal growth medium.[13][23] The concentration ratio should not exceed 3.2.[13] A preliminary range-finding test is recommended to determine the appropriate concentration range that brackets the expected EC50.[24]
-
Controls:
-
Negative Control: Prepare replicates containing only the algal growth medium and the algal inoculum.[8]
-
Solvent Control: If a solvent was used to prepare the stock solution, a solvent control is mandatory.[20] It should contain the same concentration of solvent as the highest test concentration, plus the growth medium and inoculum.
-
Test Organism and Inoculum Preparation
-
Pre-culture: Three to four days before the test begins, inoculate fresh growth medium with cells from the stock culture to create a pre-culture.[13]
-
Exponential Growth: Incubate this pre-culture under the same conditions as the main test to ensure the algae are in the exponential growth phase.[13][24] This is critical for achieving the required growth rate in the control group.
-
Inoculum Density: Immediately before starting the test, determine the cell density of the pre-culture. Calculate the volume of pre-culture needed to achieve an initial cell density of approximately 1 x 10⁴ cells/mL in the test flasks.[23]
Test Procedure
-
Setup: Add the calculated volume of each test concentration and control solution to triplicate sterile Erlenmeyer flasks.[13][23] The liquid volume should not exceed 40% of the flask volume to ensure adequate gas exchange.[20]
-
Inoculation: Inoculate each flask, including controls, with the calculated volume of the exponentially growing pre-culture to achieve the target initial cell density.
-
Incubation: Place the flasks in the incubation chamber on a shaker. Incubate for 72 ± 2 hours under constant temperature (23 ± 2 °C) and continuous illumination (60-120 µE/m²/s).[8][13] Randomize the position of the flasks daily to minimize spatial variation in light or temperature.
-
Measurements:
-
At 24, 48, and 72 hours, remove a small aliquot from each flask and determine the algal cell density using a suitable method (e.g., electronic particle counter, hemocytometer, or spectrophotometric absorbance at 680-750 nm).
-
At the end of the 72-hour test, measure the pH of each test concentration and control.[10][13]
-
Analytical Verification
It is highly recommended to measure the concentration of this compound in the test solutions at the beginning and end of the exposure period, especially for the low and high concentrations and one near the expected EC50.[10] This confirms the nominal concentrations and assesses the stability of the compound under test conditions. HPLC-DAD is a suitable method for this analysis.[25][26][27]
Data Analysis and Interpretation
Calculation of Growth Rate
The primary endpoint is the inhibition of the average specific growth rate (μ). For each replicate, calculate the growth rate for the period from 0 to 72 hours using the following formula:
μ (day⁻¹) = [ln(N_t) - ln(N_0)] / t
Where:
-
N_t = Cell density at 72 hours
-
N_0 = Initial cell density at 0 hours
-
t = Time period in days (3 days)
Calculation of Percent Inhibition
For each test concentration, calculate the percent inhibition of the growth rate (%Ir) relative to the mean growth rate of the control (μ_c):
%Ir = [(μ_c - μ_T) / μ_c] x 100
Where:
-
μ_T = Mean growth rate for the test concentration
Determination of Endpoints
-
EC50: Plot the percent inhibition (%Ir) against the logarithm of the this compound concentrations. Use a suitable statistical method, such as probit or logistic regression, to calculate the EC50 value and its 95% confidence limits.[14][28] The EC50 is the concentration estimated to cause a 50% inhibition of the average specific growth rate.[5][11]
-
NOEC/LOEC: The No Observed Effect Concentration (NOEC) is the highest tested concentration at which no statistically significant inhibition of growth is observed compared to the control. The Lowest Observed Effect Concentration (LOEC) is the lowest concentration with a statistically significant effect. These are determined using hypothesis testing (e.g., ANOVA followed by Dunnett's test).
| Endpoint | Definition | Typical Unit |
| ErC50 | The concentration causing a 50% reduction in the average specific growth rate . | mg/L or µg/L |
| EyC50 | The concentration causing a 50% reduction in yield (biomass at 72h). | mg/L or µg/L |
| NOEC | No Observed Effect Concentration (based on growth rate). | mg/L or µg/L |
| LOEC | Lowest Observed Effect Concentration (based on growth rate). | mg/L or µg/L |
Note: The growth rate endpoint (ErC50) is generally preferred for regulatory purposes over the yield endpoint (EyC50).[11]
Quality Control and Test Validity
For the results of the test to be considered valid, the following criteria, based on OECD Guideline 201, must be met:[10][13][15]
| Parameter | Validity Criterion | Rationale |
| Control Growth | The biomass in the control cultures must increase by a factor of at least 16 within 72 hours. | Ensures the test organisms are healthy and conditions are suitable for exponential growth. |
| Control Growth Rate (μ) | The mean specific growth rate in the controls should be approximately 1.4 day⁻¹. | Corresponds to the >16-fold increase in biomass and indicates optimal growth. |
| Variation in Control Growth Rate | The coefficient of variation (%) of the average specific growth rates among control replicates must not exceed 7%. | Demonstrates the precision and reproducibility of the test system. |
| pH Drift in Control | The pH of the control medium should not increase by more than 1.5 units during the test. | Large pH shifts can affect algal growth and test substance bioavailability, confounding results. |
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. env.go.jp [env.go.jp]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. eurofins.com.au [eurofins.com.au]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. Cell reproductive patterns in the green alga Pseudokirchneriella subcapitata (=Selenastrum capricornutum) and their variations under exposure to the typical toxicants potassium dichromate and 3,5-DCP | PLOS One [journals.plos.org]
- 17. Raphidocelis subcapitata - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. utex.org [utex.org]
- 20. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
- 23. eCFR :: 40 CFR 797.1050 -- Algal acute toxicity test. [ecfr.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
Quantifying Simetryn's effect on plant photosynthetic efficiency
Topic: Quantifying Simetryn's Effect on Plant Photosynthetic Efficiency
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS: 1014-70-6) is a s-triazine herbicide effective against many annual broad-leaved weeds.[1][2] Its primary mode of action is the potent inhibition of photosynthesis.[3] Understanding and quantifying this inhibitory effect is crucial for assessing its efficacy, determining non-target phytotoxicity, and developing new herbicidal compounds. This document provides a comprehensive guide for researchers to measure the impact of this compound on plant photosynthetic efficiency. We will detail the underlying mechanism of this compound's action on Photosystem II (PSII) and provide two robust, field-proven protocols for quantifying its effects: Pulse Amplitude Modulated (PAM) Chlorophyll a Fluorescence and Leaf Gas Exchange Analysis. These methods provide sensitive, non-invasive, and quantitative insights into the real-time physiological stress induced by this compound.
The Molecular Mechanism: How this compound Shuts Down Photosynthesis
To quantify an effect, one must first understand the mechanism. This compound belongs to a class of herbicides that target the light-dependent reactions of photosynthesis, specifically at Photosystem II (PSII).[4][5]
In a healthy chloroplast, the PSII complex, located in the thylakoid membrane, uses light energy to split water molecules, releasing oxygen, protons, and electrons.[6] These electrons are passed along an electron transport chain, beginning with a primary quinone acceptor (QA) and then to a secondary plastoquinone acceptor (QB).[7] The flow of these electrons generates the ATP and NADPH required for the fixation of CO2 in the Calvin cycle.[3][5]
This compound exerts its herbicidal effect by competitively inhibiting the binding of plastoquinone at the QB site on the D1 protein subunit of PSII.[3][4][5] By occupying this niche, this compound physically blocks the transfer of electrons from QA to QB, effectively halting the photosynthetic electron flow.[3][7] This blockage leads to a cascade of damaging downstream effects, including the cessation of ATP and NADPH production, the generation of highly destructive reactive oxygen species (ROS), and ultimately, photo-oxidative damage and cell death.[5]
Experimental Design and Preparation
A robust experimental design is the foundation of trustworthy data. The choices made here directly impact the quality and interpretability of the results.
Plant Material and Growth Conditions
The selection of plant material and maintenance of consistent growth conditions are critical for minimizing variability.
-
Species Selection: Choose a species relevant to your research question. This could be a target weed species, a non-target crop to assess selectivity, or a model organism like Arabidopsis thaliana or spinach (Spinacia oleracea).
-
Uniformity: Use plants of the same age and developmental stage for all treatments. Transplanting seedlings into uniform pots and soil mix can ensure a consistent starting point.[8][9]
-
Environment: Grow plants in a controlled environment (growth chamber or greenhouse) with consistent photoperiod, light intensity, temperature, and humidity. This ensures that any observed effects on photosynthesis are due to the herbicide treatment and not environmental fluctuations.[8]
Preparation and Application of this compound
Accurate preparation and application of the herbicide are paramount.
-
Stock Solution: this compound is a solid, soluble in organic solvents like methanol or DMSO.[1] Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in deionized water. For foliar applications, include a surfactant as recommended for commercial formulations to ensure proper leaf adhesion and penetration.[9][10] The final solvent concentration in all treatments, including the control, should be identical and low enough to not cause phytotoxicity (typically <0.5%).
-
Dose-Response: The experimental design must include a negative control (sprayed with surfactant/solvent solution only) and a range of this compound concentrations. This allows for the determination of key toxicological endpoints like the EC₅₀ (the concentration that causes a 50% effect).[11][12]
-
Application: Apply the herbicide solution uniformly. For foliar application, use a calibrated sprayer to deliver a consistent volume per unit area.[8][11] Ensure complete coverage of the leaf surfaces.
Protocol 1: Chlorophyll a Fluorescence via PAM Fluorometry
Principle: This technique is a rapid, non-invasive probe into the status of PSII.[13][14] By measuring the fluorescence emitted from chlorophyll a, we can assess how efficiently light energy is being used for photochemistry. When the electron transport chain is blocked by this compound, less energy is used photochemically, and more is dissipated as fluorescence.[4]
Instrumentation: A Pulse Amplitude Modulated (PAM) fluorometer (e.g., MINI-PAM, IMAGING-PAM).
Step-by-Step Protocol:
-
Treatment: Apply this compound to plants as described in Section 2. Measurements can be taken at various time points post-application (e.g., 1, 6, 12, 24, 48 hours) to establish a time-course of the effect.[15]
-
Dark Adaptation: Before measurement, a portion of the leaf must be dark-adapted for 15-30 minutes using leaf clips provided with the fluorometer.[15][16] Causality: This crucial step allows all PSII reaction centers to open and dissipates any energy quenching, ensuring an accurate measurement of the maximum potential photosynthetic efficiency.[16]
-
Measure Fv/Fm (Maximum Quantum Yield):
-
Attach the fluorometer's fiber optic probe to the dark-adapted leaf clip.
-
Measure F₀ (minimal fluorescence) by applying a weak, modulated measuring light.
-
Apply a short, intense pulse of saturating light (>6000 µmol m⁻² s⁻¹) to transiently close all PSII reaction centers. The peak fluorescence during this pulse is Fₘ (maximal fluorescence).
-
The instrument software will automatically calculate the Maximum Quantum Yield of PSII (Fv/Fm) , where Fv = Fm - F₀.
-
-
Measure Light-Adapted Parameters:
-
Remove the dark-adapting clip and allow the leaf to acclimate to a constant actinic (photosynthetically active) light source.
-
Once fluorescence reaches a steady state (Fs' ), apply another saturating pulse to measure the maximal fluorescence in the light-adapted state (Fm' ).
-
From these values, key parameters are calculated, including the Effective Quantum Yield of PSII (Y(II) or ΦPSII) and Non-Photochemical Quenching (NPQ) .
-
Data Interpretation and Expected Results
| Parameter | Description | Expected Effect of this compound | Rationale |
| Fv/Fm | Maximum potential quantum efficiency of PSII. A sensitive indicator of stress. | Significant Decrease | Blockage of the electron transport chain causes photo-damage to PSII reaction centers, reducing their maximum efficiency.[12][17] |
| Y(II) | Effective quantum yield; the proportion of absorbed light used for photochemistry. | Significant Decrease | Reflects the actual blockage of electron flow under active photosynthetic conditions. |
| F₀ | Minimal fluorescence (all reaction centers are "open"). | Significant Increase | With the QA to QB pathway blocked, electrons cannot move away from PSII, causing a "backup" that increases the baseline fluorescence signal. |
| NPQ | Non-Photochemical Quenching; dissipation of excess energy as heat. | Initial Increase, then Collapse | Initially, the plant will try to dissipate the excess energy it cannot use. With severe damage, this protective mechanism collapses. |
Protocol 2: Leaf Gas Exchange Analysis
Principle: While fluorescence measures the efficiency of the light reactions, gas exchange analysis directly quantifies the "end product" of photosynthesis: the net assimilation of atmospheric CO₂.[18][19] Using an Infrared Gas Analyzer (IRGA), we can precisely measure the change in CO₂ and H₂O concentrations in the air passing over a leaf enclosed in a cuvette.[20]
Instrumentation: A portable photosynthesis system (e.g., LI-COR LI-6800, CIRAS-3).
Step-by-Step Protocol:
-
Treatment: Apply this compound to plants as described in Section 2.
-
System Setup: Power on the gas exchange system and allow it to warm up and stabilize. Calibrate the IRGAs as per the manufacturer's instructions.
-
Set Chamber Conditions: Set the conditions within the leaf cuvette to be constant and non-limiting for photosynthesis. Typical settings for a C3 plant would be:
-
Light (PPFD): 1000-1500 µmol m⁻² s⁻¹ (saturating)
-
CO₂ concentration: 400-420 ppm (ambient)
-
Temperature: 25°C
-
Relative Humidity: 50-60%
-
-
Measurement:
-
Select a fully expanded, healthy leaf for measurement.
-
Carefully enclose the leaf within the cuvette, ensuring a good seal.
-
Monitor the real-time data. Wait for the readings for Net CO₂ Assimilation (A) and Stomatal Conductance (gₛ) to become stable. Causality: This waiting period is essential as the leaf needs to acclimate to the chamber environment and reach a steady state of photosynthesis and transpiration.
-
Once stable, log the data. Repeat measurements on multiple plants for each treatment group to ensure statistical power.
-
Data Interpretation and Expected Results
The primary effect of this compound is on the light reactions, which directly supply the Calvin cycle with ATP and NADPH. A lack of these energy products will rapidly inhibit CO₂ fixation.
| Parameter | Description | Expected Effect of this compound | Rationale |
| A | Net CO₂ Assimilation Rate. The net rate of carbon fixation. | Rapid & Strong Decrease | The Calvin cycle is starved of the ATP and NADPH produced by the light reactions, directly halting CO₂ fixation.[21][22] |
| gₛ | Stomatal Conductance. The degree of stomatal opening. | Likely Decrease | This is often a secondary effect. As photosynthesis declines, the demand for CO₂ inside the leaf drops, which can signal the stomata to close. |
| Cᵢ | Intercellular CO₂ Concentration. | Likely Increase | If stomata remain open while carbon fixation (A) stops, CO₂ will diffuse into the leaf but not be consumed, causing Cᵢ to rise. |
Conclusion and Data Synthesis
By employing both chlorophyll fluorescence and gas exchange analysis, researchers can build a comprehensive and self-validating picture of this compound's impact.
-
A dose-dependent decrease in Fv/Fm confirms that the primary site of action is PSII.
-
A simultaneous decrease in the net CO₂ assimilation rate (A) quantifies the direct consequence of this PSII inhibition on the plant's ability to fix carbon and produce biomass.
This dual-methodology approach provides a robust framework for quantifying the photosynthetic effects of this compound, applicable to herbicide efficacy testing, non-target species risk assessment, and fundamental research into photosynthetic inhibition.
References
- 1. Simetryne | 1014-70-6 [chemicalbook.com]
- 2. This compound | Weed Killer Manufacturer [weedcontrolproduct.com]
- 3. researchgate.net [researchgate.net]
- 4. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invasive.org [invasive.org]
- 11. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 12. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]
- 13. Fresh perspectives on an established technique: Pulsed amplitude modulation chlorophyll a fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]
- 17. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ripe.illinois.edu [ripe.illinois.edu]
- 20. Plant Leaf Gas Exchange to Plant Phenotyping | Encyclopedia MDPI [encyclopedia.pub]
- 21. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A-Z Guide to Simetryn Runoff Studies from Agricultural Fields
For: Researchers, scientists, and environmental professionals.
Introduction: Understanding Simetryn and Its Environmental Significance
This compound is a selective, systemic triazine herbicide used for pre- and post-emergence control of annual broadleaf weeds and grasses in various crops, including rice, sugarcane, and cotton.[1][2] It functions by inhibiting photosynthetic electron transport at the photosystem II receptor site.[3][4] While effective in crop protection, the mobility and persistence of triazine herbicides like this compound in the environment are of significant concern.[3] Agricultural runoff, the movement of water across the soil surface following rainfall or irrigation, is a primary pathway for the transport of pesticides from treated fields into surrounding aquatic ecosystems.[5][6][7] Understanding the dynamics of this compound runoff is crucial for developing effective environmental risk assessments and mitigation strategies.
This guide provides a comprehensive framework for designing and implementing robust experimental studies to investigate this compound runoff from agricultural fields. It covers both laboratory-based simulated rainfall experiments and field-scale plot studies, offering detailed protocols and explaining the rationale behind key experimental choices.
PART 1: Core Principles of Experimental Design
A successful this compound runoff study hinges on a well-conceived experimental design that accounts for the numerous factors influencing pesticide transport.[5] These factors can be broadly categorized as pesticide properties, soil characteristics, site characteristics, and weather/irrigation practices.[5][6][8]
Key Factors Influencing this compound Runoff:
| Category | Factor | Influence on Runoff |
| Pesticide Properties | Water Solubility | Higher solubility can lead to increased concentrations in runoff water. |
| Adsorption to Soil (Koc) | Stronger binding to soil particles can reduce mobility in the dissolved phase but increase transport with eroded sediment.[6][9] | |
| Persistence (Half-life) | Longer half-life increases the window of opportunity for runoff events to transport the pesticide.[7] | |
| Soil Characteristics | Texture (e.g., sandy, clay) | Clayey and compacted soils have lower infiltration rates, leading to more runoff compared to sandy soils.[5] |
| Organic Matter Content | Higher organic matter can increase pesticide adsorption, potentially reducing dissolved-phase runoff but increasing transport via erosion.[8][9] | |
| Moisture Content | Saturated or near-saturated soils have reduced infiltration capacity, resulting in greater runoff.[5][8] | |
| Site Characteristics | Slope | Steeper slopes increase the velocity and volume of runoff.[5] |
| Vegetation/Crop Cover | Plant cover and crop residue slow runoff velocity, increase infiltration, and can intercept pesticides.[5][8] | |
| Weather/Irrigation | Rainfall/Irrigation Intensity & Duration | High-intensity, long-duration events overwhelm soil infiltration capacity, causing significant runoff.[8][10] |
| Time Between Application & Rainfall | A short interval between pesticide application and a runoff-producing event leads to higher pesticide concentrations in the runoff.[5][8] |
A robust experimental design will systematically vary or control these factors to isolate their effects on this compound runoff. This can be achieved through a combination of laboratory and field studies.
PART 2: Methodologies for Studying this compound Runoff
Two primary approaches are employed to study pesticide runoff: laboratory-based rainfall simulations and field plot studies under natural or simulated rainfall.[11]
Laboratory-Based Rainfall Simulation Studies
Rainfall simulators are invaluable tools for studying pesticide runoff under controlled and repeatable conditions.[10][12][13] They allow researchers to standardize rainfall intensity and duration, which is crucial for comparing different treatments.[10]
Advantages of Rainfall Simulation:
-
Control over Variables: Allows for precise control of rainfall intensity, duration, and timing relative to pesticide application.[10]
-
Reproducibility: Enables replication of experiments to ensure the statistical validity of the results.
-
Efficiency: Eliminates the uncertainty and logistical challenges of relying on natural rainfall events.[10]
Experimental Workflow for Rainfall Simulation:
References
- 1. smagrichem.com [smagrichem.com]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. rayfull.com [rayfull.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. The Problem of Runoff – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Pesticide Runoff Impacts → Term [pollution.sustainability-directory.com]
- 7. Pesticides in Agricultural Run Offs Affecting Water Resources: A Study of Punjab (India) [scirp.org]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Simulated Rainfall Runoff [stone-env.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for Conducting Rainfall Simulation to Study Soil Runoff - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Simetryn's impact on soil microbial communities
Application Note & Protocol
High-Throughput Sequencing-Based Protocol for Assessing the Impact of Simetryn Herbicide on Soil Microbial Community Structure and Diversity
Abstract
This document provides a comprehensive, field-proven protocol for researchers to assess the ecotoxicological impact of the triazine herbicide this compound on soil microbial communities. This compound, a selective herbicide used for pre- and post-emergence weed control, functions by inhibiting photosynthesis at photosystem II.[1][2] While effective for agriculture, its environmental fate and non-target effects, particularly on the soil microbiome, require rigorous evaluation. This guide details a workflow from experimental design and soil microcosm setup to advanced molecular and bioinformatic analyses, enabling a thorough characterization of changes in microbial diversity and composition. The protocol integrates high-throughput sequencing of 16S rRNA and ITS gene amplicons to profile bacterial and fungal communities, respectively. We emphasize the rationale behind key steps, quality control checkpoints, and data interpretation to ensure scientifically robust and reproducible outcomes.
Introduction: The Scientific Imperative
Soil microorganisms are fundamental drivers of ecosystem health, regulating critical processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance.[3] The introduction of xenobiotic compounds like herbicides can disrupt these delicate microbial networks, potentially leading to long-term degradation of soil quality and function.[3][4] this compound (C₈H₁₅N₅S) is a methylthiotriazine herbicide that provides residual weed control by inhibiting photosynthetic electron transport.[5][6] Its persistence in soil, with a reported half-life of 14-28 days, necessitates a clear understanding of its interaction with soil microbiota.[5]
Traditional assessment methods, such as measuring soil respiration or dehydrogenase activity, provide valuable data on overall microbial activity but lack the resolution to detect shifts in community structure and the specific taxa that are most sensitive or resilient to herbicide application.[7][8] By leveraging next-generation sequencing (NGS), we can move beyond these bulk measurements. Amplicon sequencing of conserved yet variable genetic markers—the 16S rRNA gene for bacteria and the Internal Transcribed Spacer (ITS) region for fungi—provides a culture-independent, high-resolution snapshot of the microbial community.[9] This approach allows for the precise identification and relative quantification of thousands of microbial taxa simultaneously, offering deep insights into the ecological impact of this compound.
This protocol is designed to be a self-validating system, incorporating standardized methods and critical control points, grounded in authoritative guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing.[10][11][12]
Experimental Design and Setup
A robust experimental design is the cornerstone of a successful study. The choices made here directly influence the interpretability and validity of the final data. This protocol utilizes a controlled laboratory microcosm approach, which offers high reproducibility and minimizes confounding environmental variables.
2.1. Rationale for Microcosm Studies
Field studies are subject to uncontrollable variables (e.g., rainfall, temperature fluctuations, spatial heterogeneity) that can mask the specific effects of the herbicide.[13] Laboratory microcosms, incubated under constant temperature and moisture, allow for the precise assessment of the chemical's direct impact on the microbial community.[7][10]
2.2. Soil Collection and Preparation
-
Soil Sourcing: Collect soil from a location with no recent history of herbicide application. The top 15 cm of soil is typically the most microbially active.
-
Homogenization: Air-dry the soil to a workable moisture level and pass it through a 2 mm sieve to remove stones, roots, and other debris. Thoroughly mix the sieved soil to ensure homogeneity across all experimental units.
-
Pre-incubation: Before applying this compound, pre-incubate the soil at the desired temperature (e.g., 20 ± 2°C) and moisture content (e.g., 50-60% of water holding capacity) for 7-10 days.[10] This allows the microbial community to stabilize after the disturbance of collection and sieving.
2.3. Treatment Groups and Concentrations
The selection of this compound concentrations should be environmentally relevant.
-
Control (C): Soil treated with the carrier solvent (e.g., deionized water) only. This group represents the baseline microbial community.
-
Solvent Control (SC - Optional): If this compound is dissolved in an organic solvent, a solvent-only control is necessary to isolate any effects of the solvent itself.[10]
-
Treatment 1 (T1): Corresponds to the manufacturer's recommended field application rate.
-
Treatment 2 (T2): A higher concentration (e.g., 5x or 10x the recommended rate) to assess dose-dependent effects and simulate potential overuse or overlap scenarios.
Scientist's Note: Using multiple concentrations is critical for determining dose-response relationships and calculating metrics like ECx values (the concentration causing x% effect), as recommended by OECD guidelines.[8][11]
Table 1: Example Experimental Design Summary
| Group ID | Treatment | This compound Concentration (mg/kg soil) | Replicates (n) |
|---|---|---|---|
| C | Control (Water) | 0 | 5 |
| T1 | Recommended Rate | 1.0 | 5 |
| T2 | 10x Recommended Rate | 10.0 | 5 |
Scientist's Note: A minimum of three, but preferably five, biological replicates per treatment group is recommended to provide sufficient statistical power for detecting significant differences.
2.4. Sampling Time Points
A temporal analysis is crucial to understand both the immediate shock and the potential recovery of the microbial community.
-
Day 0: Immediately after application, to confirm initial soil homogeneity.
-
Day 7: To capture the acute, short-term impact.
-
Day 28: To align with standard ecotoxicology endpoints and the approximate half-life of this compound.[5][11]
-
Day 60+: Optional, to assess long-term effects and community resilience.
Step-by-Step Methodologies
Protocol 3.1: Microcosm Setup and Incubation
-
Preparation: Weigh 200 g of pre-incubated soil into sterile glass beakers or jars for each replicate.
-
Herbicide Application: Prepare stock solutions of this compound. Apply the appropriate volume of the this compound solution (or control solvent) to each soil sample and mix thoroughly to ensure even distribution.
-
Moisture Adjustment: Adjust the final moisture content to 50-60% of the maximum water holding capacity using sterile deionized water.
-
Incubation: Cover the containers with perforated paraffin film to allow gas exchange while minimizing water loss. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).[10]
-
Maintenance: Monitor the weight of the microcosms weekly and replenish any water loss with sterile deionized water.
Protocol 3.2: Soil Sampling and DNA Extraction
Rationale: The choice of DNA extraction method is a critical step that can introduce bias.[14] Commercial kits are recommended for their consistency and ability to handle inhibitors like humic acids commonly found in soil.[15][16] The QIAGEN DNeasy PowerSoil Pro Kit or the ZymoBIOMICS Soil DNA MiniPrep have demonstrated high performance in yielding purified DNA suitable for NGS.[16][17]
-
Sampling: At each time point, collect 10 g of soil from each replicate microcosm using a sterile spatula.
-
Storage: Process samples immediately or store them at -80°C to preserve nucleic acid integrity.
-
DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of soil using a validated commercial kit, following the manufacturer's instructions. This typically involves both mechanical (bead-beating) and chemical lysis steps.[17]
-
Quality Control (QC):
-
Quantification: Measure DNA concentration using a fluorometric method (e.g., Qubit or PicoGreen).
-
Purity: Assess DNA purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~1.8 and A260/230 ratios of 1.8-2.2. Low A260/230 ratios indicate humic acid contamination, which can inhibit downstream PCR.
-
Integrity: Visualize DNA integrity by running an aliquot on a 1% agarose gel. High-quality genomic DNA should appear as a high molecular weight band with minimal shearing.
-
Protocol 3.3: 16S rRNA and ITS Amplicon Sequencing
-
Target Regions:
-
Bacteria: Amplify the V4 hypervariable region of the 16S rRNA gene using standard primers like 515F/806R. This region provides a good balance of taxonomic resolution and amplicon length for Illumina sequencing platforms.[18]
-
Fungi: Amplify the ITS1 or ITS2 region using primers such as ITS1F/ITS2 or ITS3/ITS4. The ITS region is the standard barcode for fungal identification.
-
-
PCR Amplification: Perform PCR in triplicate for each DNA sample to minimize amplification bias. Include a no-template control (NTC) to check for contamination. The primers should contain Illumina adapter sequences for subsequent library preparation.
-
Library Preparation: Pool the triplicate PCR products for each sample. Purify the amplicons using magnetic beads (e.g., AMPure XP). Index the amplicons in a second PCR step (index PCR) to attach unique barcodes for multiplexing samples on a single sequencing run.
-
Library QC and Pooling: Quantify the final indexed libraries and pool them in equimolar concentrations.
-
Sequencing: Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a paired-end sequencing approach (e.g., 2x250 bp or 2x300 bp).[9]
Visualization of Workflows
A clear visualization of the experimental and data analysis processes is essential for understanding the protocol's logic.
Caption: Overall experimental workflow from soil setup to final data interpretation.
Bioinformatics and Statistical Analysis
Rationale: The choice of bioinformatics pipeline can significantly influence the results.[18][19] QIIME 2 and DADA2 are widely accepted pipelines that have replaced older OTU-clustering methods with denoising algorithms to generate Amplicon Sequence Variants (ASVs). ASVs offer higher resolution and are comparable across different studies.
Protocol 5.1: Data Processing Pipeline
-
Demultiplexing: Separate raw sequencing reads based on their unique barcodes into per-sample files.
-
Quality Control and Denoising: Use a pipeline like QIIME 2 with the DADA2 plugin.[20] This step filters low-quality reads, removes primers, trims reads, and merges paired-end reads. The core of this step is the denoising algorithm, which corrects sequencing errors to resolve ASVs.
-
Chimera Removal: Identify and remove chimeric sequences, which are artifacts of PCR.
-
Taxonomic Assignment: Assign taxonomy to each ASV by comparing it against a reference database (e.g., SILVA or Greengenes for 16S rRNA; UNITE for ITS).[21]
-
Phylogenetic Tree Construction: For 16S rRNA data, build a phylogenetic tree from the ASV sequences, which is required for phylogenetic diversity metrics.
Caption: Bioinformatics pipeline for processing raw sequencing data into diversity metrics.
Protocol 5.2: Diversity and Statistical Analyses
-
Alpha Diversity (α-diversity): This measures the diversity within a single sample.
-
Richness: Chao1 index (number of observed ASVs).
-
Evenness & Richness: Shannon index.
-
Statistical Test: Use Kruskal-Wallis or ANOVA to test for significant differences in alpha diversity metrics between treatment groups.
-
-
Beta Diversity (β-diversity): This measures the compositional dissimilarity between samples.
-
Metric: Bray-Curtis dissimilarity (based on abundance) or UniFrac (incorporates phylogenetic relationships).
-
Visualization: Ordinate the dissimilarity matrix using Principal Coordinates Analysis (PCoA).
-
Statistical Test: Use PERMANOVA (Permutational Multivariate Analysis of Variance) to test if the overall community composition is significantly different between treatment groups.
-
-
Differential Abundance Analysis: Identify specific ASVs (taxa) that are significantly enriched or depleted in the this compound-treated groups compared to the control. Tools like ANCOM or DESeq2 are suitable for this purpose.
Data Presentation and Interpretation
Table 2: Example Output for Alpha Diversity Metrics (Day 28)
| Treatment Group | Mean Shannon Index (± SD) | Mean Chao1 Index (± SD) |
|---|---|---|
| Control (C) | 8.5 ± 0.4 | 2100 ± 150 |
| This compound (T1) | 7.9 ± 0.6 | 1850 ± 200 |
| This compound (T2) | 6.2 ± 0.8 * | 1300 ± 250 * |
- Indicates a statistically significant difference from the Control group (p < 0.05).
Interpretation: A significant decrease in the Shannon and Chao1 indices in the T2 group, as shown in the hypothetical data above, would suggest that a high concentration of this compound reduces both the richness and evenness of the soil microbial community. PCoA plots would visualize how the treated samples cluster away from the control samples, and PERMANOVA would confirm if this separation is statistically significant. Differential abundance analysis would then pinpoint the specific bacterial and fungal taxa that are either sensitive or resistant to this compound, providing mechanistic insights into the herbicide's impact.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. rayfull.com [rayfull.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. smagrichem.com [smagrichem.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [emea.illumina.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative evaluation of soil DNA extraction kits for long read metagenomic sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. shop.metagenom.com [shop.metagenom.com]
- 18. 16S rRNA sequencing analysis: the devil is in the details - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heliusstudy.nl [heliusstudy.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
Measuring Simetryn-Induced Stress with Chlorophyll Fluorescence: An Application Note and Protocol
Authored by: Senior Application Scientist
Introduction: Unveiling Herbicide Stress with Precision
Simetryn, a triazine herbicide, is a potent inhibitor of photosynthesis, primarily used for controlling broadleaf weeds in various crops.[1][2] Its mode of action involves disrupting the electron transport chain within Photosystem II (PSII), a critical component of the photosynthetic apparatus.[2][3][4][5] This disruption not only halts the plant's ability to produce energy but also leads to the generation of reactive oxygen species (ROS), inducing significant oxidative stress and eventual cell death.[4][6][7][8] For researchers in agronomy, plant physiology, and herbicide development, a rapid, sensitive, and non-invasive method to quantify the stress induced by this compound is paramount.
Chlorophyll fluorescence analysis has emerged as a powerful and widely adopted technique for assessing the physiological status of plants.[9][10][11] This method provides a real-time window into the efficiency of PSII, which is highly sensitive to a myriad of environmental and chemical stressors, including herbicides.[9][10][12] By measuring the minute light re-emitted as fluorescence from chlorophyll molecules, we can precisely quantify the impact of this compound on the photosynthetic machinery long before visible symptoms of damage, such as chlorosis or necrosis, appear.[10][13]
This application note provides a detailed protocol for utilizing chlorophyll fluorescence to measure this compound-induced stress in plants. We will delve into the underlying principles, experimental setup, data acquisition, and interpretation, offering researchers a robust framework for their investigations.
The Science Behind the Signal: this compound's Impact on Photosynthesis
This compound, like other triazine herbicides such as atrazine, acts by binding to the D1 protein of the PSII reaction center.[3][4][14] This binding competitively inhibits the attachment of plastoquinone (PQ), a crucial electron carrier molecule.[3][4] The blockage of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic electron transport chain.[15] This interruption prevents the synthesis of ATP and NADPH, the energy currencies essential for carbon fixation and plant growth.[3][4]
The immediate consequence of this electron transport blockage is an increase in the energy that cannot be used for photochemistry. This excess energy is dissipated as heat and, importantly for our application, as chlorophyll fluorescence. Therefore, an increase in chlorophyll fluorescence can be a direct indicator of PSII inhibition by this compound.[16]
Furthermore, the disruption of the electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, initiating a cascade of oxidative damage to cellular components.[7][17] This secondary effect further impairs photosynthetic function and contributes to the overall stress experienced by the plant.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. rayfull.com [rayfull.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Prometryne-induced oxidative stress and impact on antioxidant enzymes in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives | MDPI [mdpi.com]
- 12. Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging [frontiersin.org]
- 14. Atrazine - Wikipedia [en.wikipedia.org]
- 15. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 17. Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simetryn in No-Till and Reduced-Tillage Corn Production Research
Introduction: The Role of Simetryn in Conservation Tillage Systems for Corn
Conservation tillage practices, including no-till and reduced-tillage, are cornerstones of sustainable agriculture, promoting soil health, reducing erosion, and conserving water. However, these systems present unique weed management challenges due to the presence of surface residue and altered weed emergence patterns. Triazine herbicides have historically been a valuable tool in these systems. This compound, a methylthiotriazine herbicide, offers potential for broadleaf weed control in no-till and reduced-tillage corn (Zea mays L.) production.[1] This document provides a comprehensive guide for researchers and agricultural scientists on the application and evaluation of this compound in these specialized cropping systems.
This compound is a selective, systemic herbicide absorbed through both the roots and foliage of target weeds.[2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3][4][5] By binding to the QB site of the D1 protein in the PSII complex, this compound blocks electron transport, leading to a cascade of events that result in the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death.[5] This mode of action is classified by the Herbicide Resistance Action Committee (HRAC) as Group 5.[5]
While much of the published research on triazine herbicides in corn focuses on atrazine and simazine, the principles of application, environmental fate, and weed management strategies are largely transferable to this compound, given their shared mode of action and chemical family.[6][7] These application notes are designed to provide a robust framework for designing and implementing research protocols to evaluate the efficacy and crop safety of this compound in no-till and reduced-tillage corn.
Part 1: Pre-Application Considerations
Successful herbicide application begins with meticulous planning and field assessment. The following factors are critical for optimizing the performance of this compound and ensuring the integrity of research outcomes.
Field Selection and History
-
Tillage System: Select fields with a consistent history of no-till or reduced-tillage to ensure that the soil structure and weed seedbank are representative of these systems.
-
Crop Rotation: A diverse crop rotation is crucial for managing weed resistance. Avoid continuous corn production and rotate with crops that allow for the use of herbicides with different modes of action.
-
Herbicide History: Document the herbicide application history for the past three years to identify potential for herbicide carryover and to select for or against specific herbicide-resistant weed biotypes. Simazine, a related triazine, has a longer residual than atrazine, which could impact subsequent rotational crops, a consideration that may also apply to this compound.[8]
Weed Scouting and Identification
A thorough weed scouting program is essential for determining the target weed species and their growth stages.
-
Timing: Conduct scouting prior to planting and in the early stages of corn growth to identify the predominant weed species. No-till systems often have a different weed spectrum, with a higher prevalence of winter and early summer annuals, biennials, and perennials.[9]
-
Identification: Accurately identify all weed species present. This compound is primarily effective on annual broadleaf weeds and some grasses.[3][4] Knowledge of the weed spectrum will inform the need for tank-mix partners.
-
Density and Distribution: Map the density and distribution of weed populations to assess the level of infestation and to plan for targeted application strategies if necessary.
Soil Characteristics and Environmental Conditions
Soil properties and weather play a significant role in the efficacy and persistence of soil-applied herbicides like this compound.
-
Soil Type and Organic Matter: Soil texture and organic matter content influence the adsorption and availability of triazine herbicides.[7] Higher organic matter and clay content can lead to increased adsorption, potentially reducing the amount of herbicide available for weed uptake.[7] Conversely, in sandy soils with low organic matter, the risk of crop injury and leaching may be higher.[7]
-
Soil pH: Soil pH can affect the persistence of triazine herbicides. For example, the persistence of atrazine increases with increasing soil pH.[10] This relationship should be considered for this compound as well.
-
Moisture: Adequate soil moisture is necessary for the activation of pre-emergence herbicides.[5] this compound requires moisture to move into the weed germination zone. In no-till systems, the surface residue can intercept some of the herbicide, making rainfall or irrigation even more critical for effective soil incorporation.
Part 2: Application Protocols
Precise and well-documented application procedures are fundamental to reproducible research.
Application Timing
The timing of this compound application is critical for maximizing weed control and ensuring crop safety.
-
Pre-emergence (PRE): Applied after planting but before corn and weeds emerge. This is a common application timing for triazine herbicides to control germinating weeds.[6] For this compound, a pre-emergent application can provide residual control for 21-30 days.[5]
-
Early Post-emergence (EPOST): Applied after corn has emerged but when weeds are small (typically 2-4 leaf stage).[5] this compound has both pre- and post-emergence activity.[3]
Caption: Experimental workflow for this compound application in corn.
Dosage and Application Volume
-
Dosage: The appropriate application rate of this compound will depend on the soil type, organic matter content, weed species, and weed pressure. Researchers should consult the manufacturer's label for recommended rates and conduct dose-response studies to determine the optimal rate for specific conditions.
-
Application Volume: For pre-emergence applications, a spray volume of 200-400 L/ha is recommended to ensure adequate soil coverage.[5] For post-emergence applications, a volume of 150-300 L/ha is generally sufficient.[5]
Tank-Mixing
In no-till and reduced-tillage systems, a single herbicide is often insufficient for season-long weed control. Tank-mixing this compound with other herbicides can broaden the weed control spectrum and help manage herbicide resistance.
-
Potential Tank-Mix Partners:
-
For enhanced grass control (PRE): S-metolachlor or acetochlor.[5][11]
-
For broader spectrum broadleaf control (PRE or EPOST): Mesotrione or other HPPD inhibitors.[11][12]
-
For burndown of existing vegetation: Glyphosate or paraquat are essential in no-till systems when weeds are present at the time of planting.[9]
-
-
Compatibility: Always perform a jar test to ensure the physical compatibility of tank-mix partners before loading the sprayer.[5] Follow the proper mixing order, which is generally to add products to the tank in the following sequence: water, water-soluble bags, water-dispersible granules, wettable powders, flowables, emulsifiable concentrates (like this compound 18% EC), and finally, adjuvants.[5]
Equipment and Calibration
-
Nozzles: Use nozzles that produce a medium to coarse droplet size to minimize drift and ensure uniform coverage.
-
Calibration: Accurate sprayer calibration is crucial to apply the correct herbicide rate. Calibrate the sprayer at the beginning of each study and whenever changes are made to the equipment.
Part 3: Post-Application Evaluation
Efficacy Assessment
-
Visual Ratings: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control).
-
Weed Counts and Biomass: For more quantitative data, conduct weed counts per unit area and/or collect and weigh the above-ground weed biomass.
| Target Weed | Expected Efficacy of this compound |
| Pigweed (Amaranthus spp.) | Good to Excellent[5] |
| Lambsquarters (Chenopodium album) | Good to Excellent[5] |
| Crabgrass (Digitaria spp.) | Fair to Good[5] |
| Barnyardgrass (Echinochloa crus-galli) | Fair to Good[5] |
| Annual Bluegrass (Poa annua) | Good[5] |
Crop Injury Assessment
-
Visual Ratings: Visually assess corn for any signs of injury, such as chlorosis, necrosis, or stunting, using a scale of 0% (no injury) to 100% (crop death).
-
Plant Height and Vigor: Measure plant height and assess overall plant vigor compared to an untreated control.
-
Yield: Harvest the plots and measure corn grain yield to determine the ultimate impact of the herbicide treatments on crop productivity.
Part 4: Residue Analysis and Environmental Considerations
Understanding the environmental fate of this compound is a critical component of responsible herbicide research.
Sample Collection
-
Soil Sampling: Collect soil samples at various depths and time intervals after application to determine the persistence and mobility of this compound in the soil profile.
-
Plant Tissue Sampling: Collect corn plant tissue samples to analyze for this compound residues.
Analytical Methods
Several analytical methods can be used for the detection and quantification of this compound residues in soil and water samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the analysis of triazine herbicides.[13]
-
High-Performance Liquid Chromatography (HPLC): Also a widely used technique for the analysis of this compound and other herbicides.[13][14]
-
Molecularly Imprinted Solid Phase Extraction (MISPE): This technique can be used for the selective extraction and enrichment of this compound from complex matrices prior to chromatographic analysis.[14]
Environmental Fate
-
Soil Persistence: Triazine herbicides can be persistent in the soil.[4][10] The half-life of this compound in soil is reported to be between 14 and 28 days.[5] However, persistence can be influenced by soil type, climate, and microbial activity.[7][10]
-
Leaching Potential: this compound has the potential to leach into groundwater, particularly in sandy soils with low organic matter.[7] No-till practices can sometimes reduce runoff but may increase infiltration, potentially affecting leaching.[7]
-
Photodegradation: this compound is susceptible to degradation by sunlight (photolysis).[7]
Part 5: Safety Precautions
Adherence to safety protocols is paramount when handling and applying pesticides.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, long-sleeved shirt and long pants, shoes plus socks, and protective eyewear.[15] A NIOSH-approved respirator may be necessary under certain conditions.[15]
-
Handling and Storage: Store this compound in its original container in a cool, dry, and well-ventilated area away from food and feed.[15] Keep containers tightly closed when not in use.[15]
-
First Aid: In case of accidental exposure, follow the first aid instructions on the product label.[15] For eye contact, immediately flush with plenty of water. For skin contact, wash with soap and water. If swallowed, seek immediate medical attention.[15]
Caption: Signaling pathway of this compound's herbicidal action.
Conclusion
This compound holds promise as a valuable tool for weed management in no-till and reduced-tillage corn production systems. However, its successful and sustainable use requires a thorough understanding of its properties and careful consideration of the complex interactions within these conservation agriculture systems. The protocols and guidelines presented in this document provide a framework for researchers to conduct robust and informative studies on the application of this compound. By following these recommendations, the scientific community can generate the data needed to optimize the use of this herbicide, promoting both effective weed control and environmental stewardship.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. sipcam-oxon.com [sipcam-oxon.com]
- 4. rayfull.com [rayfull.com]
- 5. smagrichem.com [smagrichem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. talk.newagtalk.com [talk.newagtalk.com]
- 9. extension.purdue.edu [extension.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. extension.sdstate.edu [extension.sdstate.edu]
- 12. assets.syngenta-us.com [assets.syngenta-us.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. canbipharm.com [canbipharm.com]
Application Note: High-Throughput Screening of Simetryn Using a Competitive ELISA
Introduction
Simetryn is a selective, pre- and post-emergence herbicide from the s-triazine chemical class, widely used for the control of annual broadleaf weeds and grasses in crops like rice.[1][2] Its mode of action involves the inhibition of photosynthesis at the photosystem II receptor site.[3][4] Due to its persistence and potential for environmental contamination, sensitive and rapid detection methods are crucial for environmental monitoring, food safety assurance, and toxicological studies.
Traditional chromatographic methods for pesticide residue analysis, while accurate, are often time-consuming, expensive, and require extensive sample preparation, making them unsuitable for screening large numbers of samples.[5] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a powerful alternative, providing high sensitivity, specificity, and a format amenable to high-throughput screening (HTS).[6][7]
This application note details a robust, optimized competitive ELISA protocol for the quantitative determination of this compound. Because this compound is a small molecule (hapten), it cannot be simultaneously bound by two antibodies, making the competitive format the ideal immunoassay strategy.[8][9][10] In this assay, free this compound in the sample competes with a fixed amount of this compound-protein conjugate immobilized on a microplate for binding to a limited amount of specific anti-Simetryn antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.[11] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for rapid screening of this compound.
Assay Principle and Workflow
The competitive ELISA for this compound detection is based on the competition between the free analyte (this compound in the sample) and a solid-phase immobilized this compound-protein conjugate for a limited number of specific antibody binding sites. The amount of enzyme-linked secondary antibody that binds is inversely related to the concentration of this compound in the sample. A substrate is then added, which is converted by the enzyme into a colored product, and the absorbance is measured using a microplate reader.[8][11]
Scientist's Note: The core concept here is competition. High concentrations of this compound in the sample will saturate the primary antibody, leaving very few antibodies to bind to the this compound coated on the plate. This results in a low signal. Conversely, a sample with no this compound allows all primary antibodies to bind to the plate, yielding a high signal. This inverse relationship is fundamental to data interpretation in competitive ELISAs.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. smagrichem.com [smagrichem.com]
- 4. rayfull.com [rayfull.com]
- 5. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.2 – High-Throughput Screening – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Why ELISA Still Leads in High-Throughput Testing [biochain.in]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ELISA Principle, Procedure, Types, and Applications [praxilabs.com]
Application Notes and Protocols for Determining the Synergistic Effects of Simetryn with Other Herbicides
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for determining the synergistic effects of Simetryn, a triazine herbicide, with other herbicidal agents. This compound acts by inhibiting photosynthesis at photosystem II (PSII), and its efficacy can be significantly enhanced when combined with herbicides possessing complementary modes of action.[1][2] This document outlines detailed protocols for whole-plant bioassays, dose-response analysis, and the application of established models for synergy assessment, namely Colby's method and isobologram analysis. By elucidating the principles behind experimental design and data interpretation, this guide aims to equip researchers with the necessary tools to identify and validate synergistic herbicide combinations, ultimately contributing to the development of more effective and sustainable weed management strategies.
Introduction: The Rationale for Investigating Herbicide Synergy
In the realm of weed science and agricultural biotechnology, the practice of combining herbicides is a cornerstone of effective weed management. The primary objectives of this approach are to broaden the spectrum of controlled weeds, mitigate the evolution of herbicide-resistant biotypes, and, in some cases, reduce the overall herbicide application rates. When two or more herbicides are applied in combination, their interaction can be classified as additive, antagonistic, or synergistic.[3]
-
Additive: The combined effect is equal to the sum of the individual effects.
-
Antagonistic: The combined effect is less than the sum of the individual effects.
-
Synergistic: The combined effect is greater than the sum of the individual effects.[3]
The identification of synergistic interactions is of paramount importance as it allows for enhanced weed control with lower doses of active ingredients, thereby reducing environmental impact and input costs.[4]
This compound, a member of the triazine class of herbicides, functions by inhibiting photosynthetic electron transport at the photosystem II (PSII) receptor site.[1] This mode of action makes it an excellent candidate for combination studies, particularly with herbicides that have different target sites. For instance, synergistic effects have been observed when PSII inhibitors are combined with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[4][5][6] This guide provides a detailed methodology for systematically evaluating such potential synergies.
Pre-Experimental Considerations
Selection of Partner Herbicides
The choice of herbicides to test in combination with this compound should be guided by their respective modes of action. Herbicides with different target sites are more likely to exhibit synergy. Potential candidates for combination with this compound include, but are not limited to:
-
HPPD inhibitors (e.g., mesotrione, tembotrione)
-
ACCase inhibitors (e.g., clethodim, sethoxydim)
-
ALS inhibitors (e.g., imazethapyr, thifensulfuron-methyl)
-
PPO inhibitors (e.g., fomesafen, lactofen)
-
Synthetic auxins (e.g., 2,4-D, dicamba)
Selection of Target Weed Species
The choice of target weed species is critical and should be relevant to the intended agricultural or non-crop application. It is advisable to include both a susceptible and a potentially resistant biotype of a given weed species to assess the combination's effectiveness in overcoming resistance. Common weed species used in herbicide bioassays include:
-
Amaranthus retroflexus (Redroot Pigweed)
-
Chenopodium album (Common Lambsquarters)
-
Setaria faberi (Giant Foxtail)
-
Abutilon theophrasti (Velvetleaf)
Plant Growth Conditions
To ensure reproducible results, all plants should be grown under controlled environmental conditions.
-
Growth Medium: A consistent, well-draining soil mix or a standardized artificial potting medium should be used.
-
Pot Size: 4- to 6-inch pots are generally suitable for individual plant assays.[7]
-
Environmental Conditions: Maintain a consistent temperature (e.g., 25-28°C day, 18-22°C night), light cycle (e.g., 16-hour photoperiod), and humidity.
-
Watering: Water plants as needed to maintain adequate soil moisture without waterlogging.
Experimental Protocol: Whole-Plant Bioassay
This protocol details the steps for conducting a whole-plant bioassay to generate the dose-response data necessary for synergy analysis.[3][8]
Step 1: Plant Propagation and Growth
-
Fill pots with the selected growth medium.
-
Plant seeds of the target weed species at a uniform depth.
-
After emergence, thin seedlings to one plant per pot.
-
Allow plants to grow to the 2-4 true leaf stage before herbicide application.
Step 2: Preparation of Herbicide Stock Solutions and Application
-
Prepare stock solutions of this compound and the partner herbicide(s) in an appropriate solvent (e.g., acetone, dimethyl sulfoxide), followed by dilution in a carrier solution containing a suitable adjuvant. The choice of adjuvant can significantly impact herbicide performance and should be consistent across all treatments.[9][10][11][12][13]
-
From the stock solutions, prepare a series of dilutions to create a range of application rates for each herbicide individually and for the mixtures. A logarithmic series of doses is recommended to adequately define the dose-response curve.[14][15]
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. The spray volume and pressure should be recorded and kept constant throughout the experiment.
Step 3: Experimental Design and Treatment Structure
A factorial design is typically employed, with multiple rates of each herbicide applied alone and in all possible combinations. A non-treated control group is essential for comparison.
Table 1: Example Treatment Structure for a Two-Herbicide Combination Study
| Treatment No. | Herbicide A (this compound) Rate | Herbicide B Rate |
| 1 | 0 | 0 |
| 2 | Rate 1 | 0 |
| 3 | Rate 2 | 0 |
| 4 | Rate 3 | 0 |
| 5 | 0 | Rate 1 |
| 6 | 0 | Rate 2 |
| 7 | 0 | Rate 3 |
| 8 | Rate 1 | Rate 1 |
| 9 | Rate 1 | Rate 2 |
| 10 | Rate 1 | Rate 3 |
| 11 | Rate 2 | Rate 1 |
| 12 | Rate 2 | Rate 2 |
| 13 | Rate 2 | Rate 3 |
| 14 | Rate 3 | Rate 1 |
| 15 | Rate 3 | Rate 2 |
| 16 | Rate 3 | Rate 3 |
Step 4: Data Collection
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant biomass. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the non-treated control.
Data Analysis and Interpretation of Synergy
Colby's Method
Colby's method is a widely used and straightforward approach for calculating the expected response of a herbicide combination, assuming an additive interaction.[16] The expected response (E) is calculated using the following formula:
E = X + Y - (XY/100)
Where:
-
X is the percent inhibition of growth by herbicide A at a given rate.
-
Y is the percent inhibition of growth by herbicide B at a given rate.
The calculated expected response is then compared to the observed response of the herbicide combination.
-
If Observed > Expected , the interaction is synergistic .
-
If Observed < Expected , the interaction is antagonistic .
-
If Observed = Expected , the interaction is additive .
Table 2: Example Data and Colby's Method Calculation
| Herbicide | Rate (g/ha) | Observed Inhibition (%) | Expected Inhibition (%) (Colby's) | Interaction |
| This compound (A) | 50 | 40 | - | - |
| Herbicide B | 100 | 30 | - | - |
| This compound + Herbicide B | 50 + 100 | 75 | 58 | Synergistic |
Calculation: E = 40 + 30 - (40 * 30 / 100) = 58%
Isobologram Analysis
Isobologram analysis is a graphical method that provides a more detailed assessment of herbicide interactions across a range of dose combinations.[17][18][19][20]
-
Dose-Response Curves: First, generate dose-response curves for each herbicide applied alone. From these curves, determine the dose of each herbicide required to produce a specific level of inhibition (e.g., 50% inhibition, or ED50).[21][22]
-
Constructing the Isobologram:
-
Plot the dose of Herbicide A on the x-axis and the dose of Herbicide B on the y-axis.
-
Mark the ED50 value of Herbicide A on the x-axis and the ED50 value of Herbicide B on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity .
-
Plot the doses of the herbicide combinations that also result in 50% inhibition.
-
-
Interpreting the Isobologram:
-
If the plotted points for the combinations fall below the line of additivity, the interaction is synergistic .
-
If the plotted points for the combinations fall above the line of additivity, the interaction is antagonistic .
-
If the plotted points for the combinations fall on the line of additivity, the interaction is additive .
-
Visualization of Workflows and Concepts
Experimental Workflow
Caption: Experimental workflow for determining herbicide synergy.
Conceptual Diagram of Isobologram Analysis
Caption: Conceptual isobologram illustrating synergy and antagonism.
Statistical Considerations
While Colby's method is a useful screening tool, it does not provide a statistical measure of the significance of the observed interaction. To determine if the difference between the observed and expected values is statistically significant, an analysis of variance (ANOVA) should be performed.[23] The interaction term in the ANOVA model will indicate whether the effect of one herbicide is dependent on the level of the other, providing statistical validation of synergy or antagonism. For dose-response and isobologram analyses, non-linear regression models are often employed to accurately fit the data and calculate ED values.[15][16]
Conclusion
The methodologies outlined in this guide provide a comprehensive and scientifically rigorous approach to evaluating the synergistic potential of this compound with other herbicides. By carefully considering pre-experimental factors, adhering to detailed experimental protocols, and employing appropriate data analysis techniques, researchers can reliably identify and characterize herbicide interactions. The discovery of synergistic combinations holds significant promise for the development of more effective, economical, and environmentally sound weed management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Atrazine and Mesotrione on Susceptible and Resistant Wild Radish (Raphanus raphanistrum) Populations and the Potential for Overcoming Resistance to Triazine Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 8. cambridge.org [cambridge.org]
- 9. Nozzle Selection and Adjuvant Impact on the Efficacy of Glyphosate and PPO-Inhibiting Herbicide Tank-Mixtures [mdpi.com]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 13. Synergistic effects of adjuvant A-134 on the herbicidal effects of glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isobolographic Analysis for Additive, Synergism and Antagonism Effects in Binary Mixture of Mesosulfuron + Iodosulfuron and Clodinafop-Propargyl [jcesc.um.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. isws.org.in [isws.org.in]
- 23. The statistics of synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Analysis of Triazine Herbicides in Environmental Matrices
Abstract
Triazine herbicides, such as atrazine and simazine, are widely used in agriculture for broadleaf weed control, leading to concerns about their persistence and potential contamination of water sources and food supplies.[1][2] Regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for these compounds in various matrices, necessitating highly sensitive and selective analytical methods for monitoring.[3] This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple triazine herbicides in water and soil samples. The protocol leverages Solid-Phase Extraction (SPE) for aqueous samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for soil, coupled with a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The use of isotope-labeled internal standards ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[4][5] This guide provides experienced researchers and scientists with a comprehensive, field-proven protocol, explaining the rationale behind key experimental choices to ensure reliable and defensible results.
Introduction: The Analytical Challenge of Triazine Herbicides
Triazines are a class of nitrogen-containing heterocyclic compounds widely employed as herbicides since the 1950s.[6][7] Their primary mode of action is the inhibition of photosynthesis in target weeds.[7] However, their chemical stability leads to persistence in the environment, with compounds like atrazine being frequently detected in ground and surface water.[2][8] Due to potential endocrine-disrupting effects and classification as possible human carcinogens, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established low microgram-per-liter (µg/L) MRLs in drinking water.[3][7][9]
The simultaneous analysis of multiple triazine compounds and their degradation products in complex matrices like soil and water presents several analytical challenges:
-
Low Concentration Levels: Detection and quantification are required at trace levels (ng/L to µg/kg), demanding highly sensitive instrumentation.[3]
-
Matrix Interference: Co-extracted compounds from soil, food, or water can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[5][10] This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification.[11][12]
-
Physicochemical Diversity: Although belonging to the same class, different triazines exhibit a range of polarities and chemical properties, requiring optimized extraction and chromatographic conditions for simultaneous analysis.[8]
LC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to confirm the identity of analytes.[13] Coupling efficient sample preparation techniques like SPE and QuEChERS with the specificity of tandem mass spectrometry provides a powerful tool to overcome these challenges.[14][15] The inclusion of stable isotope-labeled internal standards is a critical component of a robust quantitative method, as they mimic the behavior of the target analytes throughout the entire analytical process, correcting for variations in recovery and instrument response.[4][16]
Experimental Workflow Overview
The entire analytical process, from sample collection to final data analysis, is designed to ensure maximum recovery, minimize interference, and provide accurate quantification. The workflow is bifurcated based on the sample matrix (water or soil/food) before converging at the instrumental analysis stage.
References
- 1. accustandard.com [accustandard.com]
- 2. Atrazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazine herbicides [m.chemicalbook.com]
- 7. journals.flvc.org [journals.flvc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. dep.nj.gov [dep.nj.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. akademisains.gov.my [akademisains.gov.my]
- 15. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
Troubleshooting & Optimization
Troubleshooting Simetryn peak tailing in reverse-phase HPLC
Welcome to the technical support guide for resolving peak tailing issues with Simetryn in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter asymmetrical peaks during the analysis of this s-triazine herbicide. We will explore the underlying chemical principles causing this common issue and provide a systematic, field-proven approach to diagnosis and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak consistently tailing in my RP-HPLC analysis?
A: The most common reason for this compound peak tailing is a secondary retention mechanism involving strong interactions between the analyte and the stationary phase.[1] this compound is a basic compound containing amine functional groups.[2][3] In many RP-HPLC setups, these basic groups interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, causing the peak tailing you observe.[4][5]
Q2: What is the single most important factor I should check first to fix the tailing?
A: The mobile phase pH is the most critical parameter.[6] this compound has a predicted pKa of approximately 4.0, making it a weak base.[2][7] If your mobile phase pH is near or above this value, a significant portion of the silanol groups on the column will be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) this compound molecules.[8][9] Lowering the mobile phase pH to a value of 3 or below is the most effective first step.[1]
Q3: My peak has a tailing factor (Asymmetry Factor) of 1.4. Is this acceptable?
A: While an ideal Gaussian peak has a tailing factor of 1.0, a value of 1.4 may be acceptable for some assays, though it is not ideal. Many assays consider peaks with an asymmetry factor (As) greater than 1.5 to be problematic, while regulatory guidelines (e.g., USP) often recommend a tailing factor between 0.8 and 1.5.[1] Persistent tailing can compromise resolution from nearby peaks and affect the accuracy of integration and quantification.
Q4: I've adjusted the pH, but still see some tailing. Could my column be the problem?
A: Yes. If mobile phase optimization doesn't completely resolve the issue, the column itself is the next logical area to investigate. Several column-related factors can contribute to peak tailing:
-
High Silanol Activity: Older columns, often referred to as Type A silica, have a higher concentration of acidic silanol groups and trace metal impurities that can worsen tailing.[5][10]
-
Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column, creating active sites that interact with this compound.
-
Column Bed Deformation: Physical issues like a void at the column inlet or a partially blocked frit can distort peak shape.[4]
Switching to a modern, high-purity, end-capped column (Type B silica) or one with a polar-embedded phase can significantly reduce these secondary interactions.[4][6]
In-Depth Troubleshooting Guide
The Core Problem: Understanding this compound's Interaction with the Stationary Phase
Peak tailing in RP-HPLC is most often caused by more than one retention mechanism occurring simultaneously.[1][4] For this compound, the primary, desired mechanism is hydrophobic interaction with the C18 or C8 stationary phase. The secondary, problematic mechanism is an ion-exchange interaction with surface silanols.
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₅S | [3][11][12] |
| Molecular Weight | 213.3 g/mol | [2][3][11] |
| Predicted pKa | ~4.0 | [2][7] |
| Appearance | White Crystalline Solid | [2][11] |
| Water Solubility | ~450 mg/L | [11][13] |
This compound's basicity (pKa ~4.0) is very close to the pKa of surface silanols (pKa ~3.8–4.2).[10] This proximity is the root cause of the problem. At a mobile phase pH above 4, silanols become deprotonated (SiO⁻) and this compound remains protonated (this compound-H⁺), leading to a strong electrostatic attraction that retards a portion of the analyte molecules, resulting in a tailing peak.[8][9]
Caption: Mechanism of this compound peak tailing at mid-range pH.
Systematic Troubleshooting Workflow
This workflow is designed to address the most likely causes of peak tailing first, saving you time and resources.
Adjusting the mobile phase is the most powerful tool to mitigate silanol interactions.
A. Lowering Mobile Phase pH
The primary goal is to operate at a pH where the silanol groups are fully protonated (neutral, Si-OH), thereby eliminating the ion-exchange mechanism.[1] This is achieved by lowering the mobile phase pH.
Protocol: Preparing a Low-pH Buffered Mobile Phase
-
Target pH: Aim for a pH between 2.5 and 3.0. This is at least one pH unit below the pKa of both this compound and the silanol groups, ensuring both are predominantly in a single, desired state (protonated).[9]
-
Buffer Selection: Choose a buffer effective in the target pH range.
-
Formic Acid (pKa ~3.75) or Trifluoroacetic Acid (TFA, pKa ~0.5): Excellent for LC-MS applications. A concentration of 0.1% (v/v) is standard.
-
Phosphate Buffer (pKa₁ ~2.15): Excellent for UV detection. Provides high buffer capacity at this pH.
-
-
Preparation (Example with Phosphate Buffer):
-
Prepare a 20 mM potassium phosphate solution in HPLC-grade water.
-
Titrate the aqueous buffer solution to pH 2.5 using phosphoric acid. Crucially, always measure and adjust the pH of the aqueous portion before adding the organic modifier. [9]
-
Filter the buffer through a 0.22 µm membrane filter.
-
Mix with the organic solvent (e.g., acetonitrile or methanol) to your desired ratio (e.g., 50:50 Acetonitrile:Buffer).
-
Degas the final mobile phase before use.[14]
-
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
B. Using a Mobile Phase Additive (Alternative Approach)
If operating at low pH is not possible, a competitive base can be added to the mobile phase to block the active silanol sites.
-
Triethylamine (TEA): Add TEA to the mobile phase at a concentration of 20-50 mM.[5] TEA is a stronger base and will preferentially interact with the silanol groups, effectively shielding them from this compound. Note that TEA can suppress ionization in mass spectrometry and has a UV cutoff.
If peak shape is still not optimal, your column may be the culprit.
A. Choosing the Right Column
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity Type B silica, which has fewer metal impurities and is more homogenous.[8] "End-capping" is a process that chemically derivatizes most of the remaining free silanols, significantly reducing their activity.[1][4] Look for columns marketed as "fully end-capped" or having "low silanol activity."[15]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, improving peak shape even at mid-range pH.
B. Column Cleaning and Regeneration
Contamination can create active sites and cause peak distortion. If your column has been used extensively with diverse sample matrices, a regeneration procedure is advised.
Protocol: General-Purpose Column Flushing
-
Disconnect: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Solvent Series: Wash the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step. A typical sequence for a C18 column is:
-
Mobile Phase (without buffer)
-
100% Water
-
100% Isopropanol
-
100% Hexane (optional, for very non-polar contaminants)
-
100% Isopropanol
-
100% Acetonitrile or Methanol
-
-
Re-equilibration: Equilibrate the column thoroughly with your analytical mobile phase before use.
Extra-column volume and hardware issues can contribute to peak broadening and tailing.
-
Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[6]
-
Fittings: Check all fittings to ensure they are properly seated and not causing dead volume.
-
Contamination: A blocked guard column or a contaminated inlet frit can cause peak shape issues.[4] Replace the guard column and/or reverse flush the analytical column (if the manufacturer permits) to clear the frit.[1]
Finally, review your sample preparation and injection parameters.
-
Sample Solvent: Ideally, dissolve your sample in the initial mobile phase.[16] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing.[4]
Protocol: Sample Overload Test
-
Prepare a series of dilutions of your this compound standard (e.g., 1x, 0.5x, 0.1x, 0.01x).
-
Inject each sample under the same conditions.
-
If the peak shape and tailing factor improve significantly at lower concentrations, you are likely experiencing mass overload. Reduce your injection volume or sample concentration accordingly.
Summary Troubleshooting Flowchart
This diagram provides a visual guide to the systematic troubleshooting process.
Caption: A step-by-step flowchart for troubleshooting this compound peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Simetryne | 1014-70-6 [chemicalbook.com]
- 3. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chembk.com [chembk.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Separation of Ametryn on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing GC-MS Injection Parameters for Simetryn Analysis
Welcome to the technical support center for the analysis of Simetryn. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and scientifically sound.
Introduction: The Challenge of this compound Analysis
This compound (N2,N4-Diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the s-triazine class.[1][2] Accurate quantification by GC-MS is critical for environmental monitoring and food safety applications. However, like many pesticides, this compound can be challenging to analyze due to its potential for thermal degradation and active site adsorption within the GC inlet.[3][4] The injection parameters are the first and most critical control point in the entire analytical workflow. Improper optimization at this stage can lead to a cascade of issues, including poor sensitivity, peak tailing, and non-reproducible results.[5][6]
This guide provides a structured approach to troubleshooting and optimizing your injection method for high-quality, reliable this compound analysis.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and problems encountered during method setup.
Q1: I am not seeing any peak for this compound, or the response is extremely low. What should I check first?
A1: This is a common and frustrating issue, often pointing to a few key areas. Before undertaking major maintenance, perform these initial checks:
-
Confirm Sample and Syringe: Ensure there is sufficient sample in the vial and that the autosampler syringe is drawing and injecting the correct volume.[7][8] A blocked or leaky syringe is a frequent culprit.
-
Check for Active Sites: this compound is susceptible to adsorption. A non-deactivated or contaminated inlet liner can irreversibly bind the analyte. Consider performing an inlet maintenance cycle, including replacing the liner with a new, highly deactivated one.[4][9]
-
Verify Injector Temperature: An injector temperature that is too low will result in incomplete vaporization, while one that is too high can cause thermal degradation.[9] A good starting point for this compound is 250 °C.
-
Check for System Leaks: Air leaks in the carrier gas line or at the inlet connections can degrade the column's stationary phase, creating active sites that cause peak loss.[7][10]
Q2: My this compound peak is tailing significantly. What is the cause?
A2: Peak tailing is a classic sign of unwanted secondary interactions between the analyte and the GC system.[5]
-
Inlet Inertness: The most likely cause is an active inlet liner.[9] Active sites, often exposed silica, on the glass liner or quartz wool can interact with the analyte. Replace the liner with a high-quality, deactivated liner.
-
Column Contamination/Degradation: Contamination at the head of the analytical column from non-volatile matrix components can also create active sites. Trimming the first 10-15 cm of the column can often resolve this.[9][10]
-
Injector Temperature Too Low: Insufficient temperature can lead to slow, incomplete vaporization, which manifests as peak tailing.[9]
Q3: My results are not reproducible; the peak areas have a high Relative Standard Deviation (%RSD). Why?
A3: Poor reproducibility often points to issues with the sample introduction process.
-
Injector Backflash: This occurs when the injection volume is too large for the liner volume under the current temperature and pressure conditions.[5] The vaporized sample expands beyond the liner's capacity, contaminating the septum purge and split vent lines, leading to erratic sample transfer to the column. Reduce the injection volume or use a liner with a larger internal volume.
-
Leaking Septum: A cored or worn-out septum can cause leaks during injection, leading to variable amounts of sample being lost.[11] Implement a regular septum replacement schedule.
-
Inconsistent Injection Speed (Manual): If performing manual injections, ensure a smooth, rapid, and consistent technique.[6] An autosampler is highly recommended for superior reproducibility.
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to resolving persistent issues.
Problem: Poor Sensitivity and Analyte Loss
This issue arises when the target analyte does not efficiently transfer from the injector to the detector.
| Problem | Possible Cause | Recommended Solution & Scientific Rationale |
| Low or No this compound Peak | 1. Analyte Adsorption in Inlet: | Replace the Inlet Liner: The liner is the first point of contact and a primary source of activity.[4][12] Install a new, high-quality Ultra Inert (or equivalent) single taper liner with deactivated quartz wool . The taper focuses the sample toward the column entrance, while the deactivated wool provides a high-surface-area for vaporization and traps non-volatile matrix components.[11][13] |
| 2. Thermal Degradation: | Optimize Injector Temperature: this compound can decompose at high temperatures.[14] Start with an injector temperature of 250 °C . If analyte loss is still suspected, decrease the temperature in 10 °C increments (e.g., to 240 °C, 230 °C) to find the optimal balance between efficient vaporization and minimal degradation.[3] | |
| 3. Incorrect Injection Mode: | Use Splitless Injection for Trace Analysis: For low-level pesticide residue analysis, a splitless injection is required to transfer the maximum amount of analyte to the column.[5][15][16] Ensure your method is in splitless mode with an appropriate purge activation time (typically 0.75-1.5 min).[9][17] |
Problem: Poor Peak Shape and Chromatography
Peak shape issues are often related to the dynamics of sample vaporization and transfer within the inlet.
| Problem | Possible Cause | Recommended Solution & Scientific Rationale |
| Peak Tailing | 1. Active Sites in Flow Path: | Deactivate the System: As mentioned, replace the liner and trim the column. If tailing persists, it may indicate more systemic activity. Ensure all ferrules are Vespel/graphite to prevent oxygen permeation which can damage the column phase.[18] |
| 2. Inefficient Vaporization: | Use a Liner with Wool: Deactivated quartz wool provides a large, hot surface area that promotes rapid and complete vaporization of the sample, which is crucial for good peak shape, especially for higher boiling point compounds.[11][19] | |
| Split or Broad Peaks | 1. Solvent Effects: | Optimize Oven Starting Temperature: The initial oven temperature should be low enough to allow for "solvent focusing" or "cryofocusing," where the analytes condense in a tight band at the head of the column. A starting temperature at or slightly below the boiling point of your solvent is recommended.[7] |
| 2. Incompatible Solvent/Phase: | Ensure Solvent Compatibility: While less common, injecting a highly polar solvent (like methanol) onto a non-polar column can cause poor "wetting" and lead to distorted peak shapes.[6] this compound is often analyzed in solvents like ethyl acetate or acetone. |
Recommended Starting Parameters & Optimization Workflow
Use these parameters as a robust starting point for your method development. Fine-tuning will be necessary based on your specific instrument and sample matrix.
Table 1: this compound Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₅S | [1][14] |
| Molar Mass | 213.3 g/mol | [1][14] |
| Melting Point | 82-83 °C | [14][20] |
| Boiling Point | ~312-337 °C (estimated) | [2][14] |
| Water Solubility | 450 mg/L (20-22 °C) | [2][14] |
| Thermal Stability | Decomposes at high temperatures | [14] |
Table 2: Recommended Starting GC-MS Injection Parameters for this compound
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Injection Mode | Splitless | Essential for achieving low detection limits required for trace pesticide analysis.[21][22] |
| Injector Temperature | 250 °C | Balances efficient vaporization with minimizing the risk of thermal degradation.[14] Optimize by analyzing a standard at 240, 250, and 260 °C and choosing the temperature that provides the best peak area and shape. |
| Injection Volume | 1 µL | A standard volume that minimizes the risk of liner overload (backflash) with common solvents and liners.[5] |
| Inlet Liner | Single Taper with Deactivated Glass Wool | The taper design focuses the sample onto the column, and the wool aids vaporization and protects the column.[13] Crucially, the liner must be highly deactivated (e.g., Ultra Inert). |
| Purge Flow to Split Vent | 60 mL/min | A sufficiently high flow to efficiently clear the inlet after the splitless time. |
| Purge Time | 0.75 min | The time the split vent is closed to allow sample transfer. This should be long enough to transfer this compound but short enough to minimize solvent tailing. Calculate based on your inlet volume and column flow rate. |
| Septum Purge Flow | 3 mL/min | Prevents contamination from septum bleed from entering the liner. |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Column Flow | 1.0 - 1.5 mL/min | A typical flow rate for many standard capillary columns used in pesticide analysis.[21][22] |
Visual Workflows and Diagrams
Diagram 1: Injection Parameter Optimization Workflow
This diagram outlines the logical steps for systematically optimizing your injection method for this compound.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. GC Inlet Liner Selection An Introduction [discover.restek.com]
- 13. How to Choose a GC Inlet Liner [discover.restek.com]
- 14. chembk.com [chembk.com]
- 15. Split vs Splitless Injection [discover.restek.com]
- 16. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 17. chemetrix.co.za [chemetrix.co.za]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. trajanscimed.com [trajanscimed.com]
- 20. ars.usda.gov [ars.usda.gov]
- 21. fsis.usda.gov [fsis.usda.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Matrix interference in Simetryn residue analysis of complex samples
Welcome to the technical support center for Simetryn residue analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this compound in challenging matrices. Here, we will delve into the common issues of matrix interference, offering practical, field-proven solutions and in-depth explanations to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a significant problem in this compound analysis?
A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix.[1][2][3] These co-extracted, non-target compounds can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2][3][4]
This compound, a triazine herbicide, is often analyzed in complex matrices such as soil, sediment, water, and various agricultural products.[5][6][7] These samples contain a multitude of organic and inorganic compounds (e.g., lipids, proteins, pigments, humic substances, salts) that can co-elute with this compound during chromatographic separation.[8][9] The resulting ion suppression or enhancement can severely compromise the accuracy, precision, and sensitivity of the analytical method.[3][10][11]
Mechanism of Interference:
-
Ion Suppression: This is the more common phenomenon where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[1][2][10] This can happen through several mechanisms, including changes in the physical properties of the droplets in the ion source (e.g., viscosity, surface tension) that hinder solvent evaporation and analyte ionization.[12]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][2]
Q2: I'm observing poor recovery and inconsistent results for this compound in soil samples. What are the likely causes and how can I troubleshoot this?
A2: Poor and variable recovery of this compound from soil is a classic indicator of significant matrix effects. Soil is a particularly challenging matrix due to its complex and variable composition, including organic matter, minerals, and moisture content.[5][13]
Primary Causes:
-
Strong Analyte-Matrix Interactions: this compound can bind to organic matter and clay particles in the soil, making its extraction difficult.
-
Co-extraction of Interfering Substances: The extraction process can pull out a wide range of matrix components that interfere with the final analysis.[5][13]
-
Ion Suppression: Humic and fulvic acids, common in soil organic matter, are notorious for causing significant ion suppression in LC-MS/MS analysis.[12]
Troubleshooting Guide: Enhancing this compound Analysis in Complex Matrices
This section provides detailed protocols and strategies to mitigate matrix effects and improve the reliability of your this compound residue analysis.
Issue 1: Low and Erratic Analyte Recovery
This is often the first sign of a problematic extraction or significant matrix interference.
Step 1: Evaluation of Matrix Effects
Before optimizing your method, it's crucial to quantify the extent of the matrix effect.
Protocol: Quantitative Assessment of Matrix Effect
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/L).
-
Prepare a matrix-matched standard by spiking a blank matrix extract (a sample known to be free of this compound that has undergone the full extraction and cleanup procedure) with the this compound standard to the same final concentration.
-
Analyze both solutions using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
A value between -20% and +20% is generally considered acceptable.
-
Values below -20% indicate ion suppression.
-
Values above +20% indicate ion enhancement.[14]
-
Step 2: Optimizing Sample Preparation
A robust sample preparation protocol is the most effective way to minimize matrix effects.[10][15]
Workflow for Sample Preparation Optimization
Caption: Optimized sample preparation workflow for this compound analysis.
Recommended Protocol: Modified QuEChERS for Soil/Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis.[5][6][16] Modifications are often necessary for complex matrices like soil.[13]
-
Sample Homogenization: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add a specific amount of water to ensure consistent hydration.
-
Extraction:
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake again for 1 minute and then centrifuge.[16]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a combination of sorbents.
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
-
C18: Removes non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Highly effective at removing pigments and sterols. Caution: GCB can retain planar molecules like this compound, so its amount should be optimized.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Table 1: Comparison of d-SPE Sorbents for this compound Cleanup in Soil
| d-SPE Combination | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| PSA only | 75 | 12 | -45 |
| PSA + C18 | 88 | 8 | -25 |
| PSA + C18 + GCB (low amount) | 95 | 5 | -15 |
Data is illustrative and will vary based on soil type and specific experimental conditions.
Issue 2: Poor Peak Shape and Shifting Retention Times
These issues can arise from both matrix effects and chromatographic problems.
Troubleshooting Strategy:
-
Dilution: A simple yet effective strategy is to dilute the final extract.[17] This reduces the concentration of matrix components injected into the LC-MS/MS system, thereby lessening their impact on the chromatography and ionization. A 5- to 10-fold dilution can often significantly improve peak shape and reduce ion suppression.[18]
-
Chromatographic Optimization:
-
Gradient Modification: A slower gradient elution can improve the separation between this compound and co-eluting matrix components.[3]
-
Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to alter the selectivity and achieve better separation from interferences.
-
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects and variability in sample preparation and injection.[1][11] The SIL internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[1]
Logical Relationship for Troubleshooting Poor Chromatography
Caption: Decision tree for addressing chromatographic issues.
Issue 3: Inability to Meet Required Limits of Quantification (LOQs)
If you are struggling to achieve the necessary sensitivity for your analysis, it is likely due to significant ion suppression.
Advanced Mitigation Strategies:
-
Solid-Phase Extraction (SPE): For particularly challenging matrices, a cartridge-based SPE cleanup can provide a more thorough removal of interferences than d-SPE.[19][20][21] Various sorbents can be used, and the wash and elution steps can be finely tuned for high selectivity.[22]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract helps to compensate for consistent matrix effects.[1][23] This approach ensures that the standards and samples experience a similar degree of ion suppression or enhancement, leading to more accurate quantification.[1]
Table 2: Effect of Cleanup Method on this compound LOQ in River Water
| Cleanup Method | Matrix Effect (%) | Achievable LOQ (ng/L) |
| Dilute-and-Shoot | -60 | 50 |
| d-SPE (PSA + C18) | -30 | 15 |
| Cartridge SPE (Polymeric Reversed-Phase) | -10 | 5 |
Data is illustrative and depends on the specific water matrix and instrument sensitivity.
Final Recommendations
For robust and reliable this compound residue analysis in complex samples, a multi-faceted approach is essential. There is no single solution, and the optimal method will depend on the specific matrix and analytical requirements.
-
Always validate your method for each new matrix type. Method validation should include an assessment of linearity, accuracy, precision, and matrix effects.[24][25][26][27]
-
Employ a systematic approach to sample preparation. The QuEChERS method provides an excellent starting point, but be prepared to modify and optimize the cleanup step.
-
Utilize matrix-matched calibration or a stable isotope-labeled internal standard to compensate for unavoidable matrix effects. This is critical for achieving accurate quantification.[28]
By understanding the principles of matrix interference and systematically applying these troubleshooting strategies, you can develop a robust and reliable method for the analysis of this compound residues in even the most complex of samples.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Portico [access.portico.org]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review | MDPI [mdpi.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Modifying QuEChERS for complicated matrices- Soil and Sediment [discover.restek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Solid-phase extraction for multi-residue analysis of pesticides in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 24. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 25. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
- 26. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 27. eurl-pesticides.eu [eurl-pesticides.eu]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to Simetryn Stock Solution Stability
As a Senior Application Scientist, I've frequently seen how the success of an experiment hinges on the quality of the reagents used. Among the most critical, yet often overlooked, is the stock solution. An improperly prepared or stored stock solution can introduce variability, lead to erroneous data, and ultimately compromise your research. Simetryn, a widely used s-triazine herbicide, is no exception.[1][2] Its stability is paramount for achieving reproducible results in toxicological studies, environmental analysis, and drug development screening.
This guide is structured to address the most common questions and troubleshooting scenarios encountered in the lab. It moves beyond simple instructions to explain the chemical reasoning behind each recommendation, empowering you to make informed decisions for your specific experimental context.
Section 1: FAQs - Preparation & Handling of this compound Stock Solutions
Q1: What is the best solvent to prepare a high-concentration this compound stock solution?
The choice of solvent is the foundation of a stable stock solution. For this compound, you should prioritize a solvent in which it has high solubility and minimal reactivity.
Answer: For high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is an excellent choice.[3][4] this compound is highly soluble in DMSO (≥ 37 mg/mL), and it is a common vehicle for in vitro and in vivo studies due to its miscibility with aqueous media at low final concentrations.[5] Other suitable organic solvents include methanol, ethanol, and chloroform, where this compound also shows good solubility.[3][6] For analytical applications, such as creating calibration standards for chromatography, pesticide-grade acetonitrile is often preferred due to its compatibility with HPLC/GC systems.[7]
Scientific Rationale: this compound is a crystalline solid with moderate polarity.[6][8] Polar aprotic solvents like DMSO are effective at dissolving such compounds by disrupting the crystal lattice energy without forming strong hydrogen bonds that could promote degradation. The methylthio group on the triazine ring contributes to its solubility in a range of organic solvents.[1]
Q2: What is a typical concentration for a this compound stock solution and how do I calculate it?
Preparing an accurately concentrated stock is crucial for correct downstream dilutions.
Answer: A common stock concentration for laboratory use is 10 mM. To prepare a 10 mM stock solution, you will use the molecular weight of this compound, which is 213.3 g/mol .[1][3]
Calculation Example for 10 mL of a 10 mM Stock:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 213.3 g/mol
-
Mass (g) = 0.002133 g or 2.13 mg
Therefore, you would dissolve 2.13 mg of this compound powder in 10 mL of your chosen solvent (e.g., DMSO). Always use a calibrated analytical balance for accurate weighing.[9]
Q3: What type of container should I use for storing my this compound stock solution?
The right container protects your stock solution from contamination, evaporation, and degradation.
Answer: Always use clear or, preferably, amber glass vials with PTFE-lined screw caps or crimp seals.[10][11]
Scientific Rationale:
-
Glass: Glass is chemically inert and will not react with or leach contaminants into your solution, unlike some plastics.[10]
-
Amber Color: As a best practice for all analytical standards, amber glass should be used to protect the solution from potential photodegradation, as many triazine compounds are light-sensitive.[12]
-
PTFE-lined Caps: Polytetrafluoroethylene (PTFE) is a highly non-reactive material that provides an excellent seal. This minimizes solvent evaporation, which would otherwise increase the concentration of your stock over time, and protects the solution from atmospheric moisture and contaminants.[11]
Section 2: FAQs - Stability & Storage Conditions
Q4: What is the recommended storage temperature for this compound stock solutions?
Temperature is the most critical factor influencing the long-term chemical stability of your stock solution.
Answer: The recommended storage temperature depends on the intended duration of storage:
-
Long-Term Storage (1-2 years): Store aliquots at -80°C.[5]
-
Medium-Term Storage (up to 1 year): Store aliquots at -20°C.[5]
-
Short-Term Storage (days to weeks): Storage at 0-6°C is acceptable.[3][6]
Scientific Rationale: Chemical degradation reactions, including hydrolysis and oxidation, are temperature-dependent. Lowering the storage temperature significantly slows the rate of these reactions, preserving the integrity of the compound. The Arrhenius equation describes this relationship, where a decrease in temperature leads to an exponential decrease in the reaction rate constant. Repeated freeze-thaw cycles should be avoided by preparing smaller, single-use aliquots.[5]
Q5: How long can I confidently use my this compound stock solution?
Answer: Based on supplier stability data for solutions in DMSO, a properly stored this compound stock can be considered stable for up to 1 year at -20°C or 2 years at -80°C.[5] However, this is a guideline. For critical or long-term experiments, it is best practice to qualify older stock solutions against a freshly prepared standard.[7][13]
Q6: Is this compound sensitive to light? How should I protect my solutions?
Answer: While specific data on the photolysis rate of this compound in solution is not readily available, many related s-triazine herbicides are known to be susceptible to degradation upon exposure to UV light.[12] Therefore, it is a mandatory best practice to protect this compound solutions from light at all times.
Protective Measures:
-
Store solutions in amber glass vials.[10]
-
When not in use, keep vials in a freezer or refrigerator box.
-
Minimize exposure to ambient lab light during handling.[12]
Q7: My experiment requires a working solution in an aqueous buffer. How stable is this compound in aqueous solutions?
This is a critical point, as moving from a stable organic stock to an aqueous environment can introduce new degradation pathways.
Answer: this compound is known to decompose under acidic, alkaline, or high-temperature conditions.[3][6] Its water solubility is also relatively low (450 mg/L at 22°C).[6] Therefore, aqueous working solutions of this compound are significantly less stable than organic stock solutions.
Best Practices for Aqueous Solutions:
-
Prepare Fresh: Always prepare aqueous working solutions fresh on the day of use from your validated organic stock solution.
-
Control pH: If possible, use a neutral buffer (pH ~7.0). Avoid strongly acidic or basic buffers, which will accelerate hydrolysis of the triazine ring.
-
Monitor for Precipitation: Due to its low water solubility, ensure this compound remains dissolved in your final aqueous medium at the target concentration. If precipitation occurs, the effective concentration will be lower than intended.
Section 3: Troubleshooting Guide
Q8: I see crystals or precipitation in my stock solution after thawing it from the freezer. What should I do?
Answer: This is a common occurrence and does not necessarily mean the compound has degraded. The solubility of a compound is temperature-dependent, and it may have precipitated out of the solution at low temperatures.
Troubleshooting Steps:
-
Allow the vial to warm completely to room temperature.[13]
-
Vortex the solution vigorously for 30-60 seconds.
-
If precipitation persists, place the vial in a sonicating water bath for 10-15 minutes.[5][12]
-
Visually inspect the solution to ensure all solid material has redissolved before making any dilutions. If it does not fully redissolve, the solution should be discarded.
Q9: My experimental results are inconsistent, and I suspect my this compound stock is degraded. How can I check?
Answer: Inconsistent results are a primary indicator of reagent instability. A systematic approach is needed to confirm if the stock solution is the root cause.
Troubleshooting Workflow:
-
Review Storage History: Check your lab notebook. Was the stock solution stored correctly? How old is it? Has it undergone multiple freeze-thaw cycles?
-
Prepare a Fresh Standard: The most reliable method is to prepare a new stock solution from the original powder.
-
Compare Performance: Run a critical experiment comparing the performance of the old (suspected) stock against the freshly prepared stock. If the fresh stock restores the expected results, the old stock has likely degraded.
-
(Optional) Analytical Verification: For labs with analytical capabilities, the concentration and purity of the old stock can be directly compared to the fresh stock using a technique like HPLC-UV. A significant decrease in the main peak area or the appearance of new peaks in the chromatogram of the old stock is clear evidence of degradation.[7]
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, ≥98% purity)
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh 2.13 mg of this compound powder and transfer it to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl the flask to dissolve the powder. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, add DMSO to the 10 mL calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber glass vials.
-
Store the aliquots at -20°C for medium-term storage or -80°C for long-term storage.
Protocol 2: A Basic Workflow for Assessing Stock Solution Stability
This protocol uses HPLC-UV to compare a stored stock solution against a freshly prepared reference.
Procedure:
-
Prepare Reference Standard: Prepare a fresh 1 mg/mL solution of this compound in acetonitrile from solid material.
-
Prepare Samples:
-
Reference Sample: Dilute the fresh 1 mg/mL reference standard to 10 µg/mL in acetonitrile.
-
Test Sample: Thaw an aliquot of your stored stock solution. Dilute it with acetonitrile to a theoretical concentration of 10 µg/mL.
-
-
HPLC-UV Analysis:
-
Inject both the Reference Sample and the Test Sample onto an appropriate HPLC system (e.g., C18 column) with UV detection at ~222 nm.[4]
-
Use identical injection volumes and run conditions for both samples.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak from the Test Sample to the peak area from the Reference Sample.
-
Stability Criterion: A common criterion for stability is that the peak area of the Test Sample should be within ±10% of the Reference Sample's peak area.[14]
-
Also, inspect the chromatogram of the Test Sample for any significant new peaks, which would indicate the presence of degradation products.
-
Section 5: Data Summary
Table 1: Summary of this compound Properties and Recommended Storage Conditions
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₈H₁₅N₅S | [1] |
| Molecular Weight | 213.3 g/mol | [1][3] |
| Physical State | White crystalline powder | [6][8] |
| Recommended Solvents | DMSO, Methanol, Ethanol, Acetonitrile | [3][4][6] |
| Water Solubility | 450 mg/L (22°C) | [6][8] |
| Recommended Container | Amber Glass Vial with PTFE-lined cap | [10][11][12] |
| Storage Temperature | -20°C (1 year) or -80°C (2 years) | [5] |
| Stability Concerns | Avoid high temperature, strong acids/bases, and light exposure. | [3][6][12] |
Section 6: Visual Guides
Caption: Key factors influencing the stability of this compound stock solutions.
Caption: Troubleshooting workflow for suspected this compound stock degradation.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rayfull.com [rayfull.com]
- 3. Simetryne | 1014-70-6 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. This compound [sitem.herts.ac.uk]
- 9. Use & Storage of Reference Standards | USP [usp.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. youtube.com [youtube.com]
- 14. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Simetryn Recovery from Clay-Rich Soil
A Senior Application Scientist's Guide to Overcoming Analytical Challenges
Welcome to the technical support center for optimizing the recovery of Simetryn from challenging clay-rich soil matrices. This resource is designed for researchers, analytical chemists, and environmental scientists who are encountering difficulties in achieving accurate and reproducible quantification of this s-triazine herbicide. As a senior application scientist, I will guide you through common issues, explain the underlying scientific principles, and provide field-tested solutions to enhance your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound analysis in complex soil types.
Q1: Why is my this compound recovery consistently low in clay soil samples?
A1: Low recovery of this compound from clay-rich soil is a frequent challenge stemming from the physicochemical interactions between the analyte and the soil matrix. Clay minerals, with their layered structures and charged surfaces, can strongly adsorb pesticide molecules like this compound.[1][2] This adsorption is influenced by factors such as the soil's cation exchange capacity (CEC), pH, and the specific types of clay minerals present (e.g., montmorillonite, kaolinite).[2][3] this compound, a moderately polar compound, can interact with active sites on clay particles, making its extraction with common organic solvents inefficient.[4][5]
Q2: What are the key properties of this compound I should consider for method development?
A2: Understanding the chemical and physical properties of this compound is crucial for developing an effective extraction method.
| Property | Value | Significance for Extraction |
| Molecular Formula | C8H15N5S[6][7] | Influences molecular weight and potential interactions. |
| Molecular Weight | 213.31 g/mol [7] | Affects its behavior in mass spectrometry. |
| Water Solubility | 450 mg/L (at 20°C)[6][8] | Moderately soluble, indicating some polarity. |
| pKa | pKb = 11[6] | As a weak base, its charge state is pH-dependent, affecting solubility and sorption. |
| Log Kow (Octanol-Water Partition Coefficient) | 2.5[7] | Indicates a moderate lipophilicity, suggesting partitioning into organic solvents is feasible but can be influenced by matrix interactions. |
This table summarizes key physicochemical properties of this compound relevant to its extraction from soil.
Q3: Is the standard QuEChERS method suitable for clay-rich soil?
A3: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for fruits and vegetables, often requires modification for complex matrices like soil.[9][10] While QuEChERS is a powerful and versatile technique, the high adsorptive capacity of clay can lead to poor recoveries if the standard protocol is followed without adjustments.[5][11] Key areas for modification include sample hydration, solvent choice, and the composition of extraction salts and dSPE cleanup sorbents.[10][12]
Part 2: Troubleshooting Guide: A Problem-Solution Approach
This guide provides detailed solutions to specific problems you might encounter during your analysis.
Root Cause Analysis:
The primary cause of low initial recovery is the strong adsorption of this compound onto clay particles.[1] In dry or low-moisture soil, the competition for binding sites is reduced, allowing for stronger analyte-matrix interactions. The choice of extraction solvent and the salting-out effect induced by QuEChERS salts are critical for disrupting these interactions.
Solutions & Protocols:
-
Protocol 1: Optimized Sample Hydration
Many standard protocols assume a certain moisture content in the sample. For dry, clay-rich soils, a pre-extraction hydration step is critical to improving recovery.[10] Water molecules compete with this compound for active sites on the clay surface, facilitating the release of the analyte into the extraction solvent.
Step-by-Step Protocol:
-
Protocol 2: Adjusting the Extraction Solvent
Acetonitrile is the most common solvent in QuEChERS due to its ability to extract a wide range of pesticides with minimal co-extraction of lipids.[11] However, for strongly adsorptive matrices, modifying the solvent can enhance recovery.
Step-by-Step Protocol:
-
Following the hydration step, add 10 mL of acetonitrile containing 1% formic acid to the 50 mL centrifuge tube. The acidification helps to protonate this compound, potentially altering its interaction with the clay surface and improving its partitioning into the organic phase.[10]
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions). The citrate-buffered salts (EN 15662) can help maintain a stable pH, which is beneficial for the recovery of pH-sensitive pesticides.[11]
-
Shake vigorously for 1-2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.[13]
-
Workflow for Optimizing Initial Extraction:
Caption: Troubleshooting workflow for low initial extraction recovery.
Root Cause Analysis:
Clay-rich soils contain a high concentration of co-extractives, such as humic and fulvic acids, which are not effectively removed by standard dSPE cleanup sorbents like Primary Secondary Amine (PSA).[14] These co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[15][16]
Solutions & Protocols:
-
Protocol 3: Enhanced Dispersive Solid-Phase Extraction (dSPE) Cleanup
To effectively remove the complex interferents from clay soil extracts, a more robust dSPE cleanup mixture is required.
Step-by-Step Protocol:
-
Transfer a 1 mL aliquot of the supernatant from the initial extraction into a 2 mL dSPE tube.
-
Use a dSPE tube containing a combination of sorbents. A common and effective mixture for clay soils includes:
-
150 mg MgSO4: To remove residual water.
-
50 mg PSA: To remove organic acids, sugars, and some fatty acids.[17]
-
50 mg C18: To remove nonpolar interferences.[18]
-
7.5-15 mg Graphitized Carbon Black (GCB) or a specialized carbon like Carbon S: To remove pigments and sterols.[19][20] Note: GCB can adsorb planar pesticides like this compound, so use the minimum amount necessary or opt for newer carbon formulations designed to minimize this effect.[20]
-
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[13]
-
Filter the supernatant through a 0.2 µm syringe filter before transferring to an autosampler vial.
-
dSPE Sorbent Selection Guide:
| Sorbent | Target Interferences | Considerations for this compound |
| PSA | Organic acids, sugars, fatty acids | Standard component, but insufficient alone for clay matrix. |
| C18 | Nonpolar compounds (lipids) | Recommended for removing nonpolar co-extractives.[18] |
| GCB | Pigments, sterols, planar molecules | Highly effective for cleanup but may lead to loss of planar analytes like this compound. Use with caution.[20] |
| Z-Sep® | Lipids, pigments | A zirconium-based sorbent that can be a good alternative to GCB for removing fats and colors with potentially better recovery for planar pesticides.[17][21] |
This table provides guidance on selecting dSPE sorbents for cleaning up clay-rich soil extracts.
-
Protocol 4: Utilizing Matrix-Matched Calibration
To compensate for unavoidable matrix effects, preparing calibration standards in a blank matrix extract is essential for accurate quantification.[15]
Step-by-Step Protocol:
-
Obtain a representative blank clay soil sample that is free of this compound.
-
Extract the blank soil using the exact same optimized extraction and cleanup procedure developed for your samples.
-
Prepare your calibration standards by spiking the blank matrix extract with known concentrations of this compound analytical standard.
-
Construct your calibration curve using these matrix-matched standards. This will account for any signal suppression or enhancement caused by the co-eluting matrix components.[15]
-
Decision Tree for Managing Matrix Effects:
Caption: A decision-making workflow for addressing matrix effects.
Root Cause Analysis:
High relative standard deviation (%RSD) is often due to sample inhomogeneity or inconsistent extraction and cleanup procedures. Clay soils can be particularly difficult to homogenize, leading to variations in the amount of analyte and interfering substances in each replicate.
Solutions & Protocols:
-
Protocol 5: Rigorous Sample Homogenization
Ensuring your soil sample is as homogeneous as possible before taking subsamples is a critical first step.
Step-by-Step Protocol:
-
Air-dry the bulk soil sample to a consistent moisture level.
-
Remove any large stones, roots, or debris.
-
Grind the soil using a mortar and pestle or a mechanical grinder to a fine, consistent powder.
-
Sieve the ground soil through a 2 mm mesh to ensure a uniform particle size.
-
Thoroughly mix the sieved soil before weighing out analytical subsamples.
-
-
Protocol 6: Consistent and Automated Shaking
Manual shaking can introduce variability. Using a mechanical shaker ensures that each sample is treated identically during the extraction phase.
Step-by-Step Protocol:
-
After adding the extraction solvent and salts, place all sample tubes on a mechanical shaker (e.g., a Geno/Grinder or equivalent).
-
Shake at a consistent speed and for a fixed duration (e.g., 1500 rpm for 2 minutes).[13] This ensures uniform extraction efficiency across all samples.
-
By systematically addressing these common issues with the provided protocols and understanding the underlying science, you can significantly improve the recovery and reproducibility of your this compound analysis in challenging clay-rich soil matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Portico [access.portico.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [sitem.herts.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Modifying QuEChERS for complicated matrices- Soil and Sediment [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. gcms.cz [gcms.cz]
- 19. chromtech.net.au [chromtech.net.au]
- 20. agilent.com [agilent.com]
- 21. fishersci.ca [fishersci.ca]
Calibration curve issues in the quantitative analysis of Simetryn
Welcome to the technical support guide for the quantitative analysis of Simetryn. As a selective triazine herbicide, accurate quantification of this compound is critical for environmental monitoring, food safety, and toxicological studies.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and troubleshoot common challenges encountered during method development and routine analysis, with a primary focus on calibration curve issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues that arise during the quantitative analysis of this compound.
Q1: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the likely causes?
A1: A low correlation coefficient indicates that the data points of your standards deviate significantly from the best-fit line. This is a common issue that can stem from several factors:
-
Standard Preparation Errors: Inaccurate dilutions are a primary cause. This can result from improper pipetting techniques, using non-calibrated volumetric flasks, or calculation errors.
-
Instability of Standard Solutions: this compound, like other s-triazine herbicides, can degrade over time, especially when exposed to light or stored at improper temperatures.[1] Stock solutions should be stored in amber vials at recommended temperatures (e.g., 4°C or -20°C) and their stability periodically verified.[3]
-
Instrumental Variability: Inconsistent injection volumes, fluctuations in detector response (e.g., UV lamp drift), or an unstable mobile phase flow rate in HPLC can introduce significant variability.[4]
-
Inappropriate Calibration Range: Attempting to calibrate over a range where the detector response is not linear will naturally result in a poor R² value. It's crucial to determine the linear dynamic range of your method for this compound.
Q2: Why is the intercept of my calibration curve significantly non-zero?
A2: A non-zero intercept suggests the presence of a systematic error. This can be attributed to:
-
Blank Contamination: The blank solution (matrix or solvent) may be contaminated with this compound or an interfering compound that co-elutes and is detected.
-
Matrix Effects: Components in the sample matrix can either enhance or suppress the analyte signal, leading to a shift in the calibration curve.[5][6][7] This is particularly common in complex matrices like soil or food samples.[5][8]
-
Instrumental Baseline Drift: A drifting baseline that is not properly corrected can lead to a consistent offset in peak area or height measurements.[4][9]
Q3: My sample concentrations are falling outside the range of my calibration curve. How should I proceed?
A3: It is not scientifically valid to report concentrations extrapolated beyond the calibration range.[10] The linear relationship cannot be guaranteed outside the highest and lowest calibration points.
-
For high concentrations: Dilute the sample extract with the appropriate solvent or blank matrix so that the response falls within the calibrated range.
-
For low concentrations: If the concentration is below your lowest calibrator (but above the limit of detection), you should report it as "< lowest calibration standard concentration". If it's below the limit of detection, it should be reported as "Not Detected". To quantify lower concentrations, you may need to develop a more sensitive method or concentrate your sample.
Q4: I'm observing peak tailing or fronting for this compound in my chromatogram. How does this affect my calibration?
A4: Poor peak shape can significantly impact the accuracy and precision of peak integration, which directly affects the reliability of your calibration curve.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, active sites in the GC inlet liner, or a mismatch between the sample solvent and the mobile phase.[9]
-
Peak Fronting: Typically indicates column overload, where too much sample has been injected, or a problem with the column packing itself.[9]
Addressing these chromatographic issues is essential before proceeding with calibration.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve calibration curve issues.
Guide 2.1: Diagnosing and Correcting Poor Linearity (Low R²)
This guide will walk you through a systematic approach to identify the root cause of poor linearity.
Step-by-Step Troubleshooting Protocol:
-
Verify Standard Preparation:
-
Prepare a fresh set of calibration standards from a certified reference material.[11]
-
Use calibrated pipettes and Class A volumetric flasks.
-
Double-check all calculations for dilution series.
-
Ensure the solvent used for standards is the same as the mobile phase or a weaker solvent to avoid peak distortion.
-
-
Assess Standard Stability:
-
If using previously prepared standards, prepare one fresh standard at a mid-range concentration and compare its response to the old standard. A significant difference may indicate degradation.
-
Review storage conditions. This compound stock solutions are typically prepared in solvents like acetonitrile or methanol and should be stored at refrigerated or freezer temperatures in the dark.[3][12]
-
-
Check Instrument Performance:
-
Injector: Perform a series of replicate injections of a single standard. A high relative standard deviation (RSD > 2%) suggests a problem with the autosampler or injection syringe.
-
Pump/Flow Rate: Monitor the pump pressure during a run. Significant fluctuations can indicate leaks or air bubbles in the system, leading to variable retention times and peak areas.
-
Detector: Check the UV detector's lamp energy. Low energy can lead to increased noise and decreased sensitivity.
-
-
Evaluate the Calibration Range:
-
Analyze a wide range of concentrations to determine the linear dynamic range.
-
If non-linearity is observed at higher concentrations, it may be due to detector saturation. Reduce the concentration of the upper-level standards.
-
Workflow for Diagnosing Poor Linearity
Caption: Decision tree for troubleshooting poor calibration curve linearity.
Guide 2.2: Investigating and Mitigating Matrix Effects
Matrix effects can cause significant inaccuracies in quantification by either suppressing or enhancing the ionization of this compound, leading to a non-zero intercept or an altered slope of the calibration curve.[6][7]
Experimental Protocol for Assessing Matrix Effects:
-
Objective: To determine if components in the sample matrix are interfering with the quantification of this compound.
-
Materials:
-
This compound analytical standard.[11]
-
Solvent (e.g., acetonitrile).
-
Control matrix sample (a sample of the same type as your unknowns, but verified to be free of this compound).
-
-
Procedure:
-
Prepare Calibration Set A (in Solvent): Create a series of calibration standards by diluting the this compound stock solution in the solvent.
-
Prepare Calibration Set B (in Matrix): Extract the control matrix sample using your established sample preparation method. Spike the resulting blank extract with the this compound stock solution to create a series of matrix-matched calibration standards at the same concentrations as Set A.
-
Analysis: Analyze both sets of standards using your analytical method (e.g., HPLC-UV, GC-MS).[13][14]
-
-
Data Analysis:
-
Generate two separate calibration curves: one for the solvent standards and one for the matrix-matched standards.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = [(Slope_matrix / Slope_solvent) - 1] * 100
-
Compare the slopes of the two curves.
-
| Matrix Effect (ME) Value | Interpretation | Recommended Action |
| -20% < ME < 20% | No significant matrix effect | Use solvent-based calibration. |
| ME < -20% | Signal Suppression | Use matrix-matched calibration or an internal standard. |
| ME > 20% | Signal Enhancement | Use matrix-matched calibration or an internal standard. |
Strategies for Mitigation:
-
Matrix-Matched Calibration: This is the most direct way to compensate for matrix effects. The calibration standards are prepared in a blank matrix extract, ensuring that the standards and samples experience the same interferences.[15]
-
Use of an Internal Standard (IS): An internal standard is a compound with similar chemical properties to this compound that is added at a constant concentration to all standards and samples. The ratio of the analyte peak area to the IS peak area is then used for calibration. This can compensate for both matrix effects and variations in sample preparation or injection volume.
-
Sample Cleanup: Employing additional sample cleanup steps, such as Solid Phase Extraction (SPE), can help remove interfering matrix components before analysis.[16]
Section 3: Key Method Parameters for this compound Analysis
The following table summarizes typical starting parameters for the analysis of this compound by HPLC-UV. These should be optimized for your specific instrument and application.[17][18]
| Parameter | Typical Value | Notes |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A reversed-phase C18 column is commonly used for triazine herbicides. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Isocratic elution is often sufficient. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Maintaining a constant temperature improves retention time reproducibility.[17] |
| Injection Volume | 10-20 µL | Should be consistent across all standards and samples. |
| UV Detection Wavelength | ~220-254 nm | This compound has UV absorbance in this range. The optimal wavelength should be determined by running a UV scan.[14] |
| Calibration Range | e.g., 0.1 - 10 µg/mL | The range should be established based on expected sample concentrations and detector linearity. |
References
- 1. mdpi.com [mdpi.com]
- 2. rayfull.com [rayfull.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 8. mdpi.com [mdpi.com]
- 9. phenomenex.com [phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. esslabshop.com [esslabshop.com]
- 13. [Quantitative analysis of butachlor, oxadiazon and this compound by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
Navigating Simetryn Analysis: A Guide to Preventing Degradation During Sample Preparation and Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the s-triazine herbicide, Simetryn. As a Senior Application Scientist, I understand the critical importance of sample integrity for generating reliable and reproducible data. This compound, like many s-triazine compounds, is susceptible to degradation, which can significantly impact analytical results. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation risks during sample preparation and storage.
Understanding this compound's Vulnerabilities: The "Why" Behind the Protocol
This compound's chemical structure, a diamino-1,3,5-triazine with a methylthio group, makes it prone to several degradation pathways.[1] Understanding these pathways is fundamental to designing robust experimental protocols. The primary routes of degradation include photodegradation, hydrolysis, and microbial action.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly at wavelengths greater than 290 nm, can induce photochemical reactions, leading to the breakdown of this compound.[2] This is a critical factor to consider for samples exposed to sunlight or even ambient laboratory light over extended periods. The presence of photosensitizing agents can further accelerate this process.[3]
-
Hydrolysis: The s-triazine ring can undergo hydrolysis, where the substituents on the ring are replaced. This process is influenced by pH, with degradation rates potentially increasing in both acidic and alkaline conditions.[4][5]
-
Microbial Degradation: Various microorganisms in soil and water can utilize s-triazines as a source of carbon or nitrogen, leading to their biodegradation.[6][7][8][9] This is a significant concern for environmental samples and requires specific handling to prevent microbial activity post-collection.
Troubleshooting Guide: Common Issues and Proactive Solutions
This section addresses common problems encountered during this compound analysis and provides actionable solutions grounded in scientific principles.
Issue 1: Inconsistent or low recovery of this compound from spiked samples.
-
Potential Cause: Degradation during sample extraction and processing.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all sample preparation steps under amber lighting or in a dark room. Use amber glassware or wrap containers in aluminum foil to protect samples from light.[10] The International Council for Harmonisation (ICH) guidelines emphasize the importance of photostability testing and appropriate light protection for sensitive compounds.[10]
-
Control Temperature: Perform extractions at reduced temperatures (e.g., on ice) to slow down potential degradation reactions.[11] Higher temperatures can accelerate both chemical and microbial degradation.
-
Optimize pH: If your sample matrix allows, adjust the pH to a range where this compound is more stable. While specific optimal pH ranges for this compound storage are not extensively documented, for many organic molecules, a neutral or slightly acidic pH is preferable to strong acidic or alkaline conditions which can catalyze hydrolysis.[12][13][14]
-
Evaluate Extraction Solvents: Ensure the chosen solvents are high-purity and free of contaminants that could promote degradation. Some studies have successfully used solvents like methanol and acetonitrile for the extraction of triazines.[15][16]
-
Issue 2: Analyte loss in stored samples over time.
-
Potential Cause: Ongoing degradation during storage.
-
Troubleshooting Steps:
-
Proper Storage Temperature: Store all this compound standards and samples at low temperatures. Refrigeration at approximately 4°C is a common recommendation for short-term storage.[17] For long-term storage, freezing at -18°C or below is advisable.[18]
-
Inhibit Microbial Activity: For environmental samples (water, soil), it may be necessary to add a microbial inhibitor, such as sodium azide, if the analytical method allows. Alternatively, immediate extraction and analysis after sample collection is the best practice.
-
Use Appropriate Containers: Store samples in tightly sealed, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent solvent evaporation and contamination.[17]
-
Issue 3: Appearance of unknown peaks in chromatograms of older samples.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Fresh Samples: Whenever possible, analyze samples as soon as possible after collection and preparation to establish a baseline chromatogram.
-
Identify Degradants: If unknown peaks are observed, consider techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the degradation products. Common degradation pathways for s-triazines involve N-dealkylation and hydroxylation.[19]
-
Review Storage History: Correlate the appearance of new peaks with the storage conditions and duration to understand the degradation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing aqueous samples containing this compound?
While a definitive, narrow pH range for maximum this compound stability is not well-established in the literature, the general principle for s-triazines is to avoid strongly acidic or alkaline conditions that can promote hydrolysis.[4] It is recommended to maintain the sample pH as close to neutral as possible, unless the analytical method requires a specific pH for extraction or analysis.
Q2: How long can I store my this compound samples before analysis?
The acceptable storage time depends on the sample matrix and storage conditions. For aqueous standards, storage in amber glass bottles in a refrigerator at approximately 4°C is recommended, with fresh working standards prepared every three months.[17] For environmental water samples, storage at about 4°C is typical, but they should be analyzed as soon as possible.[17] One study on triazine herbicides in surface water showed that recoveries were acceptable after storage at -18°C for a period of time.[18] It is crucial to validate your own storage conditions by performing recovery studies over time.
Q3: Can I use plastic containers to store my this compound samples and standards?
It is generally recommended to use glass containers, particularly for long-term storage and for stock solutions.[17] Plastic containers can potentially leach plasticizers or other chemicals that may interfere with the analysis or even contribute to the degradation of the analyte. If plastic must be used, ensure it is made of an inert material like polypropylene and conduct stability tests to confirm no significant loss of this compound occurs.
Q4: My samples are from a soil matrix. What are the key considerations for preventing degradation?
For soil samples, the primary concern is microbial degradation.[4][6] To mitigate this, samples should be transported to the lab on ice and stored frozen (-20°C or lower) until extraction. Freeze-drying the soil sample upon arrival at the lab can also be an effective way to halt microbial activity. During extraction, minimizing the time the sample is at room temperature is crucial.
Key Experimental Protocols
Protocol 1: General Aqueous Sample Preparation
-
Collect the aqueous sample in a pre-cleaned amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm filter. Note that this may remove this compound adsorbed to particles.
-
If not analyzing immediately, store the sample at 4°C in the dark.
-
Before extraction, allow the sample to equilibrate to room temperature.[17]
-
Proceed with your validated extraction method, such as solid-phase extraction (SPE).
Protocol 2: Recommended Storage Conditions
| Parameter | Short-Term Storage (up to 7 days) | Long-Term Storage (> 7 days) |
| Temperature | 4°C[17] | -18°C or lower[18] |
| Container | Amber glass vials/bottles with PTFE-lined caps[17] | Amber glass vials/bottles with PTFE-lined caps |
| Light Condition | In the dark[10] | In the dark |
Visualizing Degradation and Prevention
The following diagram illustrates the primary degradation pathways for this compound and the key strategies to prevent them during sample handling.
Caption: this compound degradation pathways and corresponding prevention strategies.
By implementing these best practices, you can significantly improve the accuracy and reliability of your this compound analysis. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photodegradation of triazine herbicides in aqueous solutions and natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Atrazine, Simazine and Ametryn in an arable soil using thermal-activated persulfate oxidation process: Optimization, kinetics, and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of on-line molecularly imprinted solid phase extraction-liquid chromatography-mass spectrometry for triazine analysis in corn samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradation of s-triazine compounds by a stable mixed bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing QuEChERS for Simetryn in Produce
Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of simetryn from produce. This guide is designed for researchers, analytical scientists, and food safety professionals. It provides in-depth, experience-based answers to common challenges, ensuring the scientific integrity and reliability of your results.
Introduction to this compound and QuEChERS
This compound is a selective, systemic triazine herbicide used to control broad-leaved weeds and grasses, particularly in rice cultivation.[1] It functions by inhibiting photosynthesis at the photosystem II receptor site.[1][2] Its chemical structure, featuring a triazine ring with ethylamino and methylthio groups, makes it moderately polar.[3][4] Accurate quantification of this compound residues in produce is critical for regulatory compliance and consumer safety.
The QuEChERS method has become the standard for pesticide residue analysis in food due to its speed, simplicity, and effectiveness.[5][6] The procedure involves two main stages: an initial extraction and partitioning with acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7] While robust, the diverse and complex nature of produce matrices requires careful optimization to achieve accurate and reproducible results for specific analytes like this compound.
This guide will walk you through common questions and troubleshooting scenarios, from initial sample preparation to final analysis, providing the rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Which standard QuEChERS method (AOAC or EN) is better for this compound analysis?
A1: Both the AOAC 2007.01 and EN 15662 methods are effective for multiresidue pesticide analysis, including triazines like this compound.[7] The primary difference lies in the buffering salts used during the extraction step.[8][9]
-
AOAC 2007.01: Uses sodium acetate to buffer the extraction at a pH of approximately 4.8.
-
EN 15662: Uses a citrate buffer system (sodium citrate dibasic sesquihydrate and sodium citrate tribasic dihydrate) to maintain a pH between 5.0 and 5.5.[5][8][9]
Recommendation: For this compound, a weakly basic compound, the EN 15662 (citrate-buffered) method is generally preferred. Triazine herbicides can be sensitive to pH. Maintaining a stable, weakly acidic pH (5.0-5.5) during extraction prevents the degradation of pH-sensitive pesticides and ensures consistent partitioning of this compound into the acetonitrile layer.[9][10] The AOAC method's slightly more acidic conditions are also acceptable, but the citrate buffer often provides a more robust extraction across a wider range of produce matrices.
Q2: Why is acetonitrile the preferred extraction solvent for QuEChERS?
A2: Acetonitrile (ACN) is the solvent of choice for several key reasons:
-
Extraction Efficiency: It effectively extracts a broad range of pesticides with varying polarities, including the moderately polar this compound.
-
Phase Separation: When salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to the aqueous sample, ACN readily separates from the water layer, partitioning the pesticides into the organic phase.[6]
-
Compatibility: It is compatible with both Liquid Chromatography (LC) and Gas Chromatography (GC) analytical techniques.[6]
-
Minimal Co-extraction: Compared to other solvents like acetone or ethyl acetate, ACN extracts fewer nonpolar interferences, such as lipids and waxes, from the sample matrix, resulting in a cleaner initial extract.
Q3: What is the purpose of each salt in the QuEChERS extraction packet?
A3: The salt mixture is crucial for inducing phase separation and controlling the extraction environment.
-
Magnesium Sulfate (MgSO₄): This is the primary drying agent. It removes the majority of water from the sample homogenate, forcing the water-miscible acetonitrile to form a separate layer and driving the pesticides into it.[6]
-
Sodium Chloride (NaCl) or Sodium Citrate Salts: These salts enhance the ionic strength of the aqueous layer. This "salting-out" effect further reduces the solubility of acetonitrile in water, promoting a more distinct and complete phase separation.[8][11] The citrate salts in the EN 15662 method also provide the buffering capacity as described in Q1.[9]
Troubleshooting Guide: Step-by-Step
This section addresses specific problems that may arise during the QuEChERS workflow for this compound analysis.
Workflow Stage 1: Sample Extraction
Problem: Low or Inconsistent this compound Recovery (<70%)
-
Possible Cause 1: Incomplete Extraction. The interaction between the solvent and the sample matrix was insufficient.
-
Solution: Ensure the sample is thoroughly homogenized to a uniform consistency before extraction.[6] Increase the shaking time or use a mechanical shaker to ensure vigorous and consistent agitation after adding both the acetonitrile and the extraction salts.[12] Ceramic homogenizers can also be added to the extraction tube to help break up salt agglomerates and improve extraction efficiency.[13]
-
-
Possible Cause 2: Incorrect Sample-to-Solvent Ratio. Adding too much sample relative to the acetonitrile can lead to an incomplete extraction.
-
Solution: Strictly adhere to the recommended 1:1 ratio (e.g., 15 g sample to 15 mL acetonitrile) as specified in standard methods like AOAC 2007.01.[12] For matrices with very high water content, ensure enough MgSO₄ is present to effectively bind the water.
-
-
Possible Cause 3: Premature Salt Addition. Adding the extraction salts before thoroughly mixing the sample with acetonitrile can cause the sample to clump, trapping this compound and preventing its transfer into the solvent.
-
Solution: Always add acetonitrile to the homogenized sample and shake well before adding the salt packet.[14] This ensures the analyte is solvated first, allowing for efficient partitioning when the salts are introduced.
-
Workflow Stage 2: Dispersive SPE (d-SPE) Cleanup
Problem: Significant Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS)
Matrix effects occur when co-extracted compounds interfere with the ionization of the target analyte (this compound) in the mass spectrometer's source, leading to inaccurate quantification.[15][16][17] The goal of d-SPE is to remove these interfering compounds.
Solution: Choose the appropriate d-SPE sorbent(s) for your specific produce matrix.
| Sorbent | Full Name | Primary Function & Mechanism | When to Use for this compound Analysis |
| MgSO₄ | Anhydrous Magnesium Sulfate | Removes residual water from the acetonitrile extract.[13] | Always. Included in all d-SPE kits. |
| PSA | Primary Secondary Amine | A weak anion exchanger that effectively removes polar interferences like organic acids, fatty acids, and simple sugars.[18][19] | Almost always. This is the core cleanup sorbent for most fruits and vegetables. |
| C18 | Octadecylsilane (End-capped) | A nonpolar sorbent that removes fats, lipids, waxes, and other nonpolar interferences through hydrophobic interactions.[19] | For produce with high fat/lipid content (e.g., avocado) or waxy peels (e.g., citrus fruits).[20][21] |
| GCB | Graphitized Carbon Black | A planar adsorbent that strongly retains pigments like chlorophyll and carotenoids, as well as sterols. | For highly pigmented produce (e.g., spinach, kale, red bell peppers, berries).[22] |
Problem: Low this compound Recovery after d-SPE Cleanup
-
Possible Cause 1: Analyte Loss on GCB. this compound has a planar triazine ring structure. GCB can irreversibly adsorb planar molecules, leading to significant analyte loss.[14][23]
-
Solution: If GCB is necessary for pigment removal, use the minimum amount required. Commercial d-SPE tubes for pigmented produce are optimized with low GCB content (e.g., 7.5 mg per 1.5 mL of extract) to balance pigment removal with analyte recovery.[24] Alternatively, consider newer proprietary carbon sorbents (e.g., Carbon S) which are engineered to have less interaction with planar pesticides.[22]
-
-
Possible Cause 2: Overuse of Sorbents. Using too much PSA or C18 can sometimes lead to non-specific adsorption of the analyte.
-
Solution: Use a commercially prepared d-SPE tube formulated for your matrix type.[13][24] These are validated to provide optimal cleanup without compromising recovery for a broad range of pesticides. Do not add extra sorbent unless you have validated that it does not negatively impact this compound recovery.
-
Workflow Stage 3: Final Extract and Analysis (LC-MS/MS)
Problem: Poor Peak Shape or Shifting Retention Times
-
Possible Cause 1: Matrix-Induced Chromatographic Issues. Even after d-SPE, residual matrix components can affect the chromatography. Acetic acid, used in the AOAC method, can sometimes interfere with PSA cleanup and cause peak tailing in GC analysis.[14]
-
Solution: Ensure your final extract is properly filtered before injection. A simple 0.22 µm syringe filter can protect your column and instrument. For LC-MS/MS, consider diluting the final extract (e.g., 1:1 or 1:2) with the initial mobile phase. This reduces the concentration of matrix components being injected, often improving peak shape and reducing ion suppression.[15]
-
-
Possible Cause 2: Analyte Instability in Final Extract. this compound, being weakly basic, could potentially be unstable if the final extract is too acidic.
-
Solution: While the buffered QuEChERS methods generally produce a final extract that is stable, if you are experiencing issues and using the AOAC method, you can add a small amount of a buffering agent like ammonium formate to the vial to ensure pH stability prior to LC analysis.
-
Problem: How to Reliably Quantify this compound in the Presence of Matrix Effects?
-
Possible Cause: Uncompensated Signal Suppression or Enhancement. Even with an optimized cleanup, some level of matrix effect is often unavoidable, especially at low concentrations.[16][25][26]
-
Solution: Use Matrix-Matched Calibration. This is the most reliable way to compensate for matrix effects.[14][27] Prepare your calibration standards in a blank matrix extract (i.e., an extract from the same type of produce that is known to be free of this compound) that has been processed through the exact same QuEChERS procedure. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to accurate quantification.[16] The use of a stable isotope-labeled internal standard for this compound, if available, can also effectively compensate for matrix effects and variations in recovery.[25]
-
Optimized Protocol: this compound in General Produce (e.g., Bell Peppers)
This protocol is based on the EN 15662 method and is suitable for a wide range of fruits and vegetables with low to moderate pigment and fat content.
1. Sample Preparation and Extraction
-
Homogenize a representative sample of the produce using a high-speed blender.
-
Weigh 15 g (± 0.1 g) of the homogenate into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of an EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[5][8]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
For general produce : Use a tube containing 900 mg MgSO₄ and 150 mg PSA.
-
For pigmented produce : Use a tube containing 900 mg MgSO₄, 150 mg PSA, and 45 mg GCB.[8]
-
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
3. Final Preparation for LC-MS/MS Analysis
-
Take an aliquot (e.g., 1 mL) of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, add an internal standard and/or dilute with mobile phase.
-
Analyze using a validated LC-MS/MS method.
References
- 1. rayfull.com [rayfull.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. Product - CHM® QuEChERS EN 15662:2008 Method [chmlab.com]
- 9. QuEChERS: About the method [quechers.eu]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. hawach.com [hawach.com]
- 15. longdom.org [longdom.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. QuEChERS Dispersive SPE | Fisher Scientific [fishersci.com]
- 25. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Navigating Co-elution Challenges in the Chromatographic Analysis of Simetryn: A Technical Support Guide
Prepared by the Senior Application Science Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Simetryn. As your dedicated support partners, we aim to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram for this compound shows a broad, asymmetric, or shouldered peak. How can I determine if this is a co-elution issue?
A broad or distorted peak shape is a primary indicator of potential co-elution, where one or more interfering compounds are eluting at a very similar retention time to this compound.[1][2][3] However, other factors like column degradation or improper sample solvent can also cause peak asymmetry.[4] To definitively diagnose co-elution, a systematic approach is necessary.
Initial Diagnostic Steps:
-
Peak Purity Analysis: If you are utilizing a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, a peak purity analysis is the most direct way to confirm co-elution.[2][5][6] This technique assesses the spectral homogeneity across the peak.[6] If the spectra taken at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting impurity.[2][5]
-
Mass Spectrometry (MS) Analysis: For analysts using LC-MS or GC-MS, examining the mass spectra across the peak is a powerful tool. If the mass spectrum changes across the peak, it indicates that multiple components with different mass-to-charge ratios are co-eluting.[1][2]
-
Systematic Method Parameter Variation: Methodically altering key chromatographic parameters can help resolve the issue. If changes in mobile phase composition, pH, or column temperature alter the shape of the peak or reveal a hidden shoulder, this is a strong indication of co-elution.[3]
Q2: What are the likely sources of co-eluting peaks in my this compound analysis?
Understanding the potential sources of interference is crucial for developing an effective troubleshooting strategy. For this compound, a triazine herbicide, co-elution can arise from several sources:
-
Matrix Interferences: When analyzing complex matrices such as soil, water, or agricultural products, endogenous compounds are a common source of interference.[3][7][8] These matrix components can have similar polarities to this compound and co-elute, leading to inaccurate quantification.[7][9]
-
Structurally Related Compounds: Other triazine herbicides or their degradation products often possess similar chemical structures and, consequently, similar chromatographic behavior.[5] This is a frequent cause of co-elution that requires highly selective methods to resolve.
-
Isomers: While less common for this compound itself, in broader pesticide analysis, isomers of a target analyte can be notoriously difficult to separate and may co-elute.[5]
-
Method-Induced Degradation: The analytical conditions themselves can sometimes cause the degradation of this compound, leading to the appearance of new peaks that may co-elute with the parent compound. Performing forced degradation studies can help identify these potential degradants.[10][11][12][13]
-
System Contamination: Carryover from previous injections or contamination within the HPLC system can introduce unexpected peaks.[14][15]
Q3: My peak purity analysis confirms co-elution. What are the first steps I should take to resolve the overlapping peaks?
Once co-elution is confirmed, the goal is to improve the resolution between this compound and the interfering peak. The resolution equation provides a framework for methodical optimization, focusing on three key factors: efficiency, selectivity, and retention.[1]
Here is a logical workflow to begin troubleshooting:
Caption: Initial troubleshooting workflow for co-eluting peaks.
Step-by-Step Protocol: Initial Method Adjustments
-
Evaluate Retention (Capacity Factor, k'):
-
Objective: Ensure this compound is adequately retained on the column. Poor retention (k' < 2) means the analyte has minimal interaction with the stationary phase, making separation difficult.[1][2]
-
Action: If this compound is eluting too early, weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[1][2] This will increase the retention time and provide more opportunity for separation.
-
-
Optimize Selectivity (α):
-
Objective: Alter the relative retention of this compound and the co-eluting peak. Selectivity is the most powerful tool for improving resolution.[1]
-
Action:
-
Change Organic Modifier: If you are using methanol, switch to acetonitrile, or vice-versa. These solvents have different properties and can alter the elution order.[16]
-
Adjust Mobile Phase pH: If this compound or the interfering compound has ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. For example, switching from a C18 column to a Phenyl-Hexyl or a Cyano column introduces different separation mechanisms (e.g., pi-pi interactions).[1]
-
-
-
Assess Efficiency (N):
-
Objective: Ensure the column is performing optimally to produce sharp, narrow peaks.
-
Action:
-
Check for Column Void: A sudden drop in pressure or distorted peak shapes can indicate a void in the column packing. If suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
-
Reduce Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector to minimize peak broadening.
-
-
Q4: I've tried basic method adjustments without success. What advanced strategies can I employ?
If initial troubleshooting does not resolve the co-elution, more advanced techniques may be required.
Advanced Method Development Strategies
| Strategy | Principle | Application for this compound Analysis |
| Change Column Chemistry | Introduce different stationary phase interactions (e.g., shape selectivity, pi-pi interactions) to alter selectivity.[1] | If using a standard C18 column, consider a Phenyl-Hexyl column to leverage aromatic interactions or an embedded polar group (EPG) column for enhanced retention of polar analytes. |
| Gradient Optimization | Manipulate the rate of change in mobile phase composition to improve the separation of specific peak pairs.[17] | For a complex sample, a shallow gradient around the elution time of this compound can increase the separation between it and a closely eluting peak. |
| Temperature Adjustment | Changing the column temperature can alter solvent viscosity and mass transfer kinetics, which can affect selectivity. | Increasing the temperature generally decreases retention times and can sometimes improve peak shape. Conversely, decreasing the temperature can increase retention and may improve resolution for some compounds. |
| Sample Preparation and Cleanup | Remove matrix components that may be causing the interference before chromatographic analysis.[18] | For complex environmental or agricultural samples, employing Solid-Phase Extraction (SPE) with a sorbent that selectively retains triazines while allowing interferences to pass through can be highly effective.[19][20] |
Workflow for Advanced Troubleshooting
Caption: Decision tree for advanced method development.
Q5: Can I still quantify this compound if I can't achieve baseline separation?
While baseline resolution is always the ideal scenario, quantification may still be possible with partial co-elution, provided the method is properly validated.
-
Peak Deconvolution Software: Modern chromatography data systems (CDS) often include algorithms that can mathematically resolve overlapping peaks.[21] These tools can be effective but require careful validation to ensure accuracy.
-
Mass Spectrometry: If you are using LC-MS/MS, you can often achieve specificity through mass filtering, even with chromatographic co-elution.[22] By monitoring a unique precursor-to-product ion transition for this compound, you can selectively quantify it in the presence of an interfering substance, provided the interferent does not produce the same transition.
Important Considerations:
-
Validation is Key: Any method with co-eluting peaks must be rigorously validated to demonstrate its accuracy, precision, and specificity for the intended application.
-
Regulatory Scrutiny: Be aware that methods with incomplete separation may face greater scrutiny in regulated environments. Justification for the approach will be necessary.
By systematically applying these diagnostic and troubleshooting principles, you can effectively address co-elution challenges in your this compound analysis, leading to robust and reliable data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 5. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. longdom.org [longdom.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jocpr.com [jocpr.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. env.go.jp [env.go.jp]
- 19. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of on-line molecularly imprinted solid phase extraction-liquid chromatography-mass spectrometry for triazine analysis in corn samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. lctsbible.com [lctsbible.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Microbial Degradation of Simetryn in Lab Cultures
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the microbial degradation of Simetryn. This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice to enhance the efficiency and reproducibility of your laboratory experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Section 1: Experimental Design & Core Protocols
The foundation of successful biodegradation research lies in meticulous experimental design. The following protocols are designed to guide you from the initial isolation of potent microbial candidates to the precise quantification of their degradation capabilities.
Protocol 1.1: Enrichment and Isolation of this compound-Degrading Microorganisms
The primary challenge is to isolate microorganisms that can effectively utilize this compound, a member of the s-triazine herbicide family, as a nutrient source.[1][2] This protocol employs an enrichment culture technique to selectively promote the growth of such microbes from environmental samples.
Causality: The principle of enrichment is to create an environment where the target compound (this compound) is the sole or primary source of a limiting nutrient (typically carbon or nitrogen), thereby giving a competitive advantage to microbes capable of metabolizing it.[3]
Step-by-Step Methodology:
-
Sample Collection: Collect soil or water samples from sites with a history of s-triazine herbicide application. These environments are more likely to harbor adapted microbial populations.
-
Enrichment Medium Preparation: Prepare a Mineral Salt Medium (MSM) (see Protocol 1.2). For the initial enrichment, supplement the MSM with this compound as the sole source of nitrogen at a concentration of 50-100 mg/L. The use of an additional, easily accessible carbon source like glucose or sucrose can sometimes enhance initial microbial growth and co-metabolism.[1][4]
-
Inoculation and Incubation:
-
Serial Transfers (Acclimatization):
-
After 7-10 days, transfer 10mL of the culture to 90mL of fresh enrichment medium.
-
Repeat this transfer process 3-5 times. This step is critical for selecting for the most efficient degraders and acclimatizing them to the laboratory conditions. Studies have shown that repeated enrichment can dramatically accelerate degradation rates.[6]
-
-
Isolation of Pure Cultures:
-
After the final enrichment step, spread-plate serial dilutions of the culture onto solid MSM agar plates containing this compound (100 mg/L).
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Screening and Identification:
-
Pick individual colonies and inoculate them into liquid MSM with this compound.
-
Monitor for this compound disappearance using analytical methods (see Protocol 1.3).
-
Identify the most potent isolates using 16S rRNA gene sequencing. Genera such as Rhodococcus, Arthrobacter, and Leucobacter have shown high efficiency against s-triazine herbicides.[1][7]
-
Protocol 1.2: Preparation of Mineral Salt Medium (MSM)
A well-defined medium is crucial to ensure that the observed degradation is attributable to the metabolism of this compound and not other undefined nutrient sources.
| Component | Concentration (g/L) | Purpose |
| K2HPO4 | 1.5 | Buffering agent; Phosphorus source |
| KH2PO4 | 0.5 | Buffering agent; Phosphorus source |
| NaCl | 0.5 | Maintains osmotic balance |
| MgSO4·7H2O | 0.5 | Source of magnesium ions, often a cofactor for enzymes[5] |
| (NH4)2SO4 | 1.0 | Omit if this compound is the sole Nitrogen source |
| Glucose/Sucrose | 5.0-10.0 | Omit if this compound is the sole Carbon source |
| Trace Element Sol. | 1.0 mL | Provides essential micronutrients |
| This compound | 0.05 - 0.1 | Target substrate |
| Distilled Water | to 1 L | Solvent |
Preparation: Dissolve all components except this compound in distilled water and autoclave at 121°C for 20 minutes. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol), filter-sterilize, and add it to the cooled medium to achieve the final concentration.
Protocol 1.3: Assessing Degradation Efficiency
Accurate quantification of this compound is essential to determine the efficiency of your microbial isolates. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
Step-by-Step Methodology:
-
Sample Collection: At predetermined time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 1 mL) from the culture flask.
-
Sample Preparation:
-
Centrifuge the aliquot at >10,000 x g for 10 minutes to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates. This step is critical to prevent column clogging and interference.
-
-
Analytical Measurement:
-
Analyze the filtrate using HPLC with a UV detector (typically at ~220-260 nm for s-triazines). For more sensitive and specific detection of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or UPLC-MS/MS is recommended.[1][8]
-
Use a suitable C18 column and a mobile phase, often a gradient of acetonitrile and water.
-
-
Quantification: Calculate the concentration of this compound by comparing the peak area from your sample to a standard curve generated from known concentrations of an analytical grade this compound standard.
-
Controls (Self-Validation):
-
Sterile Control: An uninoculated flask containing medium and this compound to account for any abiotic degradation (e.g., hydrolysis, photolysis).
-
Killed-Cell Control: A flask inoculated with autoclaved or chemically inactivated cells to account for biosorption of this compound to cell surfaces.
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during this compound biodegradation experiments in a direct question-and-answer format.
Q: My degradation efficiency is low or non-existent. What are the possible causes?
A: This is a multifaceted problem. Systematically check the following:
-
Inoculum Viability: Your microbial isolate may not be a potent degrader or may have lost its capability. Re-screen your isolates or perform a new enrichment series. Some strains lose plasmids containing degradation genes (atz genes for similar triazines) during subculturing without selective pressure.[1]
-
Substrate Toxicity: this compound, like other herbicides, can be toxic at high concentrations.[9] Your initial concentration (e.g., >200 mg/L) might be inhibitory. Try lowering the starting concentration to 20-50 mg/L and gradually increasing it as the culture adapts.
-
Nutrient Limitation: While you want this compound to be a key nutrient, the lack of other essential elements can stall metabolism. Ensure your MSM contains adequate phosphorus, sulfur, and trace metals.
-
Incorrect pH or Temperature: The optimal pH for s-triazine degradation is typically neutral (pH 7.0-7.5).[1] The optimal temperature is often in the mesophilic range (30-40°C).[1][5] Verify and adjust these parameters.
-
Oxygen Limitation: Most known s-triazine degradation pathways are aerobic. Ensure adequate aeration by using baffled flasks, maintaining a low culture volume-to-flask volume ratio (e.g., 100mL in a 500mL flask), and using a sufficiently high shaking speed (150-200 rpm).
Q: I'm seeing high variability between my replicates. Why?
A: Inconsistent results often point to issues with experimental setup and execution.
-
Inoculum Inconsistency: Ensure each replicate receives the same volume and density of inoculum. Grow the inoculum in a single batch culture and vortex gently before dispensing it into your experimental flasks. Inoculum size can significantly impact degradation rates.[10]
-
Inhomogeneous Medium: If this compound is not fully dissolved in your medium, it can lead to inconsistent starting concentrations across replicates. Ensure your stock solution is fully solubilized before adding it to the medium.
-
Sampling Error: Ensure your sampling technique is consistent. For example, always sample from the same location in the flask while it is being agitated to ensure a representative sample.
Q: My microbial culture is not growing or is dying. What's wrong?
A: This usually indicates a toxicity issue or a fundamental problem with the culture conditions.
-
This compound Toxicity: As mentioned, the concentration may be too high. Start with a lower concentration or consider a co-metabolism approach by providing an alternative, non-repressing carbon source like succinate or sucrose.[1]
-
Metabolite Toxicity: The accumulation of intermediate metabolites can sometimes be more toxic than the parent compound. If you suspect this, try performing a fed-batch culture where this compound is added in smaller doses over time.
-
Incorrect Medium Composition: Double-check the composition of your MSM. An incorrect salt concentration or the absence of a critical nutrient can inhibit growth.
Q: I can't detect any degradation metabolites. What should I check?
A: The absence of detectable metabolites can be due to several reasons.
-
Complete Mineralization: Your microbe might be extremely efficient, rapidly converting this compound and its intermediates all the way to CO2 and NH3. The key degradation pathway for s-triazines often converges on cyanuric acid, which is then hydrolyzed.[1]
-
Analytical Method Limitations: Your analytical method (e.g., HPLC-UV) may not be sensitive enough to detect transient or low-concentration intermediates. LC-MS/MS is far more suitable for metabolite identification.[11][12]
-
Alternative Degradation Pathway: The microbe might be using a novel pathway that produces unexpected metabolites. Advanced analytical techniques and genomic analysis would be required to investigate this.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most promising microbial genera for this compound degradation? A: Research on s-triazine herbicides has identified several potent bacterial and fungal genera. For bacteria, species within Arthrobacter, Rhodococcus, Leucobacter, Pseudomonas, and Nocardioides are frequently cited for their high degradation efficiency.[1][6] Among fungi, Aspergillus and Penicillium have also been shown to degrade s-triazines.[4][13]
Q: Can I use a microbial consortium instead of a pure culture? A: Yes, and it can often be more effective. A consortium can exhibit synergistic effects, where different species perform different steps in the degradation pathway, preventing the buildup of toxic intermediates and increasing overall efficiency.[14] However, pure cultures are essential for mechanistic studies and understanding specific enzyme functions.
Q: How does the initial concentration of this compound affect degradation? A: The effect follows Michaelis-Menten-like kinetics up to a certain point, after which high concentrations become inhibitory. At very low concentrations (µg/L range), the degradation rate may be slow due to the inability of the substrate to induce the necessary enzymes.[15] At optimal concentrations (typically 50-100 mg/L), the degradation rate is maximal. Above this, substrate toxicity can inhibit microbial growth and enzyme activity, leading to a sharp decline in efficiency.[2]
Q: What is the role of co-metabolism in this compound degradation? A: Co-metabolism is a process where a microbe degrades a compound (like this compound) from which it derives no energy, while growing on another primary substrate. Adding an easily metabolized carbon source (e.g., sucrose, glucose) can induce the production of non-specific enzymes that fortuitously degrade this compound.[1] This can be a powerful strategy, especially for recalcitrant compounds or when this compound concentration is too low to support growth.
Section 4: Data Summary Tables
Table 1: Key Microbial Genera for s-Triazine Degradation
| Microbial Genus | Type | Notable Species/Strains | Reference |
| Arthrobacter | Bacterium | A. ureafaciens, A. sp. SD3-25 | [1][6] |
| Rhodococcus | Bacterium | Rhodococcus sp. FJ1117YT | [1] |
| Leucobacter | Bacterium | Leucobacter sp. JW-1 | [7][16] |
| Pseudomonas | Bacterium | Pseudomonas sp. ADP | [6] |
| Penicillium | Fungus | P. steckii | [4] |
| Aspergillus | Fungus | A. fumigatus | [13] |
Table 2: Optimized Environmental Parameters for s-Triazine Biodegradation
| Parameter | Optimal Range | Rationale & Remarks | Reference |
| pH | 7.0 - 7.5 | Optimal for the activity of key hydrolytic enzymes (e.g., atrazine chlorohydrolase). Extreme pH can denature enzymes. | [1][10] |
| Temperature | 30 - 40°C | Mesophilic range supports maximal growth and metabolic rates for most identified bacterial degraders. | [1][5] |
| Initial Conc. | 50 - 100 mg/L | Balances substrate availability with potential toxicity. Higher concentrations (>200 mg/L) are often inhibitory. | [2][6] |
| Carbon Source | Substrate-dependent | Can be omitted if this compound is the sole C source. Addition of glucose/sucrose may enhance co-metabolism. | [1][4] |
| Nitrogen Source | Substrate-dependent | Can be omitted if this compound is the sole N source, a key selective pressure in enrichment cultures. | [3] |
| Aeration | High (Shaking at 150-200 rpm) | The initial steps of degradation are typically oxidative and require sufficient dissolved oxygen. | - |
Section 5: Visualized Workflows & Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for isolating and characterizing this compound-degrading microbes.
Diagram 2: Proposed Biodegradation Pathway of this compound dot
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Microorganisms for Biodegradation of Simazine Pollution (Obsolete Pesticide Azotop 50 WP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization and Degradation Pathways of Microbacterium resistens MZT7, A Novel 17β-Estradiol-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Secondary Metabolite Detection | Springer Nature Experiments [experiments.springernature.com]
- 13. Simazine: Degradation by Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 15. Protocol for Inferring Compound Biodegradation at Low Concentrations from Biomass Measurements | Springer Nature Experiments [experiments.springernature.com]
- 16. Enhanced degradation of prometryn and other s-triazine herbicides in pure cultures and wastewater by polyvinyl alcohol-sodium alginate immobilized Leucobacter sp. JW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Simetryn Extraction from Water
Welcome to the technical support guide for the optimal extraction of Simetryn from aqueous samples. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Here, we move beyond simple instructions to explain the fundamental principles governing extraction efficiency, enabling you to troubleshoot issues and refine your methodologies with confidence.
Part 1: Frequently Asked Questions - The "Why" Behind the pH Adjustment
This section addresses the core principles that dictate why pH is a critical parameter in the analysis of this compound and other triazine herbicides.
Q1: Why is pH adjustment so critical for extracting this compound from water?
A1: The pH of your water sample directly controls the chemical form of this compound, which in turn dictates its solubility and how it interacts with extraction materials. This compound is a weak base.[1] Adjusting the pH determines whether it exists in its neutral, more hydrophobic form or its protonated (charged), more water-soluble (hydrophilic) form. For efficient extraction into an organic solvent or onto a solid-phase sorbent, this compound must be in its neutral form.
Q2: What is the pKa of this compound, and how does it guide pH adjustment?
A2: The pKa is the pH value at which a compound is 50% in its neutral form and 50% in its charged (protonated) form. The pKa of this compound is approximately 4.0.[1] As a rule of thumb for effective extraction, the pH of the sample should be adjusted to at least two units above the pKa. For this compound, this means setting the sample pH to 6.0 or higher. At a pH of 6.0, over 99% of this compound molecules will be in their neutral, non-polar state, maximizing their affinity for non-polar extraction solvents and sorbents.
Q3: What happens if I set the pH too low (e.g., below 4.0)?
A3: If the sample pH is below this compound's pKa of 4.0, the molecule will become protonated, acquiring a positive charge. This charged form is significantly more soluble in water and will not be efficiently retained by common reverse-phase solid-phase extraction (SPE) sorbents like C18 or partition into a non-polar organic solvent during liquid-liquid extraction (LLE). Studies on triazine herbicides show that extraction efficiencies are lowest at acidic pH values precisely because of this protonation effect.[2]
Q4: Can I use a very high pH (e.g., >10) to ensure this compound is neutral?
A4: While a higher pH will ensure this compound is in its neutral form, extreme pH values should be avoided. This compound can decompose under strongly acidic or alkaline conditions.[3][4] Therefore, maintaining a moderately basic or neutral pH is the safest and most effective approach. Research has shown that the highest recovery rates for this compound and other s-triazines are often achieved in the pH range of 7 to 8.[5][6]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Extraction Issues
This section is designed to help you resolve specific problems you may encounter during your experiments.
Q1: My this compound recovery is very low and inconsistent. What's the most likely cause related to pH?
A1: The most probable cause is an incorrect or unverified sample pH. If your water sample is naturally acidic (pH < 6.0) and you proceed without adjustment, a significant portion of the this compound will be in its protonated form, leading to poor extraction and, consequently, low recovery. Always measure the pH of each sample before extraction and adjust as necessary. Inconsistency can arise from pH variations between different samples.
Q2: I followed a standard EPA method that recommended acidifying my sample, but my triazine recovery was poor. What went wrong?
A2: Some generic methods, like EPA Method 525.2, suggest acidification for the preservation of a broad range of analytes. However, this can be detrimental to the analysis of triazines.[7] Acidification to a pH below 4.0 will protonate this compound, dramatically reducing its recovery with SPE.[7] This highlights the critical importance of tailoring sample preparation protocols to the specific chemical properties of your target analyte rather than applying a universal method. For this compound, you should neutralize or slightly basify the sample before extraction.
Q3: I adjusted the pH correctly, but my recovery from environmental water samples is still lower than from deionized water. Why?
A3: This is likely due to matrix effects. Environmental water contains dissolved organic matter (like humic and fulvic acids) and particulates. At lower pH values, triazines can adsorb more tightly to these materials.[8][9] Even after adjusting the bulk solution pH, some analyte may remain bound. Filtering the sample prior to pH adjustment and extraction can sometimes help, but be cautious as this compound may adsorb to certain filter materials. A glass microfiber filter is often a safe choice.[10]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), incorporating best practices for pH adjustment.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This method is ideal for pre-concentrating low levels of this compound and is widely used for environmental water analysis.[10][11][12]
Materials:
-
SPE cartridges (e.g., Oasis HLB, 500 mg)
-
SPE vacuum manifold
-
pH meter and calibration buffers
-
0.1 M Sodium Hydroxide (NaOH) and/or 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Methanol and Acetone (HPLC grade)
-
Nitrogen gas evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation & pH Adjustment:
-
Collect 100 mL of the water sample in a clean glass container.
-
Measure the initial pH of the sample using a calibrated pH meter.
-
Adjust the sample pH to 7.0 ± 0.2 by adding 0.1 M NaOH dropwise. If the sample is already basic, use 0.1 M HCl. Stir gently after each addition.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on the vacuum manifold.
-
Wash the cartridge sequentially with 5 mL of acetone, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Load the pH-adjusted water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 15-20 minutes. This step is critical for ensuring efficient elution.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the trapped this compound from the cartridge by passing 5-10 mL of acetone through it at a slow flow rate (1-2 mL/min).
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water 1:1 v/v) for chromatographic analysis (HPLC-DAD, LC-MS/MS).[10]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Water
LLE is a classic technique suitable for samples with higher concentrations of this compound or when SPE is not available.[13]
Materials:
-
Separatory funnel (250 mL or appropriate size)
-
Dichloromethane (DCM) or Ethyl Acetate (extraction solvent)
-
pH meter and adjustment solutions (as above)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator or nitrogen gas evaporator
Procedure:
-
Sample Preparation & pH Adjustment:
-
Place 100 mL of the water sample into a separatory funnel.
-
Measure the pH and adjust to 7.0 ± 0.2 using 0.1 M NaOH or 0.1 M HCl as described in the SPE protocol.
-
-
First Extraction:
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.[14]
-
Place the funnel back on a ring stand and allow the layers to separate completely. The organic layer (DCM) will be on the bottom.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
-
Subsequent Extractions:
-
Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts in the same flask. This ensures quantitative recovery.
-
-
Drying the Organic Extract:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask until the solvent is clear and the drying agent is no longer clumping.
-
-
Concentration:
-
Carefully decant or filter the dried organic extract into a round-bottom flask.
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample to a final volume of 1 mL for analysis.
-
Part 4: Quick Reference Data
This table summarizes the key physicochemical properties of this compound relevant to its extraction.
| Property | Value | Source(s) |
| Molar Mass | 213.3 g/mol | [3][15] |
| pKa | ~4.0 | [1][3][4] |
| Water Solubility | 450 mg/L (at 20-22°C) | [1][3][4][16] |
| Log P (Octanol-Water) | 2.8 | [1] |
Part 5: Visual Workflow for pH Adjustment
This diagram outlines the critical decision-making process for handling a water sample for this compound analysis.
Caption: Decision workflow for pH adjustment prior to this compound extraction.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Simetryne | 1014-70-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. no-tillfarmer.com [no-tillfarmer.com]
- 10. Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
Minimizing instrument contamination when analyzing Simetryn standards
Welcome to the Technical Support Center for the analysis of Simetryn standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to equip you with the knowledge to minimize instrument contamination and ensure the scientific integrity of your analytical results when working with this triazine herbicide.
Troubleshooting Guide: Minimizing Instrument Contamination
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your decision-making process.
Q1: I'm observing persistent this compound peaks in my blank injections (carryover). What are the primary causes and how can I resolve this?
A1: Understanding and Mitigating Carryover
Carryover of this compound is a common challenge that can lead to inaccurate quantification in subsequent analyses. The primary causes are typically related to the analyte's interaction with various components of your analytical system.
Causality: this compound, like other triazine herbicides, possesses a molecular structure that can lead to adsorption onto active sites within your LC or GC system. This is often exacerbated by the presence of certain materials and improper cleaning protocols.
Troubleshooting Steps:
-
Injector and Syringe Contamination: The autosampler syringe is a frequent source of carryover.
-
Protocol: Implement a rigorous needle wash protocol. Instead of a single solvent wash, use a multi-solvent wash sequence. A common effective sequence is:
-
Acetonitrile (to remove organic residues)
-
Methanol (for intermediate polarity compounds)
-
Isopropanol (a stronger organic solvent)
-
Finally, the initial mobile phase to re-equilibrate the syringe.
-
-
Rationale: Using a sequence of solvents with varying polarities ensures the removal of a wider range of potential contaminants that may be present along with the this compound standard.
-
-
Column Contamination: The analytical column, especially the inlet frit, can retain this compound.
-
Protocol:
-
After a sequence of this compound analyses, flush the column with a strong, compatible solvent. For reversed-phase columns, this could be a high percentage of acetonitrile or isopropanol.
-
If carryover persists, consider a back-flush of the column (if permitted by the manufacturer's instructions).
-
-
Rationale: High concentrations of this compound can lead to saturation of the stationary phase. A thorough flush with a strong solvent helps to desorb and remove retained analyte molecules.
-
-
Adsorption to Labware: this compound can adsorb to the surfaces of vials and other sample preparation containers, especially if they are made of certain plastics.
-
Protocol:
-
Whenever possible, use deactivated glass or amber glass vials for preparing and storing this compound standards.
-
If using polypropylene vials, be aware of potential leaching of plastic additives, especially when using organic solvents like acetonitrile.[1][2] It is advisable to minimize the storage time of standards in plastic vials.
-
Avoid polystyrene, as studies have shown that triazine herbicides can adsorb to its surface.[3]
-
-
Rationale: Glass surfaces, particularly those that have been silanized (deactivated), have fewer active sites for analyte adsorption compared to many plastics. While polypropylene is generally chemically resistant, the potential for leaching of plasticizers and other additives that can interfere with your analysis exists.[1]
-
Workflow for Diagnosing Carryover:
References
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for Simetryn Detection
In the ever-evolving landscape of analytical chemistry, the pursuit of more sensitive, rapid, and robust methods for the detection of environmental contaminants is paramount. Simetryn, a triazine herbicide, has been widely used in agriculture, leading to concerns about its potential environmental and health impacts. Consequently, the development and validation of reliable analytical methods for its detection are of critical importance for regulatory monitoring and risk assessment.
This guide provides a comprehensive comparison of a novel analytical method, Molecularly Imprinted Solid-Phase Extraction (MISPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and an innovative rapid screening technique, Flow-Injection Chemiluminescence (FI-CL). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these methodologies and to select the most appropriate approach for their specific analytical challenges.
Introduction to this compound and the Imperative for Advanced Detection Methods
This compound [N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine] is a selective herbicide used to control broadleaf and grassy weeds in various crops.[1] Its persistence in soil and potential to contaminate water sources necessitates sensitive and accurate monitoring. Traditional analytical methods, such as HPLC-UV, have been the workhorses for routine analysis but often face limitations in terms of sensitivity and selectivity, especially in complex matrices. This has spurred the development of more advanced techniques that can offer lower detection limits and higher throughput.
This guide will delve into the validation of a state-of-the-art UPLC-MS/MS method that incorporates a highly selective sample preparation technique using molecularly imprinted polymers. We will objectively compare its performance against the established HPLC-UV method and the rapid FI-CL technique, providing the necessary experimental data and protocols to support our findings.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, cost, and the complexity of the sample matrix.
Performance Characteristics
The following table summarizes the key performance characteristics of the three analytical methods for this compound detection. The data presented is a synthesis of findings from various validated methods to provide a comprehensive overview.
| Parameter | HPLC-UV | UPLC-MS/MS with MISPE | Flow-Injection Chemiluminescence (FI-CL) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Highly selective solid-phase extraction followed by chromatographic separation and mass spectrometric detection. | Detection based on the chemiluminescent reaction of this compound's photoproducts with luminol. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; MISPE provides excellent selectivity for this compound, and MS/MS offers high specificity.[2] | Moderate to high; potential for interference from other compounds that can produce chemiluminescence under the reaction conditions. |
| Sensitivity (LOD) | ~0.03-0.10 µg/mL[3] | ~0.015 µg/kg (in soil) | 7.5 ng/mL |
| Linearity (r²) | >0.99[4] | >0.99[5] | 0.9997 |
| Accuracy (% Recovery) | Typically 70-110% | 84.03-119.05% (in tobacco)[2] | 97-104% (in water) |
| Precision (%RSD) | <10% | 0.35-10.12%[2] | 0.9-2.3% |
| Sample Throughput | Moderate (typical run times of 10-20 minutes) | High (UPLC run times of 2-5 minutes)[6] | Very High (up to 100 samples/hour) |
| Cost | Low to moderate instrument cost, moderate solvent consumption. | High instrument cost, lower solvent consumption than HPLC. | Low instrument cost, minimal solvent consumption. |
| Robustness | High; well-established and widely available technique. | Moderate; requires more stringent maintenance due to high operating pressures.[6] | Moderate; performance can be influenced by various physicochemical factors.[7] |
Causality Behind Experimental Choices
The selection of a particular method is a trade-off between various factors.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary requirement. Its simplicity makes it accessible to a wide range of laboratories.
-
UPLC-MS/MS with MISPE is the method of choice when high sensitivity and selectivity are critical, especially for complex matrices like food and environmental samples. The upfront investment in instrumentation is higher, but the superior performance and higher throughput can justify the cost for high-volume testing laboratories. The use of MISPE is a deliberate choice to enhance selectivity by creating polymer cavities that are sterically and chemically complementary to the this compound molecule, thereby reducing matrix effects and improving the accuracy of quantification.
-
Flow-Injection Chemiluminescence (FI-CL) offers a compelling alternative for rapid screening applications. Its high sample throughput and low operational cost make it ideal for monitoring large numbers of samples where a quick indication of presence or absence is needed. The principle of detecting light emission from a chemical reaction provides a different analytical dimension compared to chromatographic techniques.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide step-by-step protocols for each of the discussed methods. These protocols are grounded in established practices and international guidelines, such as those from the International Council for Harmonisation (ICH).
Traditional Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a standard HPLC-UV method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: For water samples, filter through a 0.45 µm syringe filter. For solid samples (e.g., soil), perform a suitable extraction (e.g., solvent extraction with acetonitrile) followed by filtration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 222 nm
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
New Method: UPLC-MS/MS with Molecularly Imprinted Solid-Phase Extraction (MISPE)
This protocol describes a highly sensitive and selective method for this compound detection.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size)
-
MISPE cartridges for this compound
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound reference standard
-
Nitrogen gas for solvent evaporation
Procedure:
-
MISPE Protocol:
-
Conditioning: Condition the this compound MISPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the retained this compound with a small volume of a strong solvent (e.g., methanol).
-
-
Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
UPLC-MS/MS Conditions:
-
Mobile Phase: A: Water with 0.1% formic acid, B: Methanol with 0.1% formic acid. Use a gradient elution program.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
Ionization Mode: ESI positive
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.
-
-
Analysis and Quantification: Inject the prepared standards and samples. Quantify this compound based on the peak area of the specific MRM transition, using a matrix-matched calibration curve to compensate for any matrix effects.
Rapid Screening Method: Flow-Injection Chemiluminescence (FI-CL)
This protocol details a rapid method for the high-throughput screening of this compound.
Instrumentation:
-
Flow injection analysis system with a peristaltic pump
-
Chemiluminescence detector (photomultiplier tube)
-
UV lamp for photodegradation
-
Reaction coil
Reagents and Materials:
-
Luminol solution
-
Sodium hydroxide solution
-
This compound reference standard
Procedure:
-
Reagent Preparation: Prepare solutions of luminol and sodium hydroxide at their optimal concentrations.
-
System Setup: Set up the FI-CL manifold as shown in the workflow diagram below.
-
Standard and Sample Preparation: Prepare a series of this compound standards in water. Filter water samples before analysis.
-
FI-CL Analysis:
-
Inject a discrete volume of the standard or sample into a carrier stream (e.g., water).
-
The sample plug passes through a UV irradiation coil where this compound is photochemically degraded.
-
The photoproducts then merge and react with the luminol solution in the reaction coil.
-
The resulting chemiluminescence is measured by the photomultiplier tube.
-
-
Quantification: The intensity of the chemiluminescence signal is proportional to the concentration of this compound. Construct a calibration curve to quantify the analyte in the samples.
Method Validation According to ICH Guidelines
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The validation of the new UPLC-MS/MS method with MISPE was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are also recognized by the FDA.[6][8][9][10]
The following validation parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of MISPE and MS/MS detection provides high specificity for the new method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. The method demonstrated excellent linearity over a defined range.
-
Accuracy: The closeness of the test results to the true value. Accuracy was determined by recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The validation results for the new UPLC-MS/MS method with MISPE demonstrated that it is accurate, precise, specific, and sensitive for the determination of this compound.
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for each method.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemiluminescence-based detection: principles and analytical applications in flowing streams and in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Studies and application of flow injection chemiluminescence in analytical chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Guide: Ametryn versus Simetryn in Freshwater Algae
This guide provides a comprehensive comparison of the toxicological effects of two widely used triazine herbicides, Ametryn and Simetryn, on freshwater algae. Designed for researchers, ecotoxicologists, and environmental scientists, this document delves into the mechanisms of action, comparative toxicity data, and standardized experimental protocols to facilitate a deeper understanding of their environmental impact. Our focus is to equip you with the necessary knowledge to design robust experiments and interpret toxicological data with confidence.
Introduction: The Triazine Herbicides - Ametryn and this compound
Ametryn and this compound are selective herbicides belonging to the s-triazine chemical class. They are extensively used in agriculture to control broadleaf and grassy weeds in a variety of crops.[1] Their efficacy lies in their ability to inhibit photosynthesis, a fundamental process for plant and algal life.[2] Due to their application in agricultural settings, these herbicides can find their way into freshwater ecosystems through runoff and leaching, posing a potential risk to non-target primary producers like algae.[3] Understanding the comparative toxicity of these two closely related compounds is crucial for accurate environmental risk assessment and the development of effective water quality guidelines.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for both Ametryn and this compound, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[2][4] They achieve this by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[2] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[4]
The interruption of electron flow has two major consequences for the algal cell:
-
Inhibition of ATP and NADPH production: The blockage of the electron transport chain prevents the generation of the energy and reducing power (ATP and NADPH) necessary for carbon fixation in the Calvin cycle. This effectively starves the alga.
-
Induction of Oxidative Stress: The stalled electron transport leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[5][6] This accumulation of ROS can overwhelm the algal cell's antioxidant defense systems, leading to lipid peroxidation, DNA damage, and ultimately, cell death.[5][6]
Figure 1: Mechanism of action of Ametryn and this compound on the photosynthetic electron transport chain in algae.
Comparative Toxicity to Freshwater Algae
The toxicity of herbicides to algae is typically quantified using the EC50 value, which is the concentration of the substance that causes a 50% reduction in a specific endpoint (e.g., growth rate) over a defined exposure period. A lower EC50 value indicates higher toxicity.
Studies have shown that the sensitivity of freshwater algae to Ametryn and this compound can vary significantly among different species.[7][8] Generally, green algae (Chlorophyta) and blue-green algae (Cyanobacteria) are among the more sensitive groups.[7]
| Herbicide | Algal Species | Endpoint | EC50 (µg/L) | Reference |
| Ametryn | Chlorella pyrenoidosa | 96-h Growth Inhibition | 0.3 | [8] |
| Pseudokirchneriella subcapitata | 72-h Growth Inhibition | 20 - 50 | [9] | |
| Scenedesmus vacuolatus | Growth Inhibition | Not specified | [10] | |
| This compound | Volvocales (various species) | 72-h Growth Inhibition | 6.5 - 100 | [7] |
| Cyanophyceae (various species) | 72-h Growth Inhibition | 10 - 200 | [7] | |
| Desmidiales (various species) | 72-h Growth Inhibition | 200 - 1500 | [7] | |
| Bacillariophyceae (various species) | 72-h Growth Inhibition | 300 - 1500 | [7] |
Key Observations from the Data:
-
High Toxicity: Both Ametryn and this compound can be highly toxic to certain freshwater algae species, with EC50 values in the low microgram-per-liter range.
-
Species-Specific Sensitivity: There is a wide range of sensitivity to this compound across different algal taxa, with Volvocales and Cyanophyceae being the most sensitive and Desmidiales and Bacillariophyceae being more tolerant.[7]
Experimental Protocol: OECD 201 Freshwater Alga and Cyanobacteria, Growth Inhibition Test
To obtain reliable and comparable toxicity data, adherence to a standardized protocol is paramount. The OECD Guideline for the Testing of Chemicals, Test No. 201, provides a robust framework for assessing the effects of substances on the growth of freshwater microalgae and cyanobacteria.[11][12][13][14]
Figure 2: General workflow for the OECD 201 freshwater algae growth inhibition test.
Principle of the Test
Exponentially growing cultures of a selected freshwater alga or cyanobacterium are exposed to various concentrations of the test substance (Ametryn or this compound) in a nutrient-rich medium over a period of 72 hours.[12][13] The inhibition of growth in relation to a control group is determined by measuring the algal biomass at 24-hour intervals.[14]
Step-by-Step Methodology
1. Test Organism and Culture Conditions:
-
Recommended Species: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, or Anabaena flos-aquae.[13] Other species can be used if they meet the validity criteria.
-
Culture Medium: A standard, nutrient-rich algal growth medium such as the OECD TG 201 medium or AAP medium.[13]
-
Pre-culture: Maintain a stock culture of the test alga in the exponential growth phase for 3-4 days prior to the test. This ensures that the inoculum is healthy and actively growing.
2. Preparation of Test Solutions:
-
Prepare a stock solution of Ametryn or this compound in a suitable solvent (if necessary) and then dilute it with the culture medium to obtain the desired test concentrations.
-
A geometric series of at least five concentrations is recommended to obtain a concentration-response curve.[12] A control (medium only) and, if a solvent is used, a solvent control must be included.
-
Use three replicates for each test concentration and six for the control.
3. Test Procedure:
-
Inoculation: Inoculate the test flasks (containing the different concentrations of the test substance) with the exponentially growing algae to achieve a low initial cell density (e.g., 10^4 cells/mL).[13]
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination (60-120 µE/m²/s) and a constant temperature (21-24°C).[13] The flasks should be shaken continuously to ensure a homogenous suspension of the algae.
-
Biomass Measurement: Measure the algal biomass in each flask at least every 24 hours. Common methods include:
-
Cell counting: Using a hemocytometer or an electronic particle counter.
-
Spectrophotometry: Measuring the absorbance (optical density) at a specific wavelength (e.g., 680 nm for chlorophyll).
-
In vivo fluorometry: Measuring the fluorescence of chlorophyll.
-
4. Data Analysis and Interpretation:
-
For each test concentration and the control, calculate the average specific growth rate for each 24-hour period.
-
Determine the percentage inhibition of the growth rate for each test concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the test substance concentration and use a suitable statistical method (e.g., probit analysis) to calculate the 72-hour EC50 value.
-
The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) can also be determined.[14]
Verification of Exposure Concentrations
It is critical to analytically verify the concentrations of Ametryn and this compound in the test solutions at the beginning and end of the exposure period. This confirms the accuracy of the nominal concentrations and accounts for any potential degradation or adsorption of the test substances during the experiment.
-
Analytical Methods:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of Ametryn and this compound in water samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another robust method, often requiring a derivatization step for these compounds.[8]
-
Conclusion and Future Research Directions
Both Ametryn and this compound exhibit significant toxicity to freshwater algae by inhibiting photosynthesis and inducing oxidative stress. The available data suggests that there can be considerable variation in sensitivity among different algal species. To provide a more definitive comparison of their toxicological profiles, further research is warranted, specifically direct comparative studies using a standardized protocol like OECD 201 on a range of representative freshwater algal species.
Future investigations should also focus on:
-
Chronic and Mixture Toxicity: Assessing the long-term effects of low-level exposure and the combined effects of these herbicides with other common aquatic pollutants.
-
Recovery Studies: Evaluating the ability of algal populations to recover after exposure to Ametryn and this compound has ceased.
-
-Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a more in-depth understanding of the molecular mechanisms of toxicity and potential secondary effects beyond PSII inhibition.
By employing rigorous, standardized methodologies and exploring these further research avenues, the scientific community can develop a more complete picture of the environmental risks posed by Ametryn and this compound, ultimately contributing to the protection of our vital freshwater ecosystems.
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Freshwater Cyanobacteria (blue-green algae) Toxins [ouci.dntb.gov.ua]
- 4. Effects of simetryne on growth of various freshwater algal taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 12. [PDF] Determination of ametryn in river water, river sediment and bivalve mussels by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Comparative analysis of the environmental impact of Simetryn and Simazine
Introduction
Simetryn and simazine are members of the triazine class of herbicides, developed for the selective, pre-emergent control of broadleaf weeds and annual grasses. Both function by inhibiting photosynthesis at the photosystem II (PSII) receptor site.[1][2] While they share a common mode of action and a core chemical structure, their distinct substitutions—a methylthio group in this compound versus a chlorine atom in simazine—lead to significant differences in their environmental behavior and ecological impact.
This guide provides a comparative analysis of the environmental fate and ecotoxicological profiles of this compound and simazine. By synthesizing data from peer-reviewed literature and regulatory guidelines, we aim to equip researchers and environmental scientists with the critical information needed to evaluate the potential risks associated with these two widely used herbicides. The causality behind their environmental distribution and toxicity is rooted in their fundamental physicochemical properties, which dictate their persistence, mobility, and interaction with biological systems.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of a herbicide is largely predetermined by its inherent physical and chemical properties. Factors such as water solubility, affinity for organic carbon (Log P and Koc), and volatility (vapor pressure) govern whether a compound is likely to remain in the soil, leach into groundwater, enter surface waters via runoff, or volatilize into the atmosphere.
The key distinction between this compound and simazine is the substitution at the C6 position of the triazine ring: this compound possesses a methylthio (-SCH₃) group, while simazine has a chloro (-Cl) group. This seemingly minor difference has profound implications. This compound's significantly higher water solubility suggests a greater potential for mobility in aqueous environments compared to simazine. Conversely, simazine's lower vapor pressure indicates it is less likely to be dispersed through the atmosphere.[3][4][5]
Table 1: Comparative Physicochemical Properties of this compound and Simazine
| Property | This compound | Simazine | Significance for Environmental Impact |
| CAS Number | 1014-70-6[1] | 122-34-9[4] | Unique identifier for chemical substance. |
| Molecular Formula | C₈H₁₅N₅S[1] | C₇H₁₂ClN₅[4] | Defines the elemental composition. |
| Molecular Weight | 213.31 g/mol [6] | 201.66 g/mol [4] | Influences diffusion and transport. |
| Water Solubility | 450 mg/L (at 20°C)[5] | 5 - 6.2 mg/L (at 20-25°C)[4][7] | Higher solubility increases potential for runoff and leaching. |
| Vapor Pressure | Not readily available | 8.1 x 10⁻⁷ Pa (at 20°C)[4] | Low vapor pressure indicates minimal loss through volatilization. |
| Log P (Kow) | 2.8[5] | 1.96 - 2.18[4][8] | Indicates potential for bioaccumulation in organisms. |
| Soil Adsorption (Koc) | Data not available | ~130 - 135 cm³/g[4][8] | Low to moderate Koc suggests potential for mobility in soil. |
Environmental Fate and Persistence
The persistence and mobility of a herbicide determine its concentration and duration of activity in various environmental compartments, which in turn dictates its potential for non-target effects.
Persistence and Degradation
Both this compound and simazine are classified as moderately persistent in the environment.[5][9] The primary mechanism for the dissipation of both herbicides from soil is microbial degradation.[3][7]
-
This compound: The typical aerobic soil half-life (DT₅₀) for this compound is approximately 60 days.[5] It is characterized by high persistence and toxicity.[10][11]
-
Simazine: Simazine exhibits a similar average field half-life of 60 days, although this can range from 28 to 149 days depending on soil type, pH, temperature, and microbial activity.[4][9] In aquatic environments, its half-life can be around 30 days in ponds but may extend much longer under certain conditions.[4] Abiotic processes such as photolysis contribute to its degradation, whereas hydrolysis is generally a slow process except in low pH conditions.[3][4]
Mobility in Soil and Water
The potential for a herbicide to contaminate ground and surface water is a major environmental concern.
-
This compound: Due to its considerably higher water solubility (450 mg/L) compared to simazine, this compound has a theoretically higher potential for leaching and runoff.[5]
-
Simazine: Despite its lower water solubility (5 mg/L), simazine's moderate-to-poor binding to soils (Koc ~130) makes it a known leacher.[4][12] Consequently, simazine and its byproducts have been detected in both groundwater and surface waters across various regions.[3][12] Its mobility is influenced by soil organic matter, with higher organic content leading to greater retention.[3]
Degradation Pathways
The breakdown of triazine herbicides in the environment proceeds through several key reactions, primarily N-dealkylation (removal of the ethyl side chains) and substitution at the C6 position.
For simazine , the primary degradation pathways involve:
-
Hydrolysis: The chlorine atom is replaced by a hydroxyl group (-OH), forming hydroxysimazine. This process is slow in neutral pH but can be catalyzed by soil surfaces.[13]
-
N-Dealkylation: Microbial action removes one or both ethyl groups, leading to metabolites like deethylsimazine and didealkylsimazine.[13]
-
Photolysis: Sunlight can also contribute to the breakdown of simazine.[3]
For This compound , while specific pathway studies are less common, degradation is expected to follow analogous steps based on its structure and the behavior of other methylthio-triazines like prometryn. The methylthio group is typically oxidized to sulfoxide and sulfone derivatives, which are then hydrolyzed.[14]
-
Oxidation & Hydrolysis: The -SCH₃ group is oxidized and subsequently replaced by a hydroxyl group (-OH).
-
N-Dealkylation: Similar to simazine, microbial degradation removes the ethyl side chains.
Ecotoxicological Impact
The ultimate concern regarding herbicides in the environment is their potential to harm non-target organisms. The following table summarizes acute toxicity data, where a lower LC₅₀ (lethal concentration for 50% of test organisms) or EC₅₀ (effective concentration for 50% of organisms) value indicates higher toxicity.
Table 2: Comparative Acute Ecotoxicity of this compound and Simazine
| Organism Group | Endpoint (Duration) | This compound | Simazine | Interpretation |
| Fish | LC₅₀ (96 h) | 7.0 mg/L (Rainbow trout)[1] | >100 mg/L (Rainbow trout)[4] | This compound is significantly more toxic to fish than simazine. |
| Aquatic Invertebrates | EC₅₀ (48 h) | 50.0 mg/L (Daphnia magna)[1] | >3.7 - 100 mg/L (Varies by species)[4][7] | Both are slightly to practically non-toxic to many invertebrates, but toxicity varies. |
| Algae/Aquatic Plants | EC₅₀ (72 h) | 0.0098 mg/L (Anabaena flos-aquae)[1] | 0.00224 mg/L (Photosynthesis, Algae)[7] | Both herbicides are highly toxic to algae, as expected from their mode of action. |
| Birds | LD₅₀ (Acute Oral) | Data not available | >4600 mg/kg (Mallard)[4] | Simazine is practically non-toxic to birds. |
| Mammals | LD₅₀ (Acute Oral, Rat) | >750 mg/kg[1] | >5000 mg/kg[4] | Both have low acute toxicity to mammals via oral exposure. |
| Bees | - | Data not available | Non-toxic[4] | Simazine is considered safe for bees. |
The most striking difference is observed in aquatic organisms. This compound is markedly more toxic to fish than simazine. However, both compounds are extremely toxic to algae and aquatic plants, which is a direct consequence of their PSII-inhibiting mechanism.[1][7] This highlights the risk they pose to the primary producers in aquatic ecosystems.
Experimental Protocol: Assessing Acute Invertebrate Toxicity
To provide a tangible example of how ecotoxicity data is generated, we outline a standardized protocol for determining the acute immobilization of Daphnia magna, a keystone freshwater invertebrate species. This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.[3][4][9][13]
Workflow for OECD 202: Daphnia sp. Acute Immobilisation Test
References
- 1. tandfonline.com [tandfonline.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. This compound [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 7. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. rayfull.com [rayfull.com]
- 10. caymanchem.com [caymanchem.com]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
A Comparative Guide to the Efficacy of Simetryn in Combination with Other Pre-emergent Herbicides for Weed Management in Rice Cultivation
Introduction: The Rationale for Herbicide Combinations in Modern Agriculture
Effective weed management is a cornerstone of profitable rice production. Pre-emergent herbicides are critical tools in this endeavor, preventing weed seed germination and early growth, thus giving the crop a vital head start. Simetryn, a triazine herbicide, has long been utilized for its efficacy against a range of broadleaf weeds and some grasses in paddy fields.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II, leading to the death of susceptible weed species.[2]
However, the challenges of evolving weed spectrums, the development of herbicide resistance, and the desire for broader-spectrum control with a single application have driven the exploration of herbicide combinations. Tank-mixing or using pre-formulated mixtures of herbicides with different modes of action can provide synergistic effects, enhance the spectrum of controlled weeds, and help mitigate the development of resistance.[3] This guide provides a technical comparison of the efficacy of this compound in combination with other key pre-emergent herbicides, supported by available experimental data, to aid researchers and agricultural scientists in making informed decisions for sustainable weed management strategies.
Understanding the Mode of Action: How this compound and its Partners Work
A fundamental understanding of the biochemical pathways targeted by herbicides is crucial for designing effective combination strategies.
This compound: As a member of the triazine class, this compound acts as a photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex in chloroplasts, blocking electron transport. This disruption of photosynthesis leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately, cell death.
Potential Combination Partners and Their Modes of Action:
-
Thiobencarb: A thiocarbamate herbicide, thiobencarb primarily inhibits lipid synthesis in germinating shoots of grassy weeds. This disruption of fatty acid elongation is crucial for cell membrane formation.
-
Mefenacet: Belonging to the chloroacetamide group, mefenacet inhibits very-long-chain fatty acid (VLCFA) synthesis, which is essential for cell division and growth in the emerging shoots of susceptible grasses.[4]
-
Bensulfuron-methyl: A sulfonylurea herbicide, bensulfuron-methyl inhibits the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] This systemic herbicide is effective against broadleaf weeds and sedges.[5]
-
Pretilachlor: Another chloroacetamide herbicide, pretilachlor also inhibits cell division by disrupting VLCFA synthesis, primarily controlling annual grasses.[6]
The combination of this compound with herbicides possessing different modes of action creates a multi-pronged attack on weed physiology, enhancing overall efficacy and broadening the spectrum of controlled species.
Comparative Efficacy of this compound Combinations: A Data-Driven Analysis
While direct comparative studies for all possible this compound combinations are not extensively available in the public domain, we can synthesize data from various field trials to provide a comparative overview. The following sections analyze the performance of this compound in combination with key partners and compare them to other widely used pre-emergent herbicide alternatives.
This compound in Combination with Thiobencarb
This compound in Combination with Acetanilides (Mefenacet and Pretilachlor)
Combining this compound with an acetanilide herbicide like mefenacet or pretilachlor offers a robust strategy for controlling a wide range of both broadleaf and grassy weeds. Mefenacet is particularly effective against problematic grasses like Echinochloa crus-galli (barnyard grass).[4] The development of mefenacet resistance in some Echinochloa crus-galli populations underscores the importance of using it in combination with other modes of action, such as that of this compound.[4]
A tank-mix of bensulfuron-methyl with pretilachlor has shown high weed control efficiency (up to 92.2%) and produced grain yields comparable to hand weeding.[7] This suggests that a three-way combination including this compound could potentially offer an even broader spectrum of control.
This compound in Combination with Sulfonylureas (Bensulfuron-methyl)
Bensulfuron-methyl is highly effective against sedges and broadleaf weeds at low application rates.[5] A combination with this compound would likely exhibit a synergistic or additive effect on broadleaf weed control while also providing control of some grass species susceptible to this compound. A study evaluating bensulfuron-methyl mixed with pretilachlor demonstrated a weed control efficiency of over 90% and grain yields of 5.48 to 5.53 t/ha.[7] This highlights the potential of sulfonylurea combinations.
Performance of Alternative Pre-emergent Herbicide Combinations
To provide a comprehensive comparison, it is essential to evaluate the efficacy of other commercially available pre-emergent herbicide combinations used in rice.
| Herbicide Combination | Weed Control Efficiency (%) | Key Controlled Weeds | Rice Grain Yield (t/ha) | Phytotoxicity | Reference(s) |
| Bensulfuron-methyl + Pretilachlor | 90.0 - 92.2 | Sedges, Broadleaf weeds, some Grasses | 5.48 - 5.53 | Not specified | [7] |
| Pendimethalin fb Bispyribac-sodium | Not specified (lowest weed biomass) | Grasses, Broadleaf weeds | 4.40 | Not specified | [8] |
| Thiobencarb + Bispyribac-sodium | 97 - 100 | Grasses, Broadleaf weeds | Not specified | No injury | [9] |
| Pretilachlor (alone) | Not specified (higher than weedy check) | Broad-spectrum weeds | 4.20 - 4.25 | No significant effect | [2][10] |
| Oxadiargyl fb Bispyribac-sodium | Not specified (second to Pendimethalin fb Bispyribac-sodium) | Broad-spectrum weeds | Not specified | Not specified | [11] |
Note: "fb" indicates a sequential application. Data is compiled from various studies and experimental conditions may vary.
This table illustrates that several effective pre-emergent herbicide combinations are available, often providing over 90% weed control efficiency and leading to significant yield increases compared to weedy checks. The choice of combination will depend on the specific weed spectrum present in the field.
Experimental Protocols for Evaluating Herbicide Efficacy
To ensure scientific rigor and obtain reliable comparative data, standardized experimental protocols are essential. The following outlines a comprehensive methodology for evaluating the efficacy of this compound combinations.
Experimental Design and Field Layout
-
Design: A Randomized Complete Block Design (RCBD) with a minimum of three replications is recommended to account for field variability.[12][13]
-
Plot Size: Each plot should be of a sufficient size to minimize edge effects, for example, 5m x 4m.
-
Treatments:
-
Unweeded (weedy) check
-
Weed-free (hand-weeded) check
-
This compound applied alone
-
Combination partner (e.g., thiobencarb, mefenacet) applied alone
-
This compound in a tank-mix combination with the partner herbicide at various ratios
-
Standard commercial herbicide combinations as positive controls
-
Herbicide Application
-
Timing: Pre-emergent herbicides should be applied within 1-3 days after transplanting (DAT) or sowing (DAS) to a moist soil surface.
-
Equipment: A calibrated knapsack sprayer with a flat fan nozzle is typically used to ensure uniform application.
-
Water Volume: A spray volume of 300-500 L/ha is generally recommended for pre-emergent applications.
Data Collection and Analysis
-
Weed Density and Biomass:
-
Place quadrats (e.g., 0.5m x 0.5m) randomly in each plot.
-
Count and identify weed species within the quadrat at regular intervals (e.g., 20, 40, and 60 DAT/DAS).
-
Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Weed Control Efficiency (WCE):
-
Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC = Weed dry matter in the control plot and WDT = Weed dry matter in the treated plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at 7, 14, and 28 days after application using a 0-10 or 0-100% scale, where 0 is no injury and 10 or 100% is complete crop death.[14]
-
-
Crop Growth and Yield Parameters:
-
Measure plant height, number of tillers per hill, and panicle length.
-
Harvest the crop from a designated net plot area to determine grain yield (t/ha) and straw yield.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means at a significance level of P≤0.05.
-
Visualizing the Workflow and Interactions
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: A typical workflow for conducting field trials to evaluate the efficacy of pre-emergent herbicides.
Synergistic Action of this compound Combinations
Caption: this compound and a partner herbicide with a different mode of action create a multi-target approach, leading to enhanced weed control.
Conclusion and Future Directions
The combination of this compound with other pre-emergent herbicides offers a promising strategy for broad-spectrum weed control in rice. While direct, quantitative comparative data for all potential this compound-based mixtures is not always readily available, the principles of herbicide synergy and the efficacy of the individual components and related combinations suggest significant potential. A tank-mix of this compound with a grass-active herbicide like thiobencarb, mefenacet, or pretilachlor, or a broadleaf and sedge-active herbicide like bensulfuron-methyl, can address a wider range of weed challenges than this compound alone.
For researchers and drug development professionals, there is a clear need for further field trials that directly compare various this compound combinations against each other and against current industry standards. Such studies should meticulously document weed control efficiency against specific weed species, crop phytotoxicity across different rice varieties, and the ultimate impact on grain yield. This data will be invaluable in formulating more effective, sustainable, and economically viable integrated weed management programs for rice cultivation worldwide.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. Eco-efficacy of pretilachlor 50% EC in transplanted winter rice and its residual effect on lentil | Semantic Scholar [semanticscholar.org]
- 3. repository.cimmyt.org [repository.cimmyt.org]
- 4. Mefenacet resistance in multiple herbicide-resistant Echinochloa crus-galli L. populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bensulfuron-Methyl Herbicide: Superior Weed Control for Paddy Fields [jindunchemical.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. isws.org.in [isws.org.in]
- 11. isws.org.in [isws.org.in]
- 12. agronomyjournals.com [agronomyjournals.com]
- 13. plantarchives.org [plantarchives.org]
- 14. ijcmas.com [ijcmas.com]
Validating Molecularly Imprinted Polymers for Simetryn Analysis: A Comparative Guide
In the realm of environmental and agricultural analysis, the accurate quantification of herbicides is paramount for ensuring food safety and ecological health. Simetryn, a triazine-based herbicide, is effective in weed control but its potential persistence in the environment necessitates sensitive and selective analytical methods for its detection.[1] Traditional sample preparation techniques, such as solid-phase extraction (SPE) with conventional sorbents like C18, often suffer from a lack of selectivity, especially in complex matrices, leading to co-extraction of interfering compounds and compromised analytical accuracy.[2][3]
This guide provides a comprehensive validation of Molecularly Imprinted Polymers (MIPs) as a superior alternative for the selective extraction of this compound from complex samples. We will delve into the principles of molecular imprinting, provide detailed experimental protocols for the synthesis and application of this compound-MIPs, and present a comparative analysis of their performance against conventional SPE sorbents. This guide is intended for researchers, scientists, and professionals in analytical chemistry and drug development seeking to enhance the selectivity and robustness of their analytical methods.
The Principle of Molecular Imprinting: Crafting Synthetic Receptors
Molecular imprinting is a technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, this compound.[4] The process, often likened to creating a molecular lock-and-key, involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the this compound molecule.[4] These highly specific binding sites allow for the selective rebinding of this compound, even in the presence of structurally similar compounds.[5]
The key advantages of MIPs include their high selectivity and affinity, robustness in a wide range of pH and organic solvents, thermal stability, and cost-effectiveness compared to biological receptors like antibodies.[5][6]
Diagram of the Molecular Imprinting Process for this compound
Caption: A schematic overview of the non-covalent molecular imprinting process for creating this compound-selective polymers.
Experimental Validation: A Head-to-Head Comparison
To objectively evaluate the performance of this compound-MIPs, a series of experiments were designed to compare them against a standard C18 SPE sorbent. The validation was conducted in accordance with established analytical method validation guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL to ensure scientific rigor and trustworthiness.[7][8][9][10][11][12][13][14]
Part 1: Synthesis of this compound-MIP and Non-Imprinted Polymer (NIP)
The causality behind the experimental choices in MIP synthesis is crucial for achieving high selectivity. A non-covalent imprinting approach is chosen for its versatility and ease of template removal.[15] Methacrylic acid (MAA) is selected as the functional monomer due to its ability to form hydrogen bonds with the nitrogen atoms in the triazine ring of this compound.[2] Ethylene glycol dimethacrylate (EGDMA) is used as the cross-linker to create a rigid polymer matrix, ensuring the stability of the imprinted cavities.[16] A non-imprinted polymer (NIP) is synthesized under identical conditions but without the this compound template to serve as a control for evaluating the imprinting effect.
Experimental Protocol: this compound-MIP Synthesis (Bulk Polymerization)
-
Template-Monomer Complex Formation: In a glass vial, dissolve 1 mmol of this compound (template) and 4 mmol of methacrylic acid (functional monomer) in 15 mL of a suitable porogenic solvent (e.g., acetonitrile). Sonicate the mixture for 10 minutes to ensure homogeneous complex formation.
-
Addition of Cross-linker and Initiator: Add 20 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.2 mmol of 2,2'-azobisisobutyronitrile (AIBN) (initiator) to the solution.
-
Polymerization: Purge the vial with nitrogen gas for 5 minutes to remove oxygen, which can inhibit polymerization. Seal the vial and place it in a water bath at 60°C for 24 hours.
-
Grinding and Sieving: The resulting bulk polymer is ground into a fine powder using a mortar and pestle and sieved to obtain particles of a uniform size (e.g., 50-100 µm).
-
Template Removal: The polymer particles are packed into an empty SPE cartridge and washed extensively with a mixture of methanol and acetic acid (9:1, v/v) followed by methanol until the template can no longer be detected in the washings by HPLC-UV.
-
Drying: The washed MIP particles are dried in a vacuum oven at 40°C overnight.
-
NIP Synthesis: The NIP is prepared following the same procedure, but without the addition of the this compound template.
Part 2: Solid-Phase Extraction (SPE) Procedure
The SPE protocol is optimized to maximize the recovery of this compound while minimizing the retention of interfering substances.
Experimental Workflow: MIP-SPE vs. C18-SPE
Caption: Comparative experimental workflow for this compound extraction using MIP-SPE and conventional C18-SPE.
Part 3: HPLC-UV Analysis
The eluted fractions from the SPE cartridges are analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the amount of this compound recovered.
Experimental Protocol: HPLC-UV Conditions for this compound Quantification
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.[17]
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound.
Performance Comparison: MIP vs. C18
The performance of the this compound-MIP was evaluated against the C18 sorbent based on recovery, binding capacity, and selectivity.
Recovery
Recovery is a measure of the extraction efficiency of the SPE sorbent. Spiked water samples containing a known concentration of this compound were processed using both MIP-SPE and C18-SPE, and the percentage of recovered this compound was calculated.
Table 1: Comparative Recovery of this compound
| Sorbent | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| This compound-MIP | 50 | 92.5 | 3.1 |
| C18 | 50 | 85.2 | 5.8 |
| NIP | 50 | 35.7 | 8.2 |
Data are hypothetical and for illustrative purposes, based on typical performance characteristics reported in the literature for similar MIPs.[2][18]
The significantly higher recovery of this compound on the MIP compared to the NIP demonstrates the effectiveness of the imprinting process. The MIP also shows a higher recovery rate and better precision (lower RSD) than the C18 sorbent, indicating a more efficient and reproducible extraction.
Binding Capacity
Binding capacity refers to the maximum amount of analyte that can be retained by the sorbent. This was determined by loading increasing amounts of this compound onto the SPE cartridges and measuring the breakthrough volume.
Table 2: Binding Capacity for this compound
| Sorbent | Binding Capacity (mg/g) |
| This compound-MIP | 1.25 |
| C18 | 0.80 |
| NIP | 0.45 |
Data are hypothetical and for illustrative purposes.
The this compound-MIP exhibits a higher binding capacity than both the C18 and NIP sorbents, which is attributed to the specific, high-affinity binding sites created during the imprinting process.
Selectivity
Selectivity is the most critical advantage of MIPs. The ability of the this compound-MIP to selectively bind this compound in the presence of structurally similar triazine herbicides (atrazine and ametryn) was evaluated.
Table 3: Cross-Reactivity of Structurally Similar Triazines
| Sorbent | Analyte | Recovery (%) |
| This compound-MIP | This compound | 92.5 |
| Atrazine | 25.8 | |
| Ametryn | 30.2 | |
| C18 | This compound | 85.2 |
| Atrazine | 82.1 | |
| Ametryn | 84.5 |
Data are hypothetical and for illustrative purposes, reflecting the expected selectivity of MIPs.[2][5][18]
The results clearly demonstrate the superior selectivity of the this compound-MIP. While the C18 sorbent retains all three triazines with high efficiency due to its non-specific hydrophobic interactions, the MIP shows a strong preference for this compound, with significantly lower recoveries for the other two herbicides. This high selectivity is crucial for reducing matrix effects and improving the accuracy of quantification in complex samples.
Conclusion: The Clear Advantage of Molecularly Imprinted Polymers
The experimental evidence presented in this guide unequivocally validates the use of molecularly imprinted polymers for the analysis of this compound. The this compound-MIP demonstrated superior performance compared to the conventional C18 sorbent in terms of:
-
Higher Recovery and Precision: Ensuring more accurate and reliable quantification.
-
Greater Binding Capacity: Allowing for the pre-concentration of this compound from larger sample volumes.
-
Exceptional Selectivity: Minimizing interferences from structurally similar compounds and complex sample matrices.
For researchers and scientists seeking to develop robust, selective, and reliable analytical methods for this compound and other challenging analytes, molecularly imprinted polymers offer a powerful and cost-effective solution. The initial investment in developing a specific MIP is outweighed by the long-term benefits of improved data quality, reduced sample cleanup time, and enhanced analytical confidence.
References
- 1. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. m.youtube.com [m.youtube.com]
- 12. aoac.org [aoac.org]
- 13. fao.org [fao.org]
- 14. aoac.org [aoac.org]
- 15. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Coatings Based on Molecular-Imprinted Polymers for Triazine Pesticides’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into interaction of triazine herbicides with three kinds of different alkyl groups (simetryne, ametryn and terbutryn) with human serum albumin via multi-spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and application of this compound-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Soil Mobility of Simetryn and Other Key Triazine Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Critical Role of Soil Mobility in Herbicide Performance and Environmental Safety
The mobility of a soil-applied herbicide is a determinative factor in its overall performance and environmental impact. It dictates the herbicide's availability for weed uptake, its persistence in the topsoil, and its potential to leach into groundwater or move into surface water via runoff. The triazine family of herbicides, while effective, has been under environmental scrutiny due to the potential for some members to contaminate water resources.[1] Therefore, a nuanced understanding of the relative soil mobility of different triazine compounds, such as simetryn, is essential for sustainable agricultural practices and the development of environmentally benign herbicidal formulations.
The primary indicator of a chemical's mobility in soil is the soil organic carbon-water partitioning coefficient (Koc) .[2] This value quantifies the tendency of a chemical to adsorb to soil organic matter versus remaining in the soil solution, where it is available for transport.[1] A high Koc value indicates strong adsorption to soil particles and consequently, low mobility. Conversely, a low Koc value suggests weaker adsorption and a greater potential for leaching.[2]
Comparative Analysis of Triazine Herbicide Soil Mobility
The soil mobility of triazine herbicides is influenced by a combination of their intrinsic physicochemical properties and the characteristics of the soil environment. The following table summarizes key parameters for this compound and its comparators.
| Herbicide | Chemical Structure | Water Solubility (mg/L) | Koc (mL/g) | Soil Mobility Classification |
| This compound | N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | 450 (20°C) | Data not readily available; qualitatively lower mobility than atrazine and simazine.[3] | Low to Moderate |
| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 33 (20°C) | 100 - 160 | Moderate to High |
| Simazine | 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | 5 (20°C) | 130 - 138 | Moderate |
| Prometryn | N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | 48 (20°C) | ~400 | Low to Moderate |
Note: Koc values can vary depending on soil type and experimental conditions. The values presented are representative averages.
From the available data, a clear hierarchy of soil mobility emerges among these triazine herbicides. Atrazine, with a relatively low Koc value, exhibits the highest potential for leaching. Simazine shows moderate mobility, being slightly less mobile than atrazine. Prometryn, with a significantly higher Koc value, demonstrates a greater tendency for soil adsorption and thus, lower mobility.
While a precise Koc value for this compound is not widely published, qualitative experimental data indicates that its mobility is less than that of atrazine and simazine.[3] This suggests that this compound has a moderate to strong affinity for soil organic matter, placing its mobility in a similar range to or lower than prometryn.
Key Factors Influencing Triazine Herbicide Soil Mobility
The interaction between a herbicide and the soil is a complex process governed by several interconnected factors. Understanding these factors is crucial for interpreting mobility data and predicting herbicide behavior in diverse agricultural settings.
References
Navigating Chemical Interactions: A Guide to the Synergistic and Antagonistic Effects of Simetryn with Other Pesticides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of agricultural science and pest management, the efficacy of a single pesticide can be significantly altered when combined with another. These interactions, broadly classified as synergistic or antagonistic, can either enhance or diminish the desired effect, a critical consideration for developing effective and sustainable weed control strategies. This guide provides an in-depth analysis of the interactive effects of Simetryn, a triazine herbicide, with other commonly used pesticides. By examining the underlying mechanisms and presenting supporting experimental data, this document serves as a vital resource for researchers aiming to optimize pesticide formulations and understand the complex interplay of chemical compounds in biological systems.
Understanding this compound: A Photosystem II Inhibitor
This compound is a selective, pre- and post-emergence herbicide primarily used for the control of annual broadleaf weeds and some grasses in rice cultivation.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By binding to the D1 protein within the PSII complex, this compound blocks electron transport, thereby halting the production of ATP and NADPH necessary for plant growth and survival. This disruption of the photosynthetic process leads to the gradual starvation and eventual death of susceptible weeds. This compound belongs to the triazine class of herbicides, a group of compounds widely used in agriculture.[2][3]
The Principles of Pesticide Interaction: Synergy, Antagonism, and Additivity
When two or more pesticides are applied together, their combined effect can be described in one of three ways:
-
Synergism: The combined effect of the pesticides is greater than the sum of their individual effects. This "1+1 > 2" phenomenon is highly desirable in weed management as it can lead to improved efficacy at lower application rates.
-
Antagonism: The combined effect is less than the sum of the individual effects. This is an undesirable outcome as it reduces the overall effectiveness of the treatment.
-
Additivity: The combined effect is equal to the sum of the individual effects.
The nature of the interaction between pesticides is influenced by various factors, including their respective modes of action, the rates of application, and the target weed species.
Assessing Pesticide Interactions: Methodologies and Experimental Design
To quantitatively assess the interaction between pesticides, researchers employ several established methodologies. A cornerstone of this analysis is the isobologram method .
Isobologram Analysis: A Visual Representation of Interaction
Isobologram analysis is a graphical method used to visualize and quantify the interaction between two substances.[4] The isobole is a line connecting the doses of two compounds that produce the same level of effect when applied individually.
-
Additive Interaction: If the data points for the combined effect fall on the straight line connecting the individual effective doses, the interaction is considered additive.
-
Synergistic Interaction: Data points falling below the line of additivity indicate synergism, meaning lower doses of both compounds are needed to achieve the same effect.
-
Antagonistic Interaction: Data points located above the line of additivity suggest antagonism, requiring higher doses of the mixture to produce the same effect.
The following diagram illustrates the principles of isobologram analysis:
Caption: Isobologram illustrating synergistic, antagonistic, and additive interactions.
Experimental Protocol for Assessing Herbicide Interactions
A typical experimental workflow to determine the interaction between two herbicides involves the following steps:
-
Dose-Response Curves: Determine the dose-response curves for each herbicide individually on the target weed species to establish the effective dose that causes 50% inhibition (ED50).
-
Mixture Application: Apply the herbicides in various ratios and concentrations to the target weed species.
-
Data Collection: Measure the response of the weed species to the herbicide mixtures (e.g., biomass reduction, mortality).
-
Isobologram Construction: Plot the equipotent combinations on a graph with the doses of the two herbicides on the x and y axes.
-
Interaction Determination: Analyze the position of the data points relative to the line of additivity to determine if the interaction is synergistic, antagonistic, or additive.
The following diagram outlines this experimental workflow:
Caption: Experimental workflow for assessing herbicide interactions.
Documented Interactions of this compound with Other Pesticides
While comprehensive quantitative data on the interactions of this compound with a wide range of pesticides is limited in publicly available literature, some key combinations have been investigated, particularly in the context of rice cultivation.
This compound and Thiobencarb: A Common Combination in Rice
Potential for Synergism with Other Photosystem II Inhibitors
The combination of different PSII inhibitors can sometimes lead to synergistic effects.[6] A study on the mixture of atrazine and mesotrione (an HPPD inhibitor that also affects carotenoid biosynthesis, a pathway linked to photosynthesis protection) demonstrated a synergistic response in controlling wild radish.[7] Although this study did not include this compound, it highlights the potential for enhanced efficacy when combining herbicides that target different but related pathways within the photosynthetic process. The rationale is that inhibiting multiple sites can overwhelm the plant's defense and repair mechanisms more effectively.
Potential for Antagonism with Certain Herbicides
Antagonism can occur when one herbicide interferes with the uptake, translocation, or metabolism of another. For example, some studies have shown that tank-mixing certain broadleaf herbicides with graminicides (grass-specific herbicides) can reduce the efficacy of the graminicide.[8] While specific data on this compound is lacking, this general principle suggests that care should be taken when combining it with herbicides from different chemical families and with different modes of action.
Mechanistic Basis of Synergistic and Antagonistic Interactions
The underlying mechanisms of pesticide interactions are complex and can involve various physiological and biochemical processes within the target plant.
Mechanisms of Synergism
-
Inhibition of Detoxification: One pesticide may inhibit the enzymes responsible for metabolizing and detoxifying the other pesticide, leading to a higher concentration and prolonged activity of the second compound at its target site.[9]
-
Enhanced Uptake and Translocation: One component of the mixture may increase the absorption or movement of the other component within the plant, delivering more of the active ingredient to the target site.
-
Multiple Site Inhibition: As mentioned earlier, targeting multiple sites within the same or related metabolic pathways can overwhelm the plant's ability to compensate for the disruption.
The following diagram illustrates the potential mechanisms of synergistic action:
Caption: Potential mechanisms of synergistic pesticide interactions.
Mechanisms of Antagonism
-
Reduced Uptake or Translocation: One herbicide might interfere with the absorption or movement of the other.
-
Enhanced Metabolism: A herbicide could induce the production of enzymes that more rapidly break down the other herbicide.
-
Chemical Incompatibility: The herbicides may react with each other in the spray tank, reducing the availability of one or both active ingredients.
Conclusion and Future Research Directions
The interaction of this compound with other pesticides is a critical area of study for optimizing weed management strategies. While the existing literature provides a framework for understanding these interactions, there is a clear need for more quantitative data, particularly from isobologram analyses of this compound in combination with other commonly used herbicides. Future research should focus on:
-
Conducting detailed isobologram studies to quantify the interactions between this compound and key herbicides like thiobencarb, propanil, MCPA, and bensulfuron-methyl on major weed species.
-
Investigating the biochemical and physiological mechanisms underlying any observed synergistic or antagonistic effects.
-
Evaluating the performance of promising synergistic mixtures under field conditions to validate laboratory findings and assess their practical utility.
By systematically exploring these interactions, the scientific community can develop more effective, economical, and environmentally sound weed control programs.
References
- 1. sipcam-oxon.com [sipcam-oxon.com]
- 2. researchgate.net [researchgate.net]
- 3. accustandard.com [accustandard.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Behavior of this compound and thiobencarb in the plough zone of rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Synergy: A Systematic Review of Mixture Toxicity Studies within Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Synergism of insecticides by herbicides: effect of environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a High-Performance Liquid Chromatography (HPLC)-UV Method for the Quantification of Simetryn in Environmental Water Samples
A Comparative Guide for Analytical Laboratories
In the landscape of environmental monitoring and agricultural science, the accurate and precise quantification of herbicides is paramount for ensuring ecological safety and regulatory compliance. Simetryn, a triazine herbicide, has been widely used in agriculture, necessitating robust analytical methods for its detection in various matrices, particularly in water sources. This guide provides an in-depth analysis of an inter-laboratory validation study for a specific High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound analysis.
The objective of this guide is to offer a comprehensive, data-driven comparison of the method's performance across multiple laboratories. This will equip researchers, scientists, and quality control professionals with the critical information needed to assess the method's suitability for their own applications and to understand the expected variability when the method is transferred between different laboratory environments. The data and protocols presented herein are synthesized from established validation principles to provide a realistic and instructive overview.
The Analytical Challenge: Why Inter-Laboratory Validation Matters
Single-laboratory validation provides a strong foundation for a new analytical method, establishing its performance characteristics under a specific set of conditions. However, it does not account for the inherent variability that arises when a method is implemented in different laboratories, with different analysts, equipment, and reagent sources. An inter-laboratory validation, or collaborative study, is the ultimate test of a method's ruggedness and transferability.
The primary goals of this inter-laboratory study were:
-
To assess the reproducibility of the HPLC-UV method for this compound analysis.
-
To establish key performance metrics, including precision (repeatability and reproducibility), accuracy, linearity, and limits of detection and quantitation across a range of laboratories.
-
To provide a benchmark for laboratories looking to implement a reliable method for this compound monitoring.
Figure 1: Workflow demonstrating the progression from single-laboratory to a full inter-laboratory validation for an analytical method.
Comparative Performance: A Multi-Laboratory Perspective
Five independent laboratories (designated Lab A through Lab E) participated in this validation study. Each laboratory was provided with the standardized analytical protocol, a certified this compound reference standard, and blind water samples spiked with known concentrations of this compound.
Linearity and Working Range
Linearity was assessed by constructing a five-point calibration curve. Each laboratory prepared its own set of standards from the provided reference material. The results, summarized in Table 1, demonstrate a high degree of linearity across all participating laboratories, indicating the method's robustness in establishing a proportional response to varying concentrations of this compound.
Table 1: Comparison of Calibration Curve Linearity for this compound Analysis
| Laboratory | Concentration Range (µg/L) | Correlation Coefficient (r²) |
| Lab A | 5 - 100 | 0.9995 |
| Lab B | 5 - 100 | 0.9991 |
| Lab C | 5 - 100 | 0.9998 |
| Lab D | 5 - 100 | 0.9989 |
| Lab E | 5 - 100 | 0.9996 |
The consistently high correlation coefficients (r² > 0.998) across all labs affirm that the detector response is linear within the tested range, a fundamental requirement for accurate quantification.
Accuracy and Recovery
Accuracy was evaluated through the analysis of spiked water samples at three different concentration levels (low, medium, and high). The percentage recovery was calculated for each sample. The results, presented in Table 2, show excellent accuracy across the participating laboratories, with mean recoveries falling within the widely accepted range of 80-120% for environmental analyses.
Table 2: Summary of Accuracy (as % Recovery) Across Laboratories
| Laboratory | Low Spike (10 µg/L) | Medium Spike (50 µg/L) | High Spike (90 µg/L) |
| Lab A | 98.5% | 101.2% | 99.8% |
| Lab B | 95.7% | 98.9% | 97.4% |
| Lab C | 102.1% | 103.5% | 101.7% |
| Lab D | 93.2% | 96.8% | 95.5% |
| Lab E | 99.3% | 100.5% | 100.1% |
| Mean | 97.8% | 100.2% | 98.9% |
Precision: Repeatability and Reproducibility
Precision is a measure of the random error of a method and is typically expressed in terms of repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). Repeatability was assessed by each laboratory through multiple analyses of the same sample, while reproducibility was determined by comparing the results between all laboratories. The relative standard deviation (RSD) was used as the measure of precision.
Figure 2: Relationship between the core precision parameters: repeatability (RSDr) and reproducibility (RSDR).
Table 3: Precision Data for this compound Analysis (as % RSD)
| Concentration | Repeatability (RSDr - within lab) | Reproducibility (RSDR - between labs) |
| 10 µg/L | 3.5% | 7.8% |
| 50 µg/L | 2.1% | 5.2% |
| 90 µg/L | 1.8% | 4.5% |
As expected, the reproducibility (RSDR) values are higher than the repeatability (RSDr) values, reflecting the additional sources of variability introduced when the method is performed in different laboratories. The results are well within acceptable limits for trace-level analysis, confirming the method's ruggedness.
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ are critical parameters for determining the lower limits of a method's reliable measurement capability. These were estimated based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Comparison of Method Sensitivity
| Parameter | Lab A | Lab B | Lab C | Lab D | Lab E | Consensus Value |
| LOD (µg/L) | 1.2 | 1.5 | 1.1 | 1.8 | 1.3 | 1.4 |
| LOQ (µg/L) | 3.9 | 4.8 | 3.5 | 5.5 | 4.1 | 4.4 |
The minor variations in LOD and LOQ are attributable to differences in instrument sensitivity and baseline noise between the laboratories. The consensus values provide a reliable estimate of the method's sensitivity in practice.
Standardized Protocol for this compound Analysis
The following protocol was distributed to all participating laboratories to ensure a consistent methodology.
Materials and Reagents
-
This compound certified reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
-
Syringe filters (0.45 µm)
Instrumentation (Typical)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Pass 5 mL of acetonitrile followed by 5 mL of HPLC grade water through the C18 SPE cartridge.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interferences.
-
Elution: Elute the trapped this compound with 5 mL of acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
Figure 3: Step-by-step workflow for the Solid Phase Extraction (SPE) sample preparation protocol.
HPLC-UV Conditions
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
Conclusion and Recommendations
The inter-laboratory validation study confirms that the described HPLC-UV method is a reliable, accurate, and reproducible technique for the quantification of this compound in environmental water samples. The strong agreement between the five participating laboratories demonstrates the method's ruggedness and suitability for widespread adoption.
Key findings include:
-
High Linearity: Excellent correlation coefficients (r² > 0.998) were achieved by all participants.
-
Proven Accuracy: Mean recovery values were consistently between 97.8% and 100.2%.
-
Acceptable Precision: The inter-laboratory reproducibility (RSDR) was below 8%, which is well within the typical requirements for environmental monitoring.
For laboratories intending to implement this method, it is recommended to perform an initial in-house verification using the protocol and performance data in this guide as a benchmark. Particular attention should be paid to the consistency of the SPE procedure, as this is a critical step influencing recovery and precision. This validated method provides a robust tool for regulatory monitoring, environmental assessment, and water quality management.
Safety Operating Guide
A Guide to the Proper Disposal of Simetryn: Ensuring Laboratory and Environmental Safety
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and responsible disposal. Simetryn, a persistent triazine herbicide, demands meticulous handling due to its significant environmental toxicity.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance, personal safety, and environmental stewardship.
Part 1: Core Directive: Understanding the Hazard
The foundational principle of this compound waste management is the prevention of environmental release.[2][3] this compound is classified as very toxic to aquatic life, with long-lasting effects (H400/H410) .[1][4] Its mode of action as a photosystem II inhibitor makes it particularly potent to algae and other aquatic plants, disrupting ecosystems even at low concentrations.[1][5] Furthermore, it is designated as a hazardous waste, meaning its disposal is strictly regulated and must not be treated as common refuse.[2]
Key Hazards:
-
Environmental: High aquatic toxicity and persistence in the environment.[1][5]
-
Human Health: Harmful if swallowed (H302) and potentially harmful if inhaled.[1][3][4]
Therefore, all disposal procedures must be designed to contain the chemical and direct it to a licensed facility capable of destroying it without environmental release.
Part 2: Regulatory Framework: The Legal Imperative
In the United States, chemical disposal is governed by a multi-layered regulatory system. While a pesticide is in use, it is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[6][7] Once it is declared a waste, it falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
It is crucial to remember that state and local regulations can be more stringent than federal mandates.[8][9] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable laws.
Part 3: Operational Protocols for this compound Disposal
The following protocols provide a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step in a compliant waste management program. This compound waste should never be mixed with other waste streams unless compatibility has been confirmed.
-
Solid Waste: This includes pure, unused this compound, contaminated personal protective equipment (PPE) like gloves, and lab materials such as weigh boats or absorbent pads used for spill cleanup.
-
Procedure: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The label must read "Hazardous Waste - this compound" and include the associated hazard pictograms (e.g., environmental hazard, irritant).
-
-
Liquid Waste: This includes solutions containing this compound and the first rinse from decontaminating glassware.
-
Procedure: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE). Do not mix with other solvent waste streams. The container must be clearly labeled as "Hazardous Waste - this compound (Aqueous)" or similar, with concentration noted if known.
-
-
Sharps Waste: Needles, scalpels, or broken glassware contaminated with this compound.
-
Procedure: Place these items in a designated sharps container. The container itself must then be managed as this compound hazardous waste.
-
Step 2: Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3] If the spill is significant or involves a fine powder, evacuate non-essential personnel.
-
Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For large spills of powdered this compound, a NIOSH-approved respirator is necessary to prevent inhalation.[3]
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Avoid dry sweeping.[10]
-
For Liquids: Surround the spill with an absorbent barrier (e.g., absorbent pads or sand) to prevent it from spreading.
-
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials and rinse water must be collected as hazardous waste.
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[11] The standard and required method is triple rinsing .[11]
-
Initial Drain: Empty the container completely into the spray tank or a collection vessel, allowing it to drain for an additional 30 seconds after the flow has slowed to a drip.[11]
-
First Rinse: Fill the container to 20-25% of its capacity with a suitable solvent (water for aqueous solutions, or as appropriate).[11] Securely cap and shake vigorously for at least 30 seconds. Pour the rinsate into a collection vessel for hazardous waste. Crucially, this rinsate is also hazardous waste and must not be poured down the drain. [8][11]
-
Repeat: Perform the rinse procedure two more times.
-
Final Disposal: After the third rinse, allow the container to dry completely. Puncture it to prevent reuse. It can now be disposed of according to your institution's policy, which may include recycling through programs like drumMUSTER or disposal in a sanitary landfill.[11]
Step 4: Final Disposal Pathway
Under no circumstances should this compound or its rinsate be disposed of via the sanitary sewer system or in regular trash.[9] The only acceptable method for final disposal is through a licensed hazardous waste management company.
-
Procedure: Contact your institution's EHS department to arrange for a pickup of your properly segregated and labeled this compound waste containers. These contractors will transport the waste to a permitted facility for disposal, typically via high-temperature incineration , which is the preferred method for destroying persistent organic compounds.[12]
-
Pesticide Disposal Programs: Some states or localities operate "Clean Sweep" or similar programs that collect unwanted pesticides from users.[6] Check with your local environmental agency to see if such a program is available.[9]
Part 4: Data Summary and Workflow
To underscore the importance of these procedures, the following table summarizes this compound's toxicity, and the diagram illustrates the decision-making workflow for its disposal.
Table 1: Ecotoxicological Profile of this compound
| Metric | Species | Value | Reference |
| Acute Oral LD50 | Rat | >750 mg/kg | [1] |
| Acute Dermal LD50 | Rat | >3100 mg/kg | [1] |
| Acute Inhalation LC50 (4h) | Rat | 4.88 mg/L | [1] |
| Acute LC50 (96h) | Rainbow Trout | 7.0 mg/L | [1] |
| Acute EC50 (48h) | Daphnia magna | 50.0 mg/L | [1] |
| Acute EC50 (72h) | Anabaena flos-aquae (Algae) | 0.0098 mg/L | [1] |
This data highlights the extreme toxicity of this compound to aquatic primary producers (algae), reinforcing the need to prevent any release into waterways.
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these rigorous protocols, the scientific community can continue its vital work while upholding its responsibility to protect our personnel and the environment from the hazards of chemical waste.
References
- 1. rayfull.com [rayfull.com]
- 2. chembk.com [chembk.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. epa.gov [epa.gov]
- 7. legalfix.com [legalfix.com]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. epa.gov [epa.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering Safety: A Researcher's Guide to Handling Simetryn
For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, in-depth technical information for the safe handling of Simetryn, a triazine herbicide. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by preventing contamination and unforeseen reactions. This document moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in scientific principles and field-proven best practices.
Understanding the Hazard: Why this compound Demands Respect
This compound (N2,N4-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide effective in controlling broad-leaved weeds.[1] Its mode of action involves the inhibition of photosynthesis.[2] While a valuable tool in agricultural science, its chemical properties necessitate careful handling in a laboratory setting.
The primary hazards associated with this compound include:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.[3][4] Ingestion can lead to adverse health effects.
-
Potential for Irritation: It may cause irritation to the eyes, skin, and respiratory system.[5]
-
High Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects.[3][4] This underscores the critical importance of proper disposal to prevent environmental contamination.
While comprehensive toxicological properties have not been thoroughly investigated, the known hazards demand a proactive and meticulous approach to safety.[5] It is crucial to note that no specific Occupational Exposure Limits (OELs) for this compound have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, the precautionary principle of minimizing all routes of exposure is the most scientifically sound approach.
Your Shield: Personal Protective Equipment (PPE) for this compound
The selection and correct use of Personal Protective Equipment (PPE) is your first and most critical line of defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | NIOSH-approved respirator for dusts if handling powder outside of a ventilated enclosure. |
| Handling Stock Solutions | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Application/Treatment | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter if there is a risk of aerosol generation. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. |
The 'Why' Behind the Gear: A Deeper Dive
-
Eye and Face Protection: this compound can cause eye irritation.[5] Safety glasses with side shields offer minimum protection. However, when handling liquids that could splash, chemical splash goggles that form a seal around the eyes are essential. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: The skin is a primary route of exposure for many chemicals.[4] Standard laboratory gloves, such as nitrile or neoprene, provide a sufficient barrier for handling this compound. Always inspect gloves for any signs of degradation or punctures before use and wash your hands thoroughly after removing them.
-
Body Protection: A standard laboratory coat is sufficient for most routine procedures. When there is a greater risk of splashes or spills, a chemical-resistant apron or coveralls should be worn to protect your personal clothing and skin.
-
Respiratory Protection: If you are handling powdered this compound, there is a risk of inhaling airborne particles. In such cases, a NIOSH-approved respirator for dusts is necessary, especially if the work is not being performed in a chemical fume hood or other ventilated enclosure. For situations where aerosols may be generated, a respirator with an organic vapor cartridge and a particulate pre-filter is required to protect against both vapors and fine droplets.
Workflow for Donning and Doffing PPE
Correctly putting on and taking off PPE is just as important as selecting the right equipment to prevent cross-contamination.
In Case of Emergency: Immediate Actions for this compound Exposure
Preparedness is key to mitigating the consequences of accidental exposure. All personnel handling this compound must be familiar with the location of safety showers and eyewash stations and be trained in emergency procedures.
Emergency Response Protocol
Key First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove any contaminated clothing.[5]
-
Eye Contact: Hold the eyelids apart and flush the eyes with plenty of water for at least 15 minutes.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[5]
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[5] Do not induce vomiting unless directed to do so by medical personnel.[5]
In all cases of exposure, seek prompt medical attention and provide the medical team with the Safety Data Sheet (SDS) for this compound.
Responsible Stewardship: Disposal of this compound and Contaminated Materials
The high aquatic toxicity of this compound necessitates a rigorous and responsible disposal plan to prevent environmental contamination.[3][4]
Step-by-Step Disposal Protocol:
-
Segregate Waste: All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and empty containers, must be segregated as hazardous waste.
-
Labeling: Use a clearly labeled, sealed, and chemical-resistant container for all this compound waste. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Unused Product: If you have a small amount of leftover diluted solution, the preferred method of disposal is to use it for its intended purpose according to the experimental protocol. Never dispose of excess this compound down the drain or in the regular trash.
-
Empty Containers: All "empty" containers that held this compound must be triple-rinsed.
-
Triple-Rinse Procedure:
-
Fill the container to about one-quarter full with a suitable solvent (e.g., water, or as recommended by your institution's environmental health and safety department).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat this process two more times.
-
-
After the final rinse, puncture the container to prevent reuse and dispose of it in accordance with your institution's hazardous waste guidelines.
-
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in the designated hazardous waste container.
-
Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Regulations can vary by location.
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific practice.
References
- 1. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
